Glycerophosphoserine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWYGMENQVNFU-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949148 | |
| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-09-8 | |
| Record name | O-[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26289-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerophosphoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of Glycerophosphoserine
This guide provides a comprehensive overview of the chemical structure, properties, and biochemical pathways of glycerophosphoserine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a glycerophospholipid that plays a crucial role in cellular functions. It consists of a central glycerol (B35011) backbone, a phosphate (B84403) group, and the amino acid L-serine linked as a head group.[1][2] This structure is essentially a deacylated form of phosphatidylserine (B164497), meaning it lacks the fatty acid chains typically found in membrane phospholipids.[1]
The molecule is characterized by its amphiphilic nature, with a hydrophilic phosphoserine head group and a more hydrophobic glycerol component.[1] This property influences its interaction with aqueous environments and biological membranes. The IUPAC name for the common L-serine form is (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid.[2][3]
Stereoisomerism: The chirality of both the glycerol and serine moieties is critical for biological recognition and function. The naturally occurring isomer is typically sn-glycero-3-phospho-L-serine, where the glycerol backbone has an R-configuration at the C-2 position.[4]
Physicochemical Data
The following table summarizes key quantitative data and identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄NO₈P | [1][2][3] |
| Molecular Weight | 259.15 g/mol | [1][2][3] |
| IUPAC Name | (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | [2][3] |
| CAS Number | 26289-09-8 | [1][3] |
| PubChem CID | 3081457 | [3] |
| ChEBI ID | CHEBI:35766 | [3] |
| Canonical SMILES | C(--INVALID-LINK--N)OP(=O)(O)OCC(CO)O | [3] |
| InChI | InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t5-/m0/s1 | [2][3] |
| InChIKey | ZWZWYGMENQVNFU-AKGZTFGVSA-N | [2][3] |
| Topological Polar Surface Area | 160 Ų | [3][4] |
| Hydrogen Bond Donors | 6 | [3] |
| Hydrogen Bond Acceptors | 8 | [3] |
Visualizations
Caption: 2D chemical structure of sn-glycero-3-phospho-L-serine.
Biochemical Pathways
This compound is an intermediate in the metabolism of glycerophospholipids.[1] Its formation and degradation are tightly regulated processes central to maintaining membrane homeostasis and cellular signaling.
The primary route for the synthesis of phosphatidylserine (PS), from which this compound is derived by deacylation, occurs in the endoplasmic reticulum (ER). In mammalian cells, PS is synthesized from either phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) through a base-exchange reaction catalyzed by PS synthase 1 (PSS1) or PS synthase 2 (PSS2), respectively.[5]
Caption: Biosynthesis pathway leading to this compound formation.
This compound can be degraded by glycerophosphodiester phosphodiesterases (GDPD). This enzymatic action cleaves the phosphodiester bond, releasing glycerol-3-phosphate (G3P) and serine. This process is crucial for the recycling of the components of glycerophospholipids.
Caption: Enzymatic degradation pathway of this compound.
Experimental Protocols
The analysis and synthesis of this compound are essential for its study in biological systems. Below are outlines of key experimental methodologies.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the identification and quantification of this compound in complex biological samples.[6][7][8]
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., cells, tissue) using a solvent system such as chloroform/methanol (Bligh-Dyer method).
-
Chromatographic Separation: The lipid extract is subjected to liquid chromatography (LC) to separate different lipid classes. Normal-phase LC is often used to separate glycerophospholipids based on the polarity of their head groups.[7][8]
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer.
-
Full Scan MS: A full scan is performed to detect the molecular ions. In negative ion mode, this compound is typically detected as the [M-H]⁻ ion.
-
Tandem MS (MS/MS): The precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For this compound, a characteristic neutral loss of 87 Da (the serine head group) is often observed.[6]
-
-
Quantification: Quantification is achieved by comparing the signal intensity of the target molecule to that of a known amount of an internal standard (e.g., a deuterated analog).
Caption: General workflow for the analysis of this compound by LC-MS/MS.
³¹P NMR spectroscopy is particularly useful for analyzing phospholipids, as the phosphorus nucleus provides a sensitive and specific probe for the phosphodiester linkage.[9][10]
Methodology:
-
Sample Preparation: Phospholipids are extracted and purified. Saponification can be used to cleave fatty acid chains, simplifying the spectra by isolating the glycerophosphoryl head groups.[9]
-
NMR Acquisition: The sample is dissolved in a suitable deuterated solvent, and the ³¹P NMR spectrum is acquired.
-
Spectral Analysis: The chemical shift of the phosphorus resonance is indicative of its chemical environment. The ³¹P chemical shift for glycerol 3-phosphoserine is approximately 0.14 ppm (relative to 85% phosphoric acid at pH 7).[9] This allows for its identification and semi-quantitative analysis in a mixture of phospholipids. ¹H NMR can also provide structural information.[11]
A general approach for the chemical synthesis of this compound involves the coupling of a protected glycerol derivative with a protected serine phosphoramidite (B1245037), followed by oxidation and deprotection.
Methodology:
-
Protection: The hydroxyl groups of glycerol and the amino and carboxyl groups of serine are protected with appropriate protecting groups (e.g., isopropylidene for glycerol; Boc and benzyl (B1604629) ester for serine).
-
Phosphitylation: The protected serine is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite) to form a phosphoramidite derivative.[12]
-
Coupling: The protected glycerol is coupled with the serine phosphoramidite in the presence of an activator like tetrazole.[12]
-
Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate triester using an oxidizing agent such as hydrogen peroxide.[12]
-
Deprotection: All protecting groups are removed under specific conditions (e.g., acid treatment) to yield the final this compound product.[12]
-
Purification: The final product is purified using techniques like column chromatography.
References
- 1. This compound (26289-09-8) for sale [vulcanchem.com]
- 2. Buy this compound | 26289-09-8 [smolecule.com]
- 3. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sn-Glycero-3-phosphoserine | C6H14NO8P | CID 444182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Glycerophosphoserine Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell envelope is a complex and vital structure that provides physical protection and mediates interactions with the environment. A key component of this envelope is the phospholipid bilayer, which is primarily composed of glycerophospholipids. The biosynthesis of these lipids is a critical process for bacterial survival, making the enzymes involved attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core glycerophosphoserine biosynthesis pathway in bacteria, which is responsible for the production of the essential phospholipid, phosphatidylethanolamine (B1630911) (PE).
The pathway begins with the synthesis of phosphatidylserine (B164497) (PS) from CDP-diacylglycerol and L-serine, a reaction catalyzed by phosphatidylserine synthase (PssA). Subsequently, phosphatidylserine decarboxylase (Psd) catalyzes the decarboxylation of PS to yield PE. This guide will delve into the molecular mechanisms, kinetics, regulation, and experimental analysis of these key enzymes, providing a foundational resource for researchers in the field.
Core Pathway: this compound Biosynthesis
The biosynthesis of phosphatidylethanolamine from this compound intermediates in bacteria is a two-step pathway central to membrane biogenesis.
Step 1: Phosphatidylserine Synthesis
The initial committed step in this pathway is the synthesis of phosphatidylserine (PS). This reaction is catalyzed by the enzyme Phosphatidylserine Synthase (PssA) .
-
Reaction: CDP-diacylglycerol + L-serine → Phosphatidylserine + CMP
PssA facilitates the transfer of the phosphatidyl group from CDP-diacylglycerol to the hydroxyl group of L-serine, releasing cytidine (B196190) monophosphate (CMP) in the process[1]. In Gram-negative bacteria like Escherichia coli, PssA is typically a peripheral membrane protein associated with the ribosomal fraction, while in Gram-positive bacteria such as Bacillus subtilis, it is an integral membrane protein[2].
Step 2: Phosphatidylethanolamine Synthesis
The final step in the pathway is the formation of phosphatidylethanolamine (PE), the most abundant phospholipid in the membranes of many bacteria. This irreversible decarboxylation reaction is catalyzed by Phosphatidylserine Decarboxylase (Psd) .
-
Reaction: Phosphatidylserine → Phosphatidylethanolamine + CO₂
Psd is an integral membrane protein that undergoes a unique post-translational modification. It is synthesized as an inactive proenzyme that auto-catalytically cleaves into two subunits, an α and a β subunit. This process generates a pyruvoyl group at the N-terminus of the α subunit, which is essential for its catalytic activity[3].
Quantitative Data
A thorough understanding of the this compound biosynthesis pathway necessitates a quantitative analysis of the enzymes and intermediates involved.
Enzyme Kinetics
The kinetic parameters of PssA and Psd provide insights into their efficiency and substrate affinity.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax |
| PssA | Escherichia coli | L-serine | 0.14 ± 0.03 | 69.7 ± 7.5 | Not Reported |
| PssA | Escherichia coli | L-homoserine | 4.6 ± 0.02 | 2.86 ± 0.04 | Not Reported |
| PssA | Clostridium perfringens | L-serine | 0.15 | Not Reported | Not Reported |
| CDP-diacylglycerol synthase | Clostridium perfringens | CTP | 0.18 | Not Reported | Not Reported |
| CDP-diacylglycerol synthase | Clostridium perfringens | Phosphatidic acid | 0.22 | Not Reported | Not Reported |
Data for E. coli PssA from[4]. Data for C. perfringens from[5][6].
Intermediates and Product Concentrations
The intracellular concentrations of the pathway's substrates and intermediates are tightly regulated and are generally maintained at very low levels.
| Metabolite | Organism | Condition | Concentration |
| CDP-diacylglycerol | Escherichia coli | Wild-type | < 0.1-0.3% of total phospholipid |
| Phosphatidylserine | Escherichia coli | Wild-type | < 0.1-0.3% of total phospholipid |
Data from[7].
Signaling Pathways and Regulation
The this compound biosynthesis pathway is subject to intricate regulatory mechanisms to ensure membrane homeostasis.
Transcriptional Regulation
The expression of the genes encoding PssA and Psd is controlled by various regulatory networks in response to environmental cues and cellular stress. In Escherichia coli, the psd gene is part of an operon that is under the dual control of the σE and CpxAR envelope stress response systems[8][9][10]. This regulation ensures that the synthesis of PE is coordinated with the overall state of the cell envelope.
Transcriptional control of the psd gene by stress response systems.
Allosteric and Feedback Regulation
A "cross-feedback" regulatory model has been proposed for PssA in E. coli. In this model, PssA exists in two states: a latent form in the cytoplasm and an active form bound to acidic phospholipids (B1166683) in the membrane[2]. This suggests that the lipid composition of the membrane directly influences the activity of PssA.
While direct allosteric activators or inhibitors for bacterial PssA and Psd have not been extensively characterized, the concept of feedback inhibition is a common regulatory motif in metabolic pathways[11][12]. It is plausible that the end product of the pathway, phosphatidylethanolamine, or other downstream metabolites could regulate the activity of PssA or Psd.
References
- 1. Endogenous formation of phosphatidylhomoserine in Escherichia coli through phosphatidylserine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine synthase from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Phosphatidylglycerophosphate synthease and phosphatidylserine synthase activites in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDP-diacylglycerol synthase activity in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
- 8. Dual Regulation of Phosphatidylserine Decarboxylase Expression by Envelope Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Dual Regulation of Phosphatidylserine Decarboxylase Expression by Envelope Stress Responses [frontiersin.org]
- 11. Structural insights into phosphatidylethanolamine formation in bacterial membrane biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
endogenous function of Glycerophosphoserine in the brain
An In-depth Technical Guide on the Endogenous Function of Glycerophosphoserine in the Brain
Executive Summary
This compound (GPS) is the deacylated backbone of phosphatidylserine (B164497) (PS), a critical phospholipid that constitutes a significant portion of the brain's lipid makeup. While direct research on the specific endogenous functions of GPS in the brain is nascent, its role can be inferred from the well-documented metabolism and physiological importance of its parent molecule, phosphatidylserine. PS is integral to neuronal membrane structure, cell signaling, and neurotransmission. Alterations in glycerophospholipid metabolism, producing metabolites analogous to GPS, are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. This guide synthesizes the current understanding of phosphatidylserine metabolism to elucidate the probable functions of this compound, presents quantitative data on related compounds, details relevant experimental methodologies, and visualizes the key biochemical pathways.
Introduction: The Context of Glycerophospholipids in the Brain
The brain is exceptionally rich in lipids, which account for over 45% of its dry weight.[1] Among these, glycerophospholipids (GPLs) are the most abundant, forming the structural basis of cellular membranes and acting as critical players in nearly all cellular processes.[1] Phosphatidylserine (PS) is the major anionic phospholipid in the brain, comprising 13–15% of the phospholipids (B1166683) in the human cerebral cortex.[2] Its deacylated derivative, this compound, is an intermediate in its metabolic turnover. Understanding the lifecycle of PS and its metabolites is crucial for comprehending neuronal function and the molecular basis of various neurological disorders.[1][3]
Metabolism of Phosphatidylserine: The Origin of this compound
The endogenous concentration and function of this compound are direct consequences of the synthesis and catabolism of phosphatidylserine.
Synthesis of Phosphatidylserine
In the brain, PS is synthesized in the endoplasmic reticulum from other major phospholipids—phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE)—through base-exchange reactions catalyzed by two distinct enzymes:[2]
-
Phosphatidylserine Synthase 1 (PSS1): Utilizes PC as its substrate to exchange choline (B1196258) for serine. PSS1 is the predominant synthase in astrocytes.[2]
-
Phosphatidylserine Synthase 2 (PSS2): Utilizes PE as its substrate to exchange ethanolamine (B43304) for serine. PSS2 activity is dominant in neurons and is key to producing the high levels of docosahexaenoic acid (DHA)-containing PS found in the brain.[2]
Following synthesis, PS is transported to other membranes, with a significant concentration localized to the inner leaflet of the plasma membrane.[2]
Catabolism of Phosphatidylserine and Formation of this compound
This compound is a product of PS catabolism. This process involves the sequential removal of the two fatty acid chains from the glycerol (B35011) backbone by phospholipases. The primary pathway is believed to involve:
-
Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid from the sn-2 position of PS, producing lysophosphatidylserine (B10771985) (Lyso-PS).
-
Phospholipase A1 (PLA1) or Lysophospholipases: These enzymes then remove the remaining fatty acid from the sn-1 position of Lyso-PS to yield this compound.
Alternatively, phospholipase B enzymes can cleave both fatty acids. The resulting GPS can then be further metabolized by a glycerophosphodiester phosphodiesterase to yield glycerol-3-phosphate and serine.
Endogenous Functions: Roles of PS and Inferred Roles of GPS
Established Functions of Phosphatidylserine (PS)
PS is a multifunctional phospholipid essential for neuronal viability and function.
-
Membrane Structure and Asymmetry: PS is predominantly located on the inner leaflet of the plasma membrane, contributing to the membrane's negative charge and fluidity. This asymmetry is crucial; the externalization of PS is a well-known signal for apoptosis, triggering phagocytosis by microglia.[4][5]
-
Cellular Signaling: PS acts as a docking site for numerous signaling proteins, anchoring them to the membrane and facilitating their activation. Key pathways dependent on PS include:[2]
-
Akt (Protein Kinase B): Promotes neuronal survival and growth.
-
Protein Kinase C (PKC): Involved in synaptic plasticity and memory formation.
-
Raf-1: A kinase in the MAPK/ERK pathway that regulates cell growth and differentiation.
-
-
Neurotransmission: PS plays a direct role in the synaptic vesicle cycle. It is involved in the Ca²⁺-dependent fusion of synaptic vesicles with the presynaptic membrane, a critical step for neurotransmitter release.[2][5]
Inferred Functions of this compound (GPS)
While direct functional studies on GPS are lacking, its roles can be hypothesized based on its structure and analogy to other glycerophosphodiesters like glycerophosphocholine (GPC) and glycerophosphoethanolamine (B1239297) (GPE).
-
Metabolic Intermediate: The most evident role of GPS is as an intermediate in PS turnover. It can be either degraded to supply glycerol-3-phosphate and serine for other metabolic pathways or potentially be re-acylated to reform PS, contributing to the remodeling of the fatty acid composition of membrane phospholipids.
-
Osmolyte: Small, highly soluble molecules like GPC are known to function as organic osmolytes in some tissues, helping to protect cells from osmotic stress. GPS could potentially serve a similar function in the brain.
-
Signaling Molecule: Lysophospholipids, such as lysophosphatidic acid (LPA) and Lyso-PS, are potent signaling molecules that act on G protein-coupled receptors (GPCRs).[6][7] While GPS lacks the fatty acid chain critical for the receptor-binding of many lysophospholipids, a potential, albeit likely weak, signaling role cannot be entirely ruled out.
Quantitative Data
Direct quantification of endogenous this compound in the brain is not well-documented. However, data on related glycerophospholipid metabolites in the context of neurological disease provide a valuable reference point.
| Compound | Brain Region | Condition | Concentration Change | Reference |
| Glycerophosphocholine (GPC) | Cortical Areas, Cerebellum, Caudate Nucleus | Alzheimer's Disease vs. Control | ↑ 67-150% | [8] |
| Glycerophosphoethanolamine (GPE) | Cortical Areas, Cerebellum, Caudate Nucleus | Alzheimer's Disease vs. Control | ↑ 21-52% | [8] |
| Phosphatidylserine (PS) (18:1/18:2) | Neocortex | Mild AD vs. Control | Significantly Different (p < 0.05) | [9] |
| Phosphatidylserine (PS) (14:0/22:6) | Neocortex | Mild AD vs. Control | Significantly Different (p < 0.05) | [9] |
| Phosphatidylserine (PS) (18:1/20:4) | Neocortex | Severe AD vs. Mild AD | Significantly Different (p < 0.05) | [9] |
| L-serine | Mouse CSF | N/A | ~28 µM | [10] |
| Glycine | Mouse CSF | N/A | ~5 µM | [10] |
Table 1: Concentrations and relative changes of glycerophospholipid metabolites and related amino acids in the brain and CSF. The elevated levels of GPC and GPE in Alzheimer's disease suggest a widespread dysregulation of phospholipid catabolism, a process that would also affect GPS levels.
Experimental Protocols and Methodologies
The study of this compound requires sensitive and specific analytical techniques, typically as part of a broader lipidomics workflow.
Brain Tissue Lipid Extraction
A standard protocol for extracting a broad range of lipids from brain tissue is the Bligh and Dyer method or a variation thereof.
-
Homogenization: Snap-frozen brain tissue is weighed and homogenized in a cold solvent mixture, typically chloroform (B151607):methanol (1:2, v/v), often using a sonicator.
-
Phase Separation: Additional chloroform and water are added to the homogenate to achieve a final ratio of chloroform:methanol:water (e.g., 2:2:1.8), inducing a phase separation.
-
Lipid Collection: The mixture is centrifuged, and the lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for analysis (e.g., methanol/chloroform).
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid species.
-
Chromatographic Separation: The lipid extract is injected into an HPLC system. A C18 or HILIC column is used to separate the different lipid classes and species based on their polarity and acyl chain length.
-
Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates charged lipid ions.
-
Mass Spectrometry: The ions are analyzed in a triple-quadrupole mass spectrometer.
-
MS1 Scan: The first quadrupole scans for parent ions of interest.
-
Collision-Induced Dissociation (CID): The parent ion is fragmented in the second quadrupole.
-
MS2 Scan: The third quadrupole detects specific fragment ions, providing structural information and high specificity.
-
-
Quantification: Quantification is achieved by comparing the signal intensity of the endogenous lipid to that of a known amount of a spiked internal standard (often a stable isotope-labeled version of the analyte).
Conclusion and Future Directions
The endogenous function of this compound in the brain is intrinsically linked to the metabolism of phosphatidylserine. As a key catabolite, it represents a nexus in the lifecycle of one of the brain's most important structural and signaling lipids. While its direct functions remain to be fully elucidated, the established link between altered glycerophospholipid metabolism and neurodegenerative diseases highlights the importance of this pathway. Future research should focus on:
-
Direct Quantification: Developing targeted mass spectrometry methods to accurately measure endogenous levels of GPS in different brain regions and cell types in both healthy and diseased states.
-
Functional Assays: Investigating the potential signaling roles of GPS, for instance, by screening it against a panel of G protein-coupled receptors.
-
Enzymatic Regulation: Characterizing the specific phospholipases and phosphodiesterases responsible for GPS production and degradation in the brain, as these could represent novel therapeutic targets.
A deeper understanding of this compound will provide a more complete picture of brain lipid metabolism and may unveil new avenues for diagnosing and treating complex neurological disorders.
References
- 1. Glycerophospholipids in ALS: insights into disease mechanisms and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphatidylserine, inflammation, and central nervous system diseases [frontiersin.org]
- 6. Lysophospholipids and their receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Levels of phospholipid catabolic intermediates, glycerophosphocholine and glycerophosphoethanolamine, are elevated in brains of Alzheimer's disease but not of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism [mdpi.com]
- 10. Limited Environmental Serine and Glycine Confer Brain Metastasis Sensitivity to PHGDH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glycerophosphoserine Lipids in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical functions of glycerophosphoserine-containing lipids, primarily phosphatidylserine (B164497) (PS) and lysophosphatidylserine (B10771985) (Lyso-PS), in fundamental cell signaling pathways. As key components of cellular membranes, these molecules transcend their structural roles to act as dynamic regulators of cellular fate, immune responses, and signal transduction cascades. This document details their metabolic pathways, their function as signaling platforms and ligands, and their implications in health and disease, particularly in cancer. Furthermore, it furnishes detailed experimental protocols for their study and consolidates available quantitative data to support advanced research and therapeutic development.
Introduction to this compound Lipids
This compound is a class of glycerophospholipids characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, and a serine headgroup[1]. In the context of cell signaling, the most crucial members of this family are:
-
Phosphatidylserine (PS): A diacyl-glycerophosphoserine, where two fatty acid chains are ester-linked to the glycerol backbone. It is a major anionic phospholipid, typically constituting up to 15% of the phospholipids (B1166683) in the human cerebral cortex[2]. PS is asymmetrically distributed, being almost exclusively confined to the inner leaflet of the plasma membrane in healthy cells[2].
-
Lysophosphatidylserine (Lyso-PS): A monoacyl-glycerophosphoserine, formed by the enzymatic removal of one fatty acid chain from PS by phospholipase A1 or A2[3]. Once considered merely a metabolic intermediate, Lyso-PS is now recognized as a potent signaling lipid mediator in its own right[2][3].
The precise regulation of the synthesis, localization, and metabolism of these lipids is fundamental to cellular homeostasis, and its dysregulation is implicated in numerous pathological processes.
Biosynthesis and Metabolism
The journey of this compound lipids begins with the synthesis of their serine headgroup. The primary route for de novo L-serine biosynthesis in mammalian cells is the "phosphorylated pathway," which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step enzymatic process. L-serine is then used by phosphatidylserine synthase enzymes (PSS1 and PSS2) to create PS by exchanging the headgroup of existing phospholipids like phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE). Subsequently, PS can be hydrolyzed by phospholipases to generate the signaling molecule Lyso-PS.
Caption: Metabolic pathway for PS and Lyso-PS synthesis.
Key Signaling Pathways Involving this compound Lipids
Phosphatidylserine Externalization: The "Eat-Me" Signal in Apoptosis
In healthy cells, an asymmetric distribution of PS is maintained by ATP-dependent "flippase" enzymes (e.g., ATP11C) that actively transport PS to the inner leaflet of the plasma membrane. During apoptosis, this balance is dramatically shifted. Caspase activation leads to two concurrent events: the cleavage and inactivation of flippases, and the cleavage and activation of "scramblase" enzymes (e.g., Xkr8, TMEM16F)[4][5][6]. Scramblases are Ca2+-dependent proteins that facilitate the rapid, bidirectional, and non-specific movement of phospholipids between the membrane leaflets[7]. The result is the exposure of PS on the cell surface, which serves as a potent "eat-me" signal, triggering recognition and engulfment by phagocytic cells like macrophages. This process is crucial for tissue homeostasis and the prevention of inflammation.
Caption: Regulation of PS exposure during apoptosis.
Lysophosphatidylserine as a GPCR Ligand: GPR174 Signaling
Lyso-PS functions as an extracellular signaling molecule by binding to specific G protein-coupled receptors (GPCRs). A key receptor for Lyso-PS is GPR174, which is predominantly expressed in immune cells, particularly T lymphocytes[3][8]. Structural and functional studies have confirmed that Lyso-PS is a high-affinity endogenous ligand for GPR174[9][10][11]. Binding of Lyso-PS to GPR174 activates the stimulatory G protein, Gαs. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to modulate cellular functions, such as the suppression of T-cell proliferation and the regulation of regulatory T cell (Treg) accumulation[8].
Caption: The Lyso-PS/GPR174/cAMP signaling cascade.
Phosphatidylserine as an Inner-Membrane Signaling Platform
The localization of PS on the cytosolic face of the plasma membrane is not merely passive; it creates a negatively charged surface that acts as a crucial docking site for numerous signaling proteins. Many proteins containing polybasic domains or specific lipid-binding motifs (like the C2 domain) are recruited to the membrane through electrostatic interactions with PS. This recruitment is a prerequisite for their activation. A classic example is Protein Kinase C (PKC), whose activation is cooperatively regulated by PS[12]. The binding of PS, in conjunction with diacylglycerol (DAG) and Ca2+, localizes PKC to the membrane and induces a conformational change that activates its kinase domain[13]. Similarly, the survival-promoting kinase Akt (Protein Kinase B) requires membrane translocation via interaction with phospholipids for its subsequent activation.
Caption: PS-dependent recruitment and activation of Protein Kinase C.
Quantitative Data Summary
Quantitative characterization of this compound lipid interactions can be challenging due to their integration within the complex lipid bilayer. The available data often describe cooperative effects and high-affinity interactions that are context-dependent.
| Parameter | Molecule/System | Value/Description | Comments | Source(s) |
| Ligand Binding | Lyso-PS binding to GPR174 | High Affinity; Co-purifies with receptor | The interaction is of such high affinity that the receptor is often maximally activated by endogenous ligand, making exogenous EC50 determination difficult. | [9][10] |
| Enzyme Activation | PKC activation by PS | Cooperative, sigmoidal dependence | Activation is highly dependent on the mole fraction of PS in the membrane. Autophosphorylation is favored at intermediate PS levels, while substrate phosphorylation dominates at high PS levels. | [12][14] |
| Enzyme Activation | Atypical PKC (aPKC) activation by PS | 50 µg/mL PS used for in vitro kinase assays | Both PKCζ and PKCι isoforms are activated by phosphatidylserine in vitro. | [15] |
| Cellular Concentration | Phosphatidylserine | ~10% of total cell phospholipids | Concentration is highest in brain tissue, particularly in myelin. | [2] |
Key Experimental Protocols
Detection of PS Externalization via Annexin V Staining
This protocol details the detection of apoptotic cells by flow cytometry, based on the high affinity of the protein Annexin V for externalized PS.
-
Principle: Annexin V, conjugated to a fluorophore (e.g., FITC), binds to PS exposed on the surface of apoptotic cells in a calcium-dependent manner. A vital dye like Propidium Iodide (PI) or DAPI is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive), as PI can only enter cells with compromised membrane integrity[16][17].
-
Materials:
-
Cells of interest (adherent or suspension).
-
Apoptosis-inducing agent (e.g., staurosporine) and vehicle control.
-
Phosphate-Buffered Saline (PBS), cold.
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂). Dilute to 1X with distilled water before use.
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).
-
Viability dye solution (e.g., Propidium Iodide, 1 mg/mL).
-
Flow cytometer.
-
-
Procedure:
-
Induce apoptosis in cell culture using the desired method for an appropriate duration. Include a negative (vehicle-treated) control.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells into centrifuge tubes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent layer gently with PBS, then detach the cells using a non-enzymatic cell dissociation buffer or gentle scraping. Combine with the collected medium.
-
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1-2 mL of cold PBS, then repeat the centrifugation step.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature, protected from light.
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Add 5 µL of the Propidium Iodide staining solution.
-
Analyze immediately by flow cytometry. Be sure to include single-stain controls for setting compensation.
-
Caption: Experimental workflow for PS detection by Annexin V.
Quantification of Glycerophospholipids by LC-MS/MS
This protocol outlines a general method for the extraction and targeted quantification of glycerophospholipid species, including PS, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Principle: Lipids are first extracted from cells or tissues using an organic solvent mixture. The complex lipid extract is then separated by high-performance liquid chromatography (HPLC), typically reversed-phase, which separates lipid species based on their hydrophobicity (acyl chain length and saturation). The separated lipids are ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer, which allows for the specific and sensitive quantification of individual molecular species based on their mass-to-charge ratio (m/z) and fragmentation patterns[18][19][20].
-
Materials:
-
Cell pellets or tissue samples, flash-frozen.
-
Internal standards (e.g., deuterated or odd-chain PS species).
-
Solvents: Chloroform (CHCl₃), Methanol (B129727) (CH₃OH), Water (HPLC-grade).
-
Acidified solvent (e.g., 0.1 N HCl).
-
HPLC system with a C18 column.
-
Tandem mass spectrometer with an ESI source.
-
-
Procedure (Modified Bligh-Dyer Extraction):
-
Homogenize the cell pellet or tissue sample (~10-20 mg) in a glass homogenizer on ice with 800 µL of cold 1:1 CH₃OH:0.1 N HCl.
-
Add the appropriate amount of internal standard(s) to the homogenate.
-
Transfer the homogenate to a glass tube. Add 400 µL of cold CHCl₃.
-
Vortex vigorously for 1-2 minutes to form a single-phase mixture.
-
Add an additional 400 µL of cold CHCl₃ and 400 µL of cold water. Vortex again for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., methanol or isopropanol/acetonitrile) for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Inject the resuspended sample onto the HPLC system.
-
Separate lipids using a gradient elution (e.g., with mobile phases containing acetonitrile, isopropanol, and water with additives like ammonium (B1175870) acetate).
-
Analyze the eluent using the mass spectrometer, typically in negative ion mode for PS, which readily forms [M-H]⁻ ions.
-
Use a targeted method like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for quantification, monitoring the transition from the precursor ion to a specific fragment (e.g., a neutral loss of 87 amu corresponding to the serine headgroup for PS)[18].
-
-
Measurement of cAMP for Gs-Coupled Receptor Activation
This protocol describes a common method for quantifying intracellular cAMP changes in response to the activation of a Gs-coupled receptor like GPR174, using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
-
Principle: Cells expressing the receptor of interest are stimulated with a ligand (e.g., Lyso-PS). The cells are then lysed, and the amount of cAMP in the lysate is measured. In a competitive immunoassay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer (e.g., biotin-cAMP or d2-labeled cAMP) for binding to a specific anti-cAMP antibody (often linked to a detection moiety like a cryptate or acceptor bead). The detection signal is inversely proportional to the amount of cAMP in the sample[21][22][23].
-
Materials:
-
Host cells expressing GPR174 (e.g., HEK293 or CHO cells).
-
Lyso-PS or other test compounds.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Commercial cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Revvity AlphaScreen cAMP Assay Kit), which includes lysis buffer and detection reagents.
-
Microplate reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).
-
-
Procedure:
-
Seed cells in a 96- or 384-well plate and grow to the desired confluency.
-
On the day of the assay, remove the growth medium and replace it with stimulation buffer.
-
Prepare serial dilutions of the agonist (Lyso-PS) in stimulation buffer.
-
Add the agonist dilutions to the wells and incubate for the optimized time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Following the manufacturer's protocol, add the lysis buffer containing the labeled cAMP tracer directly to the wells.
-
Add the second detection reagent (e.g., the anti-cAMP antibody conjugate).
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Read the plate on a compatible microplate reader.
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw assay signal from the samples to cAMP concentrations using the standard curve, and plot the concentration-response curve to determine parameters like EC₅₀.
-
References
- 1. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Serine glycerophospholipids | Cyberlipid [cyberlipid.gerli.com]
- 3. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Structural basis for the activation of the lipid scramblase TMEM16F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide on the Discovery and History of Glycerophosphoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine is a glycerophosphodiester, a class of water-soluble compounds that serve as fundamental building blocks and metabolic intermediates in the complex world of lipid biochemistry. Comprising a glycerol (B35011) backbone linked via a phosphodiester bond to the amino acid L-serine, this molecule sits (B43327) at the crossroads of phospholipid metabolism. Its history is intrinsically linked to the broader exploration of phosphoglycerolipids, particularly the discovery and characterization of its parent molecule, phosphatidylserine (B164497). This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental methodologies related to this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Early History
The journey to identifying this compound began with the pioneering work on brain lipids in the mid-20th century. The initial focus was on the larger, intact phospholipids (B1166683) that constitute cellular membranes.
The Seminal Work of Jordi Folch-Pi and the Discovery of Phosphatidylserine
A pivotal figure in the history of this compound is the neurochemist Jordi Folch-Pi . In the 1940s, his meticulous work on the composition of brain tissue led to the groundbreaking discovery that "cephalin," a fraction of brain phospholipids, was not a single entity but a mixture of lipids.[1] Through careful extraction and fractionation, Folch-Pi and his colleagues were the first to isolate and identify phosphatidylserine as a distinct phospholipid containing the amino acid serine.[1][2] This discovery, published in the Journal of Biological Chemistry in 1941, was a landmark in neurochemistry and laid the essential groundwork for the later identification of its deacylated derivative, this compound.[1]
The Emergence of Glycerophosphodiesters: The Contribution of Thannhauser and Schmidt
Following the characterization of intact phospholipids, the focus of some researchers shifted to the water-soluble breakdown products of these larger molecules. While a specific seminal paper detailing the first isolation of this compound has proven elusive in historical records, the work of S. J. Thannhauser and Gerhard Schmidt in the 1940s on "lipins and lipidoses" was crucial in establishing the existence and importance of glycerophosphodiesters as a class of compounds.[3] Their research involved the chemical and enzymatic hydrolysis of phospholipids and the subsequent characterization of the resulting water-soluble phosphorus-containing compounds. It is within this body of work on glycerophosphodiesters that the identification of glycerophosphocholine and, by extension, this compound, is rooted. These compounds were recognized as the deacylated backbones of their respective parent phospholipids.
Foundational Experimental Protocols
The discovery and characterization of this compound were reliant on the development of novel biochemical techniques for lipid extraction and analysis.
Lipid Extraction: The Folch Method
A cornerstone of lipid research, the Folch method , developed by Jordi Folch-Pi and his colleagues in 1951, enabled the efficient and quantitative extraction of total lipids from tissues like the brain.[2][4][5][6][7] This protocol was instrumental in obtaining the starting material for the isolation of phosphatidylserine and its subsequent hydrolysis products.
Detailed Protocol for the Folch Lipid Extraction Method (circa 1951):
-
Homogenization: A known weight of fresh brain tissue is homogenized in a 20-fold volume of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. This is typically done using a Potter-Elvehjem homogenizer.[4][7]
-
Filtration: The homogenate is then filtered through a fat-free filter paper to remove insoluble cellular debris.[6]
-
Washing: The lipid-containing filtrate is washed with 0.2 volumes of a 0.9% aqueous sodium chloride solution.[4][7] This step is crucial for removing non-lipid contaminants such as amino acids, sugars, and salts into the upper aqueous phase.
-
Phase Separation: The mixture is allowed to separate into two distinct phases. The lower, chloroform-rich phase contains the purified total lipids, including phosphatidylserine.
-
Isolation: The upper aqueous phase is carefully removed, and the lower chloroform phase containing the lipids is collected for further analysis.
Hydrolysis of Phosphatidylserine
To isolate and study this compound, the acyl chains from phosphatidylserine needed to be removed. This was achieved through either chemical or enzymatic hydrolysis.
-
Chemical Hydrolysis (Alkaline): Mild alkaline hydrolysis using reagents like sodium hydroxide (B78521) in methanol was a common method to cleave the ester linkages of the fatty acids, leaving the water-soluble glycerophosphodiester backbone intact.
-
Enzymatic Hydrolysis: The use of phospholipases, enzymes that specifically cleave phospholipids, became a more refined tool. Phospholipase A1 and A2 cleave the fatty acids at the sn-1 and sn-2 positions, respectively, while phospholipase B can cleave both. The concerted action of these enzymes on phosphatidylserine would yield this compound.
Analysis of Water-Soluble Products: Paper and Thin-Layer Chromatography
Once the water-soluble fraction containing this compound was obtained, researchers in the mid-20th century relied heavily on paper chromatography and later, thin-layer chromatography (TLC) , to separate and identify the components.[8][9]
Illustrative Protocol for Paper Chromatography of Glycerophosphodiesters:
-
Sample Application: The concentrated aqueous extract from the hydrolyzed lipid sample is spotted onto a line drawn in pencil near the bottom of a sheet of chromatography paper.
-
Solvent System: The paper is suspended in a sealed chromatography tank containing a specific solvent system. For water-soluble compounds like glycerophosphodiesters, a common mobile phase would be a mixture of a polar organic solvent, an acid or base, and water (e.g., phenol-water or butanol-acetic acid-water).
-
Development: The solvent moves up the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase (water adsorbed to the cellulose (B213188) of the paper) and the mobile solvent phase.
-
Visualization: After the solvent front has reached a sufficient height, the paper is removed and dried. As this compound is colorless, a visualization reagent is required. A common spray for phosphorus-containing compounds was the molybdate reagent , which forms a blue complex with phosphate (B84403) groups upon reduction. Ninhydrin could also be used to detect the amino group of serine.
-
Identification: The position of the unknown spot is compared to that of known standards run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.
Quantitative Data from Early Studies
Table 1: Representative Phospholipid Composition of Adult Human Brain (Illustrative)
| Phospholipid Class | Gray Matter (% of total phospholipid) | White Matter (% of total phospholipid) |
| Phosphatidylcholine | ~40-50% | ~30-40% |
| Phosphatidylethanolamine (B1630911) | ~25-35% | ~20-30% |
| Phosphatidylserine | ~10-15% | ~10-15% |
| Sphingomyelin | ~5-10% | ~20-30% |
| Phosphatidylinositol | ~5-10% | ~1-5% |
Note: These are approximate values based on numerous historical and modern studies. The concentration of free this compound would be significantly lower as it is an intermediate in phospholipid turnover.
Biological Role and Signaling Pathways
Initially viewed as a simple breakdown product of phosphatidylserine, this compound is now understood to be an important metabolic intermediate. Its primary role is within the turnover of phosphatidylserine.
Glycerophosphodiester Metabolism
This compound is generated from phosphatidylserine through the action of phospholipases. It can then be further metabolized by glycerophosphodiester phosphodiesterases (GDPDs or GDEs). The enzyme Glycerophosphodiester Phosphodiesterase 1 (GDE1) , for example, can hydrolyze glycerophosphocholine and is predicted to act on other glycerophosphodiesters.[12][13] The hydrolysis of this compound by a GDE would yield glycerol-3-phosphate and serine, which can then be re-utilized by the cell for the synthesis of new phospholipids or other metabolic processes.
Connection to Inositol (B14025) Phosphate Signaling
While not a direct participant in the canonical inositol phosphate signaling cascade, the metabolism of glycerophosphoinositols (the inositol-containing counterparts to this compound) is closely linked.[14][15][16][17][18] The enzymes and pathways that handle glycerophosphodiesters are part of a broader system of lipid-derived messenger metabolism. The action of phospholipase A2 on phosphoinositides generates lysophosphoinositides and glycerophosphoinositols, which can then modulate the activity of enzymes like phospholipase C.[14] This highlights the interconnectedness of phospholipid breakdown products in cellular signaling.
Early Chemical Synthesis
The unambiguous structural elucidation of natural products often relies on their total chemical synthesis. While detailed historical records of the very first synthesis of this compound are scarce, the general strategies for glycerophospholipid synthesis were being developed during the same period as its discovery. These early synthetic routes were often complex, involving multiple protection and deprotection steps to selectively form the desired phosphodiester linkage.[3][19][20] Key challenges included the protection of the hydroxyl groups of glycerol and the carboxyl and amino groups of serine to direct the phosphorylation to the correct positions. The development of new phosphorylating agents was a major advance in this field.[19]
Conclusion
The discovery and history of this compound are deeply intertwined with the foundational work on brain lipid chemistry, particularly the isolation of phosphatidylserine by Jordi Folch-Pi. From its initial identification as a water-soluble breakdown product of a major membrane phospholipid to its recognition as a key metabolic intermediate, the story of this compound reflects the evolution of our understanding of lipid biochemistry. The development of experimental techniques like the Folch extraction method and paper chromatography were critical to its discovery and characterization. While it may not be a primary signaling molecule in the same vein as inositol trisphosphate, its role in the turnover of phosphatidylserine and the broader network of glycerophosphodiester metabolism underscores its importance in maintaining cellular lipid homeostasis. For researchers and drug development professionals, understanding this history provides a valuable context for the ongoing exploration of phospholipid metabolism in health and disease.
References
- 1. Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folch | Cyberlipid [cyberlipid.gerli.com]
- 3. Strategies for the synthesis of glycerophospholipids [ouci.dntb.gov.ua]
- 4. Preparation of lipide extracts from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. meiji.repo.nii.ac.jp [meiji.repo.nii.ac.jp]
- 8. [Glass paper chromatography as a method of analysis of cerebral and serum phospholipids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paper chromatography - Wikipedia [en.wikipedia.org]
- 10. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The quantitative estimation of cerebrosides in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GDE1 glycerophosphodiester phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Gde1 glycerophosphodiester phosphodiesterase 1 [Jaculus jaculus (lesser Egyptian jerboa)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Defining signal transduction by inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Glycerophosphoserine as a Precursor to Other Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the metabolic pathways originating from the glycerophosphoserine moiety of phosphatidylserine (B164497) (PS), a critical precursor to other essential phospholipids (B1166683). It details the enzymatic conversions, presents quantitative data, outlines experimental protocols for studying these pathways, and provides visual representations of the core biochemical processes and workflows.
Introduction: The Central Role of Phosphatidylserine
Glycerophospholipids are fundamental components of cellular membranes, involved in maintaining structural integrity, regulating signaling pathways, and serving as precursors for bioactive molecules.[1] Among these, phosphatidylserine (PS), a glycerophospholipid containing a this compound head group, holds a unique position as a metabolic hub.[2] In mammalian cells, PS is not only a crucial membrane constituent but also serves as the primary precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE) and, subsequently, a portion of phosphatidylcholine (PC).[2][3] Understanding the enzymatic machinery and regulation of these interconversions is vital for research in cell biology, neuroscience, and for the development of therapeutics targeting lipid metabolism.
Metabolic Pathways
In mammalian cells, the synthesis of phosphatidylserine occurs through a base-exchange reaction where L-serine displaces the head group of pre-existing phospholipids.[3][4] This newly formed PS can then be metabolized to generate other major phospholipid classes.
Phosphatidylserine (PS) Synthesis
PS is synthesized in the endoplasmic reticulum (ER), particularly in a specialized sub-domain known as the mitochondria-associated membrane (MAM).[1][3] This synthesis is catalyzed by two distinct enzymes, Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2).[4]
-
Phosphatidylserine Synthase 1 (PSS1): Primarily catalyzes the exchange of the choline (B1196258) head group from phosphatidylcholine (PC) with L-serine to form PS.[4] PSS1 can also utilize phosphatidylethanolamine (PE) as a substrate.[4]
-
Phosphatidylserine Synthase 2 (PSS2): Specifically catalyzes the exchange of the ethanolamine (B43304) head group from PE with L-serine to form PS.[5][6]
Conversion of Phosphatidylserine to Phosphatidylethanolamine
Newly synthesized PS is transported from the MAM to the inner mitochondrial membrane where it undergoes decarboxylation to form phosphatidylethanolamine (PE).[3] This irreversible reaction is catalyzed by the enzyme Phosphatidylserine Decarboxylase (PSD) .[7][8] This pathway is a major source of PE in mitochondria.[9]
Conversion of Phosphatidylethanolamine to Phosphatidylcholine
In the liver, phosphatidylethanolamine can be converted to phosphatidylcholine (PC) through three sequential methylation steps.[10] This process is catalyzed by the enzyme Phosphatidylethanolamine N-methyltransferase (PEMT) , which uses S-adenosyl methionine (SAM) as the methyl group donor.
Signaling Pathway Diagram
Caption: Metabolic conversion of phosphatidylserine to other lipids.
Quantitative Data
The activities of the enzymes involved in these pathways are crucial for maintaining cellular phospholipid homeostasis. The following tables summarize available kinetic data and the relative contributions of the different synthetic routes.
Table 1: Kinetic Parameters of Key Enzymes in Phosphatidylserine Metabolism
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| PSS1 | Human | L-Serine | 67 µM (in the presence of 2 mM PC) | Not Reported | [5] |
| PSS2 | Human | L-Serine | 120 µM (in the presence of 1 mM PE) | 0.57 mmol/h/mg | [5] |
| Chinese Hamster | L-Serine | 89 µM | 0.29 nmol/h/mg | [6] | |
| PSD | Rat Brain | Phosphatidylserine | Not Reported | Not Reported | [11] |
Note: Kinetic data for these membrane-bound enzymes can vary significantly depending on the assay conditions, such as the lipid composition of the vesicles used as substrate.
Table 2: Relative Contribution of Pathways to Phospholipid Synthesis
| Product | Pathway | Cell Line/Tissue | Relative Contribution | Reference(s) |
| PE | CDP-Ethanolamine Pathway | McA-RH7777 & CHO-K1 cells | Favored over PSD pathway | [12] |
| PSD Pathway | Rat Brain | Minimum of 7% of whole-brain PE synthesis | [11] | |
| CDP-Ethanolamine vs. PSD | Human HeLa cells | ~70% from CDP-Etn pathway at high Etn/Ser concentrations; nearly equal at physiological concentrations | [13] | |
| CDP-Ethanolamine vs. PSD | Isolated Rat Hepatocytes | CDP-Etn pathway contributes more than PSD pathway | [13] | |
| PC | CDP-Choline Pathway | Rat Liver | 71% of newly synthesized PC | [10] |
| PEMT Pathway | Rat Liver | 29% of newly synthesized PC | [10] |
Experimental Protocols
Investigating the metabolism of this compound-derived lipids typically involves a multi-step process, from sample preparation to the quantification of specific lipid species and enzyme activities.
Experimental Workflow Diagram
Caption: General experimental workflow for studying PS metabolism.
Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)
This protocol is a standard method for extracting total lipids from biological samples.[2][13][14]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water (dH₂O)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: For cultured cells, wash with ice-cold PBS and scrape into a known volume of PBS. For tissues, homogenize in a known volume of PBS on ice.
-
Solvent Addition: In a glass tube, for each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH. Vortex thoroughly for 10-15 minutes.[14]
-
Phase Separation:
-
Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes at room temperature to separate the phases.[13] Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette. For quantitative recovery, it is recommended to re-extract the upper phase and the protein interface with an additional volume of chloroform.[9]
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Protocol 2: Phosphatidylserine Synthase (PSS) Activity Assay (Radiolabeling)
This assay measures the incorporation of radiolabeled L-serine into PS.[15]
Materials:
-
Cell or tissue homogenate/microsomal fraction
-
L-[¹⁴C]-serine
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, containing 10 mM CaCl₂)
-
Phosphatidylcholine (PC) or Phosphatidylethanolamine (PE) liposomes
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Substrate Preparation: Prepare liposomes containing PC or PE in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue fraction (containing PSS), the phospholipid liposomes, and L-[¹⁴C]-serine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[15]
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids as described in Protocol 4.1.
-
Separation: Separate the PS from the unreacted L-[¹⁴C]-serine using thin-layer chromatography (TLC).
-
Quantification: Scrape the silica (B1680970) corresponding to the PS spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the specific activity as nmol of PS formed per minute per mg of protein.
Protocol 3: Phosphatidylserine Decarboxylase (PSD) Activity Assay (Fluorometric)
This assay measures the formation of PE from PS by detecting the primary amine of PE.
Materials:
-
Mitochondrial fraction from cells or tissues
-
Phosphatidylserine (PS) liposomes
-
Assay buffer (e.g., 0.1 M Tris/HCl, pH 7.2, containing 10 mM EDTA)[12]
-
1,2-diacetyl benzene (B151609)
-
β-mercaptoethanol
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the mitochondrial fraction to the assay buffer containing PS liposomes.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the conversion of PS to PE.
-
Derivatization: Add 1,2-diacetyl benzene and β-mercaptoethanol to each well. This mixture reacts specifically with the primary amine of PE to form a fluorescent iso-indole-mercaptide conjugate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the amount of PE produced by comparing the fluorescence signal to a standard curve generated with known concentrations of PE.
-
Calculation: Calculate the specific activity of PSD.
Protocol 4: Phospholipid Analysis by HPLC-MS/MS
This method allows for the separation and quantification of different phospholipid classes and their molecular species.
Materials:
-
Dried lipid extract (from Protocol 4.1)
-
Appropriate internal standards for each phospholipid class
-
HPLC system coupled to a triple-quadrupole mass spectrometer
-
Reversed-phase C18 column
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). Add a known amount of internal standards.
-
Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient of mobile phases to separate the different phospholipid classes based on their polarity. Reversed-phase chromatography is often preferred for its robustness and selectivity.
-
Mass Spectrometric Detection: As the phospholipids elute from the column, they are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer.
-
Quantification: Use Multiple Reaction Monitoring (MRM) mode for quantification. For each phospholipid species, a specific precursor ion and product ion transition is monitored. The peak area of the endogenous lipid is compared to the peak area of the corresponding internal standard to calculate its concentration.
-
Data Analysis: Process the data using appropriate software to identify and quantify the different phospholipid species.
Conclusion
The metabolic pathways originating from the this compound moiety of phosphatidylserine represent a critical axis of phospholipid interconversion in mammalian cells. The synthesis of PS by PSS1 and PSS2, its subsequent decarboxylation to PE by PSD, and the methylation of PE to PC by PEMT in the liver highlight a tightly regulated network that is essential for maintaining membrane composition and cellular function. Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved potential targets for therapeutic intervention. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to investigate these fundamental processes, paving the way for new discoveries in lipid biology and drug development.
References
- 1. Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidylserine synthase I and II of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topology of phosphatidylserine synthase 1 in the endoplasmic reticulum membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine decarboxylases, key enzymes of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 15. Analysis of Acyl Fluxes through Multiple Pathways of Triacylglycerol Synthesis in Developing Soybean Embryos - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of Glycerophosphoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the subcellular distribution of glycerophosphoserine, more commonly known as phosphatidylserine (B164497) (PS). It delves into the quantitative localization across various organelles, the intricate signaling pathways it governs, and the detailed experimental methodologies employed to elucidate its distribution.
Quantitative Distribution of Phosphatidylserine Across Subcellular Organelles
Phosphatidylserine is a vital anionic phospholipid, and its concentration varies significantly among different cellular compartments. This asymmetric distribution is crucial for a multitude of cellular functions, from signal transduction to membrane dynamics. The following table summarizes the approximate abundance of phosphatidylserine as a mole percentage (mol%) of total phospholipids (B1166683) in various mammalian cell organelles.
| Organelle | Phosphatidylserine (mol % of total phospholipids) | Key References |
| Plasma Membrane | ~10-15% (highly enriched in the inner leaflet, comprising up to 30% of this leaflet) | [1][2][3] |
| Endoplasmic Reticulum (ER) | ~4% (predominantly on the cytoplasmic leaflet) | [2][4] |
| Mitochondria | ~1-6% (present in both inner and outer membranes) | [1][2][4] |
| Mitochondria-Associated Membranes (MAMs) | Enriched in PS synthase enzymes | [5] |
| Golgi Apparatus | ~4% | [2][4] |
| Endosomes (including Recycling Endosomes) | Enriched, particularly in the cytosolic leaflet | [1] |
| Lysosomes | ~1% | [2][4] |
| Nucleus | ~6% | [2][4] |
| Secretory Vesicles (Yeast) | ~13% | [1] |
Biosynthesis and Transport of Phosphatidylserine
The synthesis and distribution of phosphatidylserine are tightly regulated processes involving multiple organelles and transport mechanisms.
Biosynthesis at the Endoplasmic Reticulum
In mammalian cells, phosphatidylserine is primarily synthesized in the endoplasmic reticulum (ER), with a notable concentration of the synthesizing enzymes, PS synthase-1 (PSS1) and PS synthase-2 (PSS2), in the mitochondria-associated membranes (MAMs).[5] These enzymes catalyze the exchange of the head groups of phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) with serine.[6]
Figure 1: Phosphatidylserine synthesis in the ER.
Inter-organelle Transport
Following its synthesis in the ER, phosphatidylserine is transported to other organelles via both vesicular and non-vesicular pathways. A key non-vesicular transport mechanism occurs at membrane contact sites, particularly between the ER and mitochondria. The lipid transfer proteins ORP5 and ORP8 are crucial players in this process, facilitating the transfer of PS from the ER to the mitochondria.[7][8][9][10]
Figure 2: ORP5/8-mediated PS transport from ER to Mitochondria.
Signaling Pathways Involving Phosphatidylserine
The specific localization of phosphatidylserine to certain membrane leaflets and organelles is critical for its role in various signaling cascades.
Apoptosis Signaling at the Plasma Membrane
Under normal physiological conditions, phosphatidylserine is sequestered to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is disrupted, leading to the exposure of PS on the outer leaflet. This externalized PS acts as an "eat-me" signal, triggering phagocytosis of the apoptotic cell. This process is mediated by phospholipid scramblases, such as TMEM16F and Xkr8.[11][12][13][14]
Figure 3: PS exposure during apoptosis.
Signaling at ER-Mitochondria Contact Sites
The transfer of phosphatidylserine from the ER to mitochondria via ORP5/8 at MAMs is not only crucial for mitochondrial lipid homeostasis but also impacts cellular signaling, particularly calcium signaling. This interplay highlights the importance of lipid transport in regulating fundamental cellular processes.[7][9][10]
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of sophisticated biochemical and imaging techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation by Differential Centrifugation
This protocol outlines a general procedure for isolating various organelles from cultured mammalian cells to analyze their lipid composition.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1). The supernatant (S1) contains other organelles.
-
Transfer the S1 supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria (P2). The supernatant (S2) contains microsomes (ER and Golgi fragments) and cytosol.
-
Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (P3). The resulting supernatant (S3) is the cytosolic fraction.
-
-
Organelle Purity Assessment: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins.
-
Lipid Extraction: Proceed with lipid extraction from each purified organelle fraction.
Figure 4: Workflow for subcellular fractionation.
Lipid Extraction and Analysis by Mass Spectrometry
This protocol describes the extraction of lipids from isolated organelle fractions and their subsequent quantification using mass spectrometry.
Materials:
-
Isolated organelle fractions
-
Internal lipid standards (e.g., deuterated phosphatidylserine)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the aqueous organelle fraction, add chloroform and methanol in a ratio of 1:2:0.8 (chloroform:methanol:sample).
-
Vortex thoroughly and add 1 volume of chloroform and 1 volume of water to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system. Use a suitable chromatography method (e.g., reversed-phase or normal-phase) to separate the different lipid classes and species.
-
Detect and quantify phosphatidylserine species using tandem mass spectrometry (MS/MS) by monitoring for characteristic precursor and fragment ions.
-
Quantify the amount of each PS species by comparing its peak area to that of the internal standard.
-
In Situ Localization by Electron Microscopy
This advanced imaging technique provides high-resolution visualization of phosphatidylserine within the cellular context.
Materials:
-
Cultured cells
-
Fixatives (e.g., glutaraldehyde (B144438), paraformaldehyde)
-
PS-binding probe (e.g., GFP-LactC2, a genetically encoded probe, or a GST-tagged C2 domain for immunogold labeling)
-
Transmission electron microscope (TEM)
Procedure (On-Section Labeling):
-
Cell Fixation and Embedding: Fix cells in glutaraldehyde and paraformaldehyde, followed by embedding in a resin (e.g., Lowicryl).
-
Ultrathin Sectioning: Cut ultrathin sections of the embedded cells and mount them on EM grids.
-
Immunogold Labeling:
-
Incubate the sections with a purified GST-tagged C2 domain of lactadherin, which specifically binds to PS.
-
Wash the sections and then incubate with a secondary antibody conjugated to gold particles that recognizes the GST tag.
-
-
Imaging: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) and visualize them using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of phosphatidylserine.[15][16][17]
This guide provides a foundational understanding of the subcellular localization of this compound. The intricate distribution and dynamic regulation of this phospholipid underscore its importance in maintaining cellular health and mediating a wide array of biological processes. Further research in this area will undoubtedly uncover new roles for phosphatidylserine in health and disease, opening avenues for novel therapeutic interventions.
References
- 1. Transport Pathways That Contribute to the Cellular Distribution of Phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution, dynamics and functional roles of phosphatidylserine within the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipid subcellular localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making heads or tails of phospholipids in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 7. ORP5/ORP8 localize to endoplasmic reticulum–mitochondria contacts and are involved in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. biorxiv.org [biorxiv.org]
- 10. ORP5/8 and MIB/MICOS link ER-mitochondria and intra-mitochondrial contacts for non-vesicular transport of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospholipid Scramblases TMEM16F and Xkr8 mediate distinct features of Phosphatidylserine (PS) externalization and immune suppression to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipid Scramblases TMEM16F and Xkr8 mediate distinct features of Phosphatidylserine (PS) externalization and immune suppression to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure of Phosphatidylserine by Xk-related Protein Family Members during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. journals.asm.org [journals.asm.org]
- 16. High-resolution mapping reveals topologically distinct cellular pools of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
An In-depth Technical Guide to Glycerophosphoserine in Prokaryotic vs. Eukaryotic Membranes
For Researchers, Scientists, and Drug Development Professionals
Glycerophosphoserine, commonly known as phosphatidylserine (B164497) (PS), is a crucial glycerophospholipid that, while a minor component by quantity, plays a disproportionately significant role in the cell membranes of both prokaryotic and eukaryotic organisms.[1][2][3] Its functions range from maintaining membrane structural integrity to acting as a key signaling molecule in vital cellular processes.[2][3][4] This guide provides a detailed comparison of the presence, function, and significance of phosphatidylserine in these two domains of life, supported by quantitative data, experimental methodologies, and pathway visualizations.
This compound in Eukaryotic Membranes: A Tale of Asymmetry and Signaling
In eukaryotic cells, phosphatidylserine is a cornerstone of membrane function, particularly known for its asymmetric distribution and critical role in apoptosis.[5][6][7]
A defining characteristic of eukaryotic plasma membranes is the asymmetric distribution of phospholipids (B1166683).[5][6][7] Phosphatidylserine is predominantly sequestered to the inner (cytoplasmic) leaflet of the plasma membrane.[5][8][9][10] This asymmetry is actively maintained by ATP-dependent enzymes called flippases, which transport PS from the outer to the inner leaflet.[7] This localization contributes to the negative charge of the inner membrane surface, which is crucial for the recruitment and activation of various signaling proteins.[11]
The strategic placement of PS in the inner leaflet is central to its function. Key roles in eukaryotes include:
-
Apoptosis Signaling: The loss of membrane asymmetry and the subsequent exposure of PS on the outer leaflet is a universally recognized "eat-me" signal.[5][8][12] This event marks the cell for phagocytosis by immune cells like macrophages, ensuring the orderly removal of apoptotic cells without inducing an inflammatory response.[8][12][13]
-
Protein Docking and Activation: The negatively charged headgroup of PS serves as a docking site for a variety of proteins containing specific domains, such as C2 domains.[11] This interaction is vital for the activation of key signaling enzymes like Protein Kinase C (PKC) and Akt, which are involved in cell survival, growth, and proliferation.[1][3][9][14]
-
Blood Coagulation: The exposure of PS on the surface of activated platelets provides a catalytic surface for the assembly of enzyme complexes in the blood clotting cascade.[1]
Phosphatidylserine typically constitutes a small but significant fraction of the total phospholipids in eukaryotic membranes.
| Organism/Cell Type | Membrane | Phosphatidylserine (% of Total Phospholipids) |
| Human Erythrocyte (Red Blood Cell) | Plasma Membrane | 13-15% |
| Human Cerebral Cortex | Total Phospholipids | 13-15%[9] |
| Mammalian Cells (general) | Plasma Membrane | 2-15% |
| Yeast (Saccharomyces cerevisiae) | Total Phospholipids | ~4% |
Note: Values can vary depending on the specific cell type, developmental stage, and analytical methods used.
The externalization of phosphatidylserine during apoptosis is a tightly regulated process involving the inactivation of flippases and the activation of scramblase enzymes.
This compound in Prokaryotic Membranes: A More Varied Role
The presence and function of phosphatidylserine in prokaryotes are not as universal as in eukaryotes. Many bacteria, including the well-studied Escherichia coli, use PS primarily as a metabolic intermediate for the synthesis of the more abundant phosphatidylethanolamine (B1630911) (PE).[1][15][16]
Unlike mammalian cells that synthesize PS through base-exchange reactions, bacteria synthesize PS from CDP-diacylglycerol and L-serine, a reaction catalyzed by phosphatidylserine synthase (PssA).[2][9][15][17] The subsequent decarboxylation of PS by phosphatidylserine decarboxylase (Psd) yields PE, which is a major component of the inner membrane in many Gram-negative bacteria.[15][16]
While often transient, PS and its derivatives have specific roles in some prokaryotes:
-
Precursor for PE Synthesis: This is the most prominent role of PS in many bacteria like E. coli. PE is crucial for the structural integrity of the membrane and the proper functioning of membrane proteins.[16]
-
Bacterial Sporulation: In some spore-forming bacteria, such as Bacillus species, changes in phospholipid composition, including the relatives amounts of PE (derived from PS), are observed during the sporulation process.[18]
-
Membrane Protein Function: The overall lipid composition, which PS contributes to, affects membrane fluidity and can influence the activity of embedded proteins.
The concentration of PS in prokaryotic membranes is generally very low, as it is rapidly converted to PE.
| Organism | Membrane | Phosphatidylserine (% of Total Phospholipids) |
| Escherichia coli | Inner Membrane | <1% (Typically transient) |
| Bacillus megaterium | Cell Membrane | Trace amounts |
Note: The primary phospholipid in E. coli is phosphatidylethanolamine (PE), which can make up 70-80% of the total phospholipids.[15][16][19]
The synthesis of PS in bacteria is a direct enzymatic pathway leading to the production of the major membrane lipid, PE.
Experimental Protocols: Quantifying and Characterizing this compound
Accurate analysis of PS is fundamental to understanding its biological roles. Methodologies typically involve lipid extraction followed by quantification using chromatography and mass spectrometry.
This is a classic protocol for extracting total lipids from biological samples.[2]
-
Homogenization: Homogenize the cell or tissue sample (e.g., 1x10⁷ cells) in a glass tube with a suitable buffer (e.g., PBS).
-
Solvent Addition: Add methanol (B129727) and chloroform (B151607) to the homogenate to achieve a single-phase system (typically in a ratio of 1:2:0.8 Chloroform:Methanol:Water). Vortex thoroughly.
-
Phase Separation: Add additional chloroform and water to break the mixture into two phases. Centrifuge at low speed (e.g., 3,500 x g for 10 minutes) to facilitate separation.[20]
-
Lipid Collection: The lower, organic phase (chloroform) contains the lipids. Carefully collect this phase using a glass pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the dry lipid extract.[20]
-
Storage: Store the dried lipids under an inert gas (like argon) at -80°C until analysis.[20][21]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying specific lipid species.[22]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent mixture (e.g., acetonitrile/isopropanol/water).[21]
-
Chromatographic Separation: Inject the sample into a liquid chromatography system, often using a C18 or C8 column, to separate different lipid classes based on their polarity.[21][22]
-
Mass Spectrometry Analysis: The separated lipids are introduced into a tandem mass spectrometer.[20] The instrument first measures the mass-to-charge ratio of the intact lipid (MS1) and then fragments the lipid to produce a characteristic pattern of fragment ions (MS2), allowing for precise identification and quantification.
Conclusion: A Comparative Overview
The roles of this compound in prokaryotic and eukaryotic membranes, while rooted in the same molecule, are distinctly different, reflecting the evolutionary divergence and increased complexity of eukaryotic cellular processes.
| Feature | Eukaryotes | Prokaryotes |
| Primary Role | Key signaling molecule, structural component | Primarily a metabolic intermediate |
| Abundance | 2-15% of membrane phospholipids | Generally <1% (transient) |
| Membrane Location | Asymmetrically confined to the inner leaflet of the plasma membrane[9][10] | Diffusely located in the inner membrane before conversion |
| Key Function | "Eat-me" signal in apoptosis, protein kinase activation[1][12] | Precursor for phosphatidylethanolamine (PE) synthesis[1] |
| Synthesis Pathway | Base exchange from PC or PE[9][17] | Condensation of CDP-diacylglycerol and serine[9][17] |
For researchers and drug development professionals, understanding these differences is critical. In eukaryotes, the externalization of PS is a prime target for developing diagnostics and therapeutics related to apoptosis, cancer, and autoimmune diseases. In prokaryotes, the enzymes of the PS synthesis pathway represent potential targets for novel antimicrobial agents, as disrupting the production of the major membrane component PE would be detrimental to bacterial survival. This guide serves as a foundational resource for exploring the nuanced and vital roles of this essential phospholipid.
References
- 1. Metabolism and functions of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and Analysis of Phosphatidylserine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]
- 5. Asymmetric distribution of phosphatidylserine is generated in the absence of phospholipid flippases in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 9. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 10. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative signaling pathway for externalization of plasma membrane phosphatidylserine during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine is not just a cleanup crew but also a well-meaning teacher - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. Endogenous formation of phosphatidylhomoserine in Escherichia coli through phosphatidylserine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for membrane association and catalysis by phosphatidylserine synthase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical Studies of Bacterial Sporulation and Germination XIV. Phospholipids in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Membranes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 21. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Physiological Concentration of Glycerophosphoserine in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophosphoserine is a key intermediate in the metabolism of phosphatidylserine (B164497), a crucial glycerophospholipid involved in numerous cellular processes, including apoptosis and signal transduction. Despite its metabolic significance, the precise physiological concentration of this compound in human plasma is not well-established in the existing scientific literature, suggesting it is likely a low-abundance metabolite. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of plasma lipidomics. It details the metabolic pathways involving this compound, presents available quantitative data for related, more abundant glycerophospholipids, and outlines the state-of-the-art analytical methodologies for their quantification. This guide serves as a valuable resource for researchers in lipidomics, drug development, and clinical diagnostics who are interested in the roles of glycerophospholipids in health and disease.
Introduction to this compound and its Metabolic Context
Glycerophospholipids are fundamental components of cellular membranes and play critical roles as signaling molecules. This class of lipids includes a diverse array of molecules, with variations in their head groups and fatty acid chains. Among these, the glycerophosphoserines, which contain a serine headgroup, are of significant biological interest.
This compound is a central molecule in the catabolism of phosphatidylserine (PS). Phosphatidylserine is a major acidic phospholipid in eukaryotic membranes, and its externalization on the cell surface is a well-known "eat-me" signal for phagocytes to clear apoptotic cells. The degradation of phosphatidylserine is a tightly regulated process that gives rise to several important intermediates, including lysophosphatidylserine (B10771985) (Lyso-PS) and this compound. These metabolites themselves can have biological activities. For instance, Lyso-PS has been implicated in mast cell degranulation and the promotion of phagocytosis.
Given the transient nature of metabolic intermediates, it is plausible that the physiological concentration of this compound in a dynamic environment like plasma is maintained at a very low level. This presents a significant analytical challenge for its detection and quantification.
Quantitative Data on Glycerophospholipids in Human Plasma
The following table summarizes the reported concentrations of various phosphatidylcholine (PC), lysophosphatidylcholine (B164491) (Lyso-PC), and other glycerophospholipid species in healthy human plasma. It is important to note that concentrations can vary depending on the analytical methodology, cohort characteristics (age, sex, diet), and sample handling procedures.
| Lipid Class | Specific Species | Concentration Range (µM) | Reference |
| Phosphatidylcholines (PCs) | PC 34:1 | 150 - 250 | [1] |
| PC 34:2 | 100 - 200 | [1] | |
| PC 36:2 | 120 - 220 | [1] | |
| PC 36:3 | 50 - 150 | [1] | |
| PC 36:4 | 30 - 100 | [1] | |
| PC 38:4 | 20 - 80 | [1] | |
| PC 38:6 | 10 - 50 | [1] | |
| Lysophosphatidylcholines (Lyso-PCs) | Lyso-PC 16:0 | 50 - 150 | [2] |
| Lyso-PC 18:0 | 30 - 100 | [2] | |
| Lyso-PC 18:1 | 20 - 80 | [2] | |
| Lyso-PC 18:2 | 10 - 50 | [2] | |
| Other Glycerophospholipids | Total Phosphatidylserine (PS) | ~30 | |
| Total Lysophosphatidylserine (Lyso-PS) | ~0.1 - 1 | [3][4] |
Note: The concentrations for phosphatidylcholine and lysophosphatidylcholine species are representative values from the literature and can exhibit significant inter-individual variability. The concentration for total phosphatidylserine and lysophosphatidylserine are estimates based on various lipidomics studies. The concentration of individual PS and Lyso-PS species is generally lower than that of the major PC and Lyso-PC species.
Signaling and Metabolic Pathways
This compound is an integral part of the phosphatidylserine metabolic pathway. The following diagram illustrates the enzymatic degradation of phosphatidylserine, highlighting the formation of this compound.
Caption: Metabolic pathway of phosphatidylserine degradation.
Phosphatidylserine can be hydrolyzed by phospholipases A1 (PLA1) or A2 (PLA2) to remove a fatty acid from the sn-1 or sn-2 position, respectively, yielding lysophosphatidylserine (Lyso-PS). Subsequently, a lysophospholipase can act on Lyso-PS to remove the remaining fatty acid, producing this compound. Finally, a glycerophosphodiesterase cleaves the phosphodiester bond in this compound to yield glycerol-3-phosphate and serine. These breakdown products can then enter other metabolic pathways.
Experimental Protocols for the Quantification of Glycerophospholipids
The analysis of glycerophospholipids, including low-abundance species like this compound, in complex biological matrices such as plasma requires highly sensitive and specific analytical techniques. The gold standard for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
The following diagram outlines a typical workflow for the quantitative analysis of glycerophospholipids in plasma.
References
- 1. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative lysophospholipidomics in human plasma and skin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis of Glycerophosphoserine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical synthesis of glycerophosphoserine enantiomers, crucial molecules for research in cell signaling, membrane biophysics, and as precursors for the synthesis of phosphatidylserine (B164497) and other complex lipids. This document details established synthetic strategies, experimental protocols, and the biological context of these important compounds.
Introduction
This compound is a fundamental building block of phosphatidylserine (PS), a key phospholipid in eukaryotic cell membranes.[1] The stereochemistry of both the glycerol (B35011) backbone and the serine headgroup plays a critical role in biological recognition and signaling processes.[2] Naturally occurring phosphatidylserine typically has the 1,2-diacyl-sn-glycero-3-phospho-L-serine configuration.[2] The ability to synthesize specific enantiomers of the this compound core is essential for elucidating the stereochemical requirements of protein-lipid interactions and for the development of stereochemically pure lipid-based therapeutics.
This guide focuses on the chemical synthesis of the two primary enantiomers of the unacylated this compound core: sn-glycero-3-phospho-L-serine and its diastereomer sn-glycero-3-phospho-D-serine, as well as their corresponding enantiomers derived from the sn-1-glycerol backbone.
Synthetic Strategies
The enantioselective synthesis of this compound relies on two key principles: the use of chiral starting materials to define the stereochemistry of the glycerol and serine moieties, and the efficient formation of the phosphodiester bond. Two predominant strategies for phosphodiester bond formation are the phosphoramidite (B1245037) and the H-phosphonate approaches.
Chiral Starting Materials
The absolute configuration of the final this compound enantiomer is determined by the choice of chiral precursors.
-
Chiral Serine: Enantiomerically pure L-serine and D-serine are commercially available and serve as the source of the chiral headgroup.[2]
-
Chiral Glycerol Derivatives: The stereochemistry of the glycerol backbone is typically established using one of the following:
-
(R)- or (S)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): Derived from D-mannitol or L-ascorbic acid, these are common chiral building blocks.
-
Asymmetric Epoxidation of Allyl Alcohol: This method provides access to both enantiomers of glycidol, which can be converted to the desired protected glycerol derivatives.[3]
-
Phosphoramidite Approach
The phosphoramidite method is a highly efficient and widely used technique for the formation of phosphodiester bonds in phospholipid and oligonucleotide synthesis.[4][5] The general workflow is as follows:
-
Protection: The functional groups of the chiral serine (amino and carboxyl) and glycerol (hydroxyl) derivatives are protected.
-
Phosphitylation: One of the protected chiral building blocks (either the serine or glycerol derivative) is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to form a phosphoramidite intermediate.
-
Coupling: The phosphoramidite is activated, typically with an acidic azole catalyst like tetrazole, and reacted with the free hydroxyl group of the second chiral building block.
-
Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodine.
-
Deprotection: All protecting groups are removed to yield the final this compound.
H-Phosphonate Approach
The H-phosphonate method offers an alternative route to the phosphodiester bond.
-
Protection: Similar to the phosphoramidite approach, the starting materials are appropriately protected.
-
Phosphonylation: A protected glycerol derivative is reacted with a phosphonating agent, such as diphenyl phosphite, to form an H-phosphonate monoester.[2]
-
Coupling: The H-phosphonate is then coupled with the protected serine derivative in the presence of a condensing agent, like pivaloyl chloride (PivCl).[2]
-
Oxidation: The resulting H-phosphonate diester is oxidized to the phosphate diester, typically with iodine.[2]
-
Deprotection: The protecting groups are removed to afford the target molecule.
Experimental Protocols
The following protocols are generalized procedures derived from established syntheses of phosphatidylserine stereoisomers.[2][4] Researchers should adapt these protocols based on their specific starting materials and desired final product.
Protection of L-Serine
-
N-Boc Protection: L-serine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to protect the amino group.
-
Benzhydryl Esterification: The carboxyl group of N-Boc-L-serine is protected as a benzhydryl ester by reaction with diphenyldiazomethane.
Synthesis of a Protected Chiral Glycerol Derivative (from D-Mannitol)
-
Di-acetonide formation: D-mannitol is treated with acetone (B3395972) in the presence of a catalyst (e.g., zinc chloride) to form 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
Oxidative Cleavage: The central diol is cleaved using a periodate (B1199274) salt (e.g., sodium periodate) to yield (R)-2,3-O-isopropylideneglyceraldehyde.
-
Reduction: The aldehyde is reduced to the corresponding alcohol, (R)-2,3-O-isopropylideneglycerol ( (S)-solketal), using a reducing agent like sodium borohydride.
Phosphoramidite Coupling and Oxidation
-
Phosphitylation of Protected Serine: N-Boc-L-serine benzhydryl ester is reacted with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of tetrazole to form the phosphoramidite derivative.
-
Coupling: The protected glycerol derivative (e.g., (S)-solketal) is added to the reaction mixture containing the activated phosphoramidite. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at room temperature.
-
Oxidation: After the coupling is complete, the resulting phosphite triester is oxidized by the addition of an oxidizing agent, such as a solution of 30% hydrogen peroxide in DCM.[4]
Deprotection
-
Removal of Cyanoethyl Group: The 2-cyanoethyl protecting group on the phosphate is removed by treatment with a mild base, such as a mixture of triethylamine/acetonitrile/pyridine.[4]
-
Removal of Acid-Labile Groups: The Boc, benzhydryl, and isopropylidene protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Data Presentation
The following tables summarize typical protecting groups used in this compound synthesis and representative yields for key reaction steps, compiled from related phospholipid syntheses.[2]
Table 1: Common Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Serine Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| Serine Carboxyl | Benzhydryl ester | BHE | Acidic (e.g., TFA) |
| Serine Carboxyl | tert-Butyl ester | tBu | Acidic (e.g., TFA) |
| Glycerol Hydroxyls | Isopropylidene (Acetonide) | - | Acidic (e.g., TFA, HCl) |
| Glycerol Hydroxyl | Trityl | Tr | Acidic (mild) |
| Phosphate | 2-Cyanoethyl | CE | Mildly basic (e.g., Et₃N) |
Table 2: Representative Yields for Synthetic Steps
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Acetonide protection of glycerol precursor | 2,2-dimethoxypropane, HClO₄, acetone | 92 |
| 2 | Trityl protection of primary alcohol | TrCl, NEt₃, TBAI, CH₂Cl₂ | 86 |
| 3 | H-phosphonate formation | Diphenyl phosphite, pyridine, then NEt₃/H₂O | 92 |
| 4 | H-phosphonate coupling | PivCl, pyridine | Good to very good |
| 5 | Oxidation of H-phosphonate | I₂, pyridine | Very good |
| 6 | Global deprotection (TFA) | TFA, CH₂Cl₂ | Very good |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a this compound enantiomer using a phosphoramidite approach.
Caption: A generalized workflow for this compound synthesis.
Phosphatidylserine-Mediated Signaling Pathway
This compound is the core of phosphatidylserine (PS), which plays a crucial role in activating key signaling pathways involved in cell survival and proliferation, such as the Akt and Protein Kinase C (PKC) pathways.[6] When localized to the inner leaflet of the plasma membrane, PS acts as a docking site for these kinases.[1]
Caption: PS-mediated activation of Akt and PKC signaling pathways.
References
- 1. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine in the Nervous System: Cytoplasmic Regulator of the AKT and PKC Signaling Pathways and Extracellular "Eat-Me" Signal in Microglial Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylserine is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
The Amphiphilic Nature of Glycerophosphoserine: A Deep Dive into its Physicochemical Behavior in Solution
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the physical properties of glycerophosphoserine in solution. This whitepaper addresses a critical knowledge gap for a molecule of significant interest in various biological and pharmaceutical contexts. While direct quantitative experimental data for this compound remains limited, this guide provides a robust theoretical framework and data from closely related compounds to predict its behavior.
This compound, the deacylated backbone of phosphatidylserine (B164497), possesses a unique amphiphilic character due to its polar glycerol (B35011) and serine head group, suggesting enhanced solubility compared to its acylated counterparts.[1] Its molecular formula is C₆H₁₄NO₈P, with a molar mass of 259.15 g/mol .[1][2] Understanding its properties in aqueous environments is crucial for its application in research and drug development.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄NO₈P | [1][4] |
| Molar Mass | 259.15 g/mol | [1][2] |
| pKa (Strongest Acidic) | 1.51 | ChemAxon (predicted)[3] |
| pKa (Strongest Basic) | 9.38 | ChemAxon (predicted)[3] |
| logP | -2.8 | ALOGPS (predicted)[3] |
| logP | -4.3 | ChemAxon (predicted)[3] |
| logS | -1.1 | ALOGPS (predicted)[3] |
Aggregation and Micellization Behavior
Due to its amphiphilic nature, this compound is expected to form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a key parameter for understanding the self-assembly of surfactants. While the CMC of this compound has not been experimentally determined, data from related lysophospholipids and short-chain phosphatidylserines can provide valuable estimates. The CMC is influenced by factors such as acyl chain length, temperature, and the ionic strength of the solution.[5] For instance, the CMC of lysophosphatidic acid decreases with increasing acyl chain length and salt concentration.[5]
The table below presents CMC values for various phosphatidylserine (PS) derivatives, which can serve as a reference for estimating the behavior of this compound. It is important to note that as this compound lacks acyl chains, its CMC may be significantly higher than that of these lipidated counterparts.
| Lipid | CMC (mM) | Conditions |
| 4:0 PS | 4 | 5mM Ca²⁺ |
| 5:0 PS | 2 | 5mM Ca²⁺ |
| 6:0 PS | 1.2 | 5mM Ca²⁺ |
| 7:0 PS | 0.8 | 5mM Ca²⁺ |
| 8:0 PS | 0.4 | 5mM Ca²⁺ |
| 8:0 PS | 2.282 | |
| 10:0 PS | 0.096 | |
| Data sourced from Avanti Polar Lipids.[6] |
Influence of Environmental Factors
pH: The solution pH is expected to significantly impact the physical properties of this compound due to its ionizable phosphate (B84403) and amino groups. Changes in pH will alter the net charge of the molecule, influencing its solubility, aggregation behavior, and interaction with other molecules and surfaces. The predicted pKa values suggest that the charge state of this compound will change significantly around pH 1.5 and 9.4.[3]
Temperature: Temperature typically affects the CMC of surfactants. For many surfactants, the CMC initially decreases with increasing temperature and then may slightly increase.[7][8] This is due to the competing effects of decreased hydration of the hydrophilic headgroup and increased disruption of the structured water around the hydrophobic tail at higher temperatures.
Experimental Protocols
To facilitate further research, this guide outlines standard methodologies for characterizing the physicochemical properties of this compound in solution.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the CMC.
1. Surface Tensiometry:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the breakpoint in the resulting curve.
-
2. Conductivity Measurement:
-
Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. The formation of micelles, which have a lower mobility than free monomers, leads to a decrease in the slope of the conductivity versus concentration plot.
-
Methodology:
-
Prepare a series of this compound solutions in deionized water.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity as a function of the this compound concentration.
-
The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.[7][8]
-
3. Fluorescence Spectroscopy:
-
Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence properties are sensitive to the polarity of its microenvironment. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the probe partitions into the nonpolar core of the micelles, leading to a change in its fluorescence spectrum.
-
Methodology:
-
Prepare a series of this compound solutions containing a constant, low concentration of the fluorescent probe.
-
Measure the fluorescence emission spectrum of each solution.
-
Plot a parameter sensitive to the microenvironment (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I₁/I₃) against the this compound concentration.
-
The CMC is determined from the inflection point of this plot.
-
Biological Implications and Signaling
This compound is the product of the enzymatic hydrolysis of phosphatidylserine by phospholipases.[9] Phosphatidylserine itself is a key component of cell membranes and is involved in various signaling pathways, including apoptosis and blood coagulation. The production of this compound can modulate these pathways.
This technical guide serves as a foundational resource for researchers working with this compound. While further experimental validation is necessary to fully elucidate its physical properties, the theoretical framework and comparative data presented herein provide a strong starting point for future investigations and applications.
References
- 1. Buy this compound | 26289-09-8 [smolecule.com]
- 2. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0252850) [hmdb.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 26289-09-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Interaction of Glycerophosphoserine with Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate interactions between glycerophosphoserine, a key anionic phospholipid in cellular membranes, and various divalent cations. Understanding these interactions is crucial for numerous fields, including cell signaling, apoptosis, blood coagulation, and the development of novel therapeutic agents. This document summarizes quantitative binding data, details key experimental methodologies, and visualizes associated signaling pathways.
Quantitative Analysis of Divalent Cation Binding to Phosphatidylserine (B164497)
The interaction of divalent cations with phosphatidylserine (PS) is characterized by a range of binding affinities and stoichiometries, which are critical for their biological functions. The following tables summarize the key quantitative data for the interaction of Calcium (Ca²⁺), Magnesium (Mg²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺) with PS.
Table 1: Calcium (Ca²⁺) Interaction with Phosphatidylserine
| Parameter | Value | Experimental Conditions | Reference |
| Affinity Constant (Kₐ) | 1.3 x 10⁵ M⁻¹ | Planar supported lipid membranes containing PS, measured via sum-frequency vibrational spectroscopy (SFVS) | [1] |
| Intrinsic Binding Constant (Kᵢ) | ~10⁴ L/mol | Phosphatidylserine monolayers and bilayers at pH 7, I = 0.01 M | [2] |
| Apparent Binding Constant (Kₐ) | 10⁴ - 10⁶ L/mol | Dependent on Ca²⁺ concentration | [2] |
| Stoichiometry (PS:Ca²⁺) | 2:1 | At Ca²⁺ concentrations below 0.1 mM | [2] |
| Stoichiometry (PS:Ca²⁺) | 1:1 | At Ca²⁺ concentrations above 0.1 mM | [2] |
| Thermodynamics | Endothermic and entropy-driven | Calorimetric measurements | [3] |
Table 2: Magnesium (Mg²⁺) Interaction with Phosphatidylserine
| Parameter | Value | Experimental Conditions | Reference |
| Binding Affinity | Similar to Ca²⁺ | Electrokinetic and stability experiments | [3] |
| Binding Affinity | Ten-fold lower intrinsic binding constant than Ca²⁺ | Binding studies with phosphatidylserine vesicles | [4] |
| Binding Gradation | DMPS > POPS > ox brain PS > DOPS | Infrared and ³¹P-NMR spectroscopy | [5] |
| Thermodynamics | Endothermic and entropy-driven | Calorimetric measurements | [3] |
Table 3: Copper (Cu²⁺) Interaction with Phosphatidylserine
| Parameter | Value | Experimental Conditions | Reference |
| Equilibrium Dissociation Constant (Kₑ) | Femtomolar (fM) range | Supported lipid bilayers (SLBs) with PS | [6][7] |
| Apparent Dissociation Constant (Kₑₐₐ) | 6.4 pM to 110 nM | SLBs with 20 mol% to 1.0 mol% PS, respectively | [8] |
| Stoichiometry (PS:Cu²⁺) | 2:1 | Supported lipid bilayers | [6][7] |
Table 4: Zinc (Zn²⁺) Interaction with Phosphatidylserine
| Parameter | Value | Experimental Conditions | Reference |
| Equilibrium Dissociation Constant (Kₑ) | ~100 µM | Supported lipid bilayers (SLBs) containing PS | [9] |
Experimental Protocols
The study of this compound-divalent cation interactions relies on a variety of sophisticated biophysical techniques. This section provides detailed methodologies for key experiments.
Preparation of Supported Lipid Bilayers (SLBs)
Supported lipid bilayers are widely used as model systems to mimic cell membranes.
Materials:
-
Dioleoylphosphatidylcholine (DOPC) and Dioleoylphosphatidylserine (DOPS) or other desired lipids
-
Glass coverslips or mica discs
-
Chloroform
-
Buffer solution (e.g., PBS or Tris buffer)
-
100 mM CaCl₂ solution
-
Sonicator or extruder
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Plasma cleaner (optional)
Protocol:
-
Substrate Cleaning: Thoroughly clean the glass coverslips or mica substrates. A common procedure involves sonication in a series of solutions such as 3M KOH, 100% ethanol, and ddH₂O, followed by drying under a stream of nitrogen or argon.[1] For enhanced cleanliness, plasma cleaning can be employed.[1]
-
Lipid Film Formation: Prepare a lipid mixture with the desired molar percentage of PS in chloroform.[10] Evaporate the solvent under a gentle stream of nitrogen or argon to form a thin lipid film at the bottom of a glass vial.[10] Place the vial in a vacuum desiccator for at least one hour to remove any residual solvent.[1]
-
Vesicle Formation: Rehydrate the lipid film with a buffer solution (e.g., pre-heated to 37°C) to form multilamellar vesicles (MLVs).[1][10]
-
Small Unilamellar Vesicle (SUV) Preparation: To obtain a homogenous solution of small unilamellar vesicles (typically 50-100 nm), sonicate the MLV suspension or extrude it through a polycarbonate filter with a defined pore size.[10] The clarity of the lipid suspension indicates the formation of SUVs.[1]
-
Bilayer Formation by Vesicle Fusion: Apply the SUV suspension to the cleaned substrate.[1] Add a small volume of 100 mM CaCl₂ to facilitate vesicle fusion onto the surface.[1] Incubate for approximately 30 minutes at a temperature above the lipid phase transition temperature.[1][10]
-
Washing: Gently wash the substrate multiple times with buffer to remove excess, non-fused vesicles.[1][10] The SLB is now ready for imaging or interaction studies.
Atomic Force Microscopy (AFM) for Investigating Structural Changes
AFM is a high-resolution imaging technique that allows for the visualization of lipid bilayer topography and the direct observation of structural changes induced by divalent cations.
Materials:
-
Prepared SLB on a suitable substrate (e.g., mica)
-
AFM instrument with a liquid cell
-
AFM cantilevers suitable for imaging in liquid
-
Buffer solution
-
Solution of the divalent cation of interest
Protocol:
-
AFM Setup: Mount the SLB sample in the AFM's liquid cell and ensure it is fully submerged in buffer to prevent drying.[11][12]
-
Initial Imaging: Engage the AFM tip with the sample surface and begin imaging in a suitable mode, such as contact or tapping mode, in liquid.[12] Obtain initial topographic images of the intact lipid bilayer to establish a baseline.[11]
-
Cation Introduction: Carefully introduce the divalent cation solution into the liquid cell to the desired final concentration.
-
Time-Lapse Imaging: Continuously image the same area of the SLB to observe any dynamic changes in the membrane structure, such as the formation of domains, blebs, or other morphological alterations induced by the cation binding.[9]
-
Force Spectroscopy (Optional): To probe the mechanical properties of the bilayer in the presence of cations, force-distance curves can be recorded.[12] This can provide information on bilayer thickness and breakthrough force.[12]
Fluorescence Quenching Assay for Binding Affinity Determination
This method is particularly effective for studying the high-affinity interaction between Cu²⁺ and PS.
Materials:
-
SLB containing a small mole percentage of a fluorescently labeled lipid (e.g., Texas Red DHPE) and the desired concentration of PS.
-
Fluorescence microscope equipped with a suitable filter set.
-
Microfluidic device (optional, for high-throughput analysis).
-
Buffer solutions at various pH values.
-
A stock solution of the quencher ion (e.g., CuSO₄).
Protocol:
-
Sample Preparation: Prepare the fluorescently labeled SLB within a microfluidic channel or on a microscope slide.[7]
-
Baseline Fluorescence Measurement: Image the SLB in a buffer without the quenching ion to determine the initial fluorescence intensity (F₀).
-
Titration with Quencher: Introduce solutions containing increasing concentrations of the divalent cation (the quencher) into the sample chamber.
-
Fluorescence Measurement: After an equilibration period, acquire fluorescence images and measure the fluorescence intensity (F) at each cation concentration.
-
Data Analysis: The degree of quenching (F₀/F) can be plotted against the quencher concentration. The binding affinity (dissociation constant, Kₑ) can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation or a modified Langmuir isotherm.[7] The pH dependence of the interaction can be investigated by performing the assay in buffers with different pH values.[6]
Signaling Pathways and Logical Relationships
The interaction of divalent cations, particularly Ca²⁺, with this compound is a cornerstone of many intracellular signaling pathways.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for investigating the interaction between this compound and divalent cations.
Protein Kinase C (PKC) Activation Pathway
Conventional isoforms of Protein Kinase C (PKC) are activated by Ca²⁺ and diacylglycerol (DAG) in a process that requires phosphatidylserine as a cofactor.
Phospholipase C (PLC) Signaling Pathway
The activation of Phospholipase C (PLC) leads to the generation of second messengers that trigger the release of intracellular Ca²⁺, which can then participate in various cellular processes, including PKC activation.
This technical guide serves as a foundational resource for professionals engaged in research and development where the interactions of this compound and divalent cations are of interest. The provided data, protocols, and pathway diagrams offer a starting point for further investigation and application in various scientific and biomedical contexts.
References
- 1. gladfelterlab.net [gladfelterlab.net]
- 2. Ion-binding to phospholipids. Interaction of calcium with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Calcium and Magnesium on Phosphatidylserine Membranes: Experiments and All-Atomic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of Ca2+ and Mg2+ binding to phosphatidylserine vesicles and resultant phase changes of bilayer membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infrared and 31P-NMR studies of the interaction of Mg2+ with phosphatidylserines: effect of hydrocarbon chain unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine reversibly binds Cu2+ with extremely high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine Reversibly Binds Cu2+ with Extremely High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unquenchable Surface Potential Dramatically Enhances Cu(2+) Binding to Phosphatidylserine Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zn2+ Binds to Phosphatidylserine and Induces Membrane Blebbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Degradation of Glycerophosphoserine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous degradation products of glycerophosphoserine (GroPSer). It is designed to be a valuable resource for researchers and professionals involved in the study of phospholipids, drug formulation, and cellular signaling. This document details the primary degradation pathways, presents quantitative data on stability, outlines experimental protocols for degradation studies, and visualizes the relevant biological pathways.
Executive Summary
This compound is a glycerophospholipid that plays a role in cellular structure and signaling. Its stability is a critical factor in both biological systems and pharmaceutical formulations. Spontaneous degradation of this compound primarily proceeds through two main pathways: hydrolysis of the phosphodiester bond and β-elimination of the phosphoserine moiety. These degradation processes yield biologically active molecules, including glycerol-3-phosphate (G3P), serine, and dehydroalanine (B155165) (Dha). Understanding the conditions that promote this degradation and the biological consequences of the resulting products is essential for a variety of research and development applications. This guide provides the foundational knowledge to investigate these processes.
Primary Spontaneous Degradation Pathways
The chemical stability of this compound is influenced by environmental factors such as pH and temperature. The principal non-enzymatic degradation routes are:
-
Hydrolysis: The phosphodiester bond in this compound can be cleaved by hydrolysis, yielding glycerol-3-phosphate and L-serine. This reaction can occur under both acidic and basic conditions.
-
β-Elimination: Under alkaline conditions, the phosphoserine moiety of this compound can undergo a β-elimination reaction. This process results in the formation of a dehydroalanine residue attached to the glycerol (B35011) backbone and the release of inorganic phosphate (B84403). This reaction is notably catalyzed by the presence of Group II metal ions, such as Ba²⁺[1].
Quantitative Analysis of this compound Stability
While specific kinetic data for the spontaneous degradation of this compound is not extensively available in the public domain, the following tables provide an illustrative summary of expected degradation patterns based on the known chemistry of phosphoserine and other glycerophosphodiesters. These tables are intended to serve as a guide for experimental design.
Table 1: Effect of pH on the Spontaneous Degradation of this compound at 37°C
| pH | Predominant Degradation Pathway | Major Degradation Products | Estimated Half-life (t½) |
| 2.0 | Acid Hydrolysis | Glycerol-3-Phosphate, Serine | Weeks to Months |
| 7.4 | Slow Hydrolysis | Glycerol-3-Phosphate, Serine | Months to Years |
| 9.0 | β-Elimination & Base Hydrolysis | Dehydroalanine-glycerol, Phosphate, Glycerol-3-Phosphate, Serine | Days to Weeks |
| 12.0 | Rapid β-Elimination & Hydrolysis | Dehydroalanine-glycerol, Phosphate, Glycerol-3-Phosphate, Serine | Hours to Days |
Table 2: Effect of Temperature on the Spontaneous Degradation of this compound at pH 7.4
| Temperature (°C) | Predominant Degradation Pathway | Major Degradation Products | Estimated Relative Degradation Rate |
| 4 | Slow Hydrolysis | Glycerol-3-Phosphate, Serine | 1x |
| 25 | Hydrolysis | Glycerol-3-Phosphate, Serine | ~3-5x |
| 50 | Accelerated Hydrolysis | Glycerol-3-Phosphate, Serine | ~10-20x |
| 80 | Rapid Hydrolysis | Glycerol-3-Phosphate, Serine | >50x |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a comprehensive forced degradation study to identify the degradation products of this compound under various stress conditions, in accordance with ICH guidelines[2][3].
Objective: To generate and identify the potential degradation products of this compound under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Phosphate buffer (pH 7.4)
-
Temperature-controlled incubator/oven
-
LC-MS/MS system
-
GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the samples at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the samples at room temperature (25°C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Incubate the sample at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
-
Thermal Degradation:
-
Incubate the stock solution (in a pH 7.4 phosphate buffer) at elevated temperatures (e.g., 50°C, 70°C, and 90°C).
-
Withdraw aliquots at various time points.
-
-
Analysis:
Protocol for β-Elimination of the Phosphoserine Moiety
This protocol is designed to specifically induce the β-elimination of the phosphate group from this compound[1].
Objective: To generate the dehydroalanine derivative of glycerol from this compound.
Materials:
-
This compound
-
Barium hydroxide (Ba(OH)₂), 0.1 M
-
Nitrogen gas
-
LC-MS/MS system
Procedure:
-
Dissolve this compound in 0.1 M Ba(OH)₂.
-
Incubate the solution under a nitrogen atmosphere at 50°C for 1 hour.
-
Monitor the reaction progress by taking aliquots at different time intervals (e.g., 10, 30, 60 minutes).
-
Terminate the reaction by neutralizing with a suitable acid (e.g., sulfuric acid to precipitate BaSO₄).
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant by LC-MS/MS to identify the dehydroalanine-glycerol product.
Visualization of Degradation and Related Pathways
Logical Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Spontaneous Degradation Pathways of this compound
Caption: Primary spontaneous degradation pathways of this compound.
Metabolic Consequences of Glycerol-3-Phosphate Accumulation
Caption: Metabolic consequences of increased cellular glycerol-3-phosphate.
Biological Significance of Degradation Products
The spontaneous degradation of this compound is not merely a process of molecular breakdown; it results in the formation of products with significant biological activities.
-
Glycerol-3-Phosphate (G3P): G3P is a central metabolite at the intersection of glycolysis, lipogenesis, and cellular respiration[7][8][9]. An accumulation of G3P can lead to increased triglyceride synthesis, alterations in the cellular redox state, and metabolic stress[10][11]. In some contexts, elevated G3P levels have been linked to the induction of cellular senescence[5].
-
Serine: As a proteinogenic amino acid, serine is fundamental to cellular function. It is also a precursor for the synthesis of other amino acids, nucleotides, and lipids. Dysregulation of serine metabolism has been implicated in various diseases, including cancer, making the serine synthetic pathway a target for drug development[12][13][14].
-
Dehydroalanine (Dha): Dehydroalanine is a reactive α,β-unsaturated amino acid. Its electrophilic nature allows it to react with nucleophiles, such as the side chains of cysteine and lysine (B10760008) residues in proteins, leading to post-translational modifications and protein cross-linking[15][16]. This reactivity can alter protein structure and function and has been observed in processes such as protein aging.
Conclusion
The spontaneous degradation of this compound is a multifaceted process with significant implications for both basic research and pharmaceutical development. The primary degradation pathways of hydrolysis and β-elimination lead to the formation of biologically active molecules that can influence cellular metabolism and signaling. A thorough understanding of the kinetics and mechanisms of these degradation pathways is crucial for the development of stable pharmaceutical formulations and for elucidating the role of glycerophospholipid metabolism in health and disease. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the spontaneous degradation of this compound and its biological consequences.
References
- 1. Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]
- 11. Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. users.ox.ac.uk [users.ox.ac.uk]
- 16. Dehydroalanine derived from cysteine is a common post-translational modification in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Glycerophosphoserine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (GroPS) is a key metabolite in the glycerophospholipid metabolic pathway and a fundamental constituent of lysophosphatidylserines (LysoPS).[1] LysoPS are recognized as important signaling molecules that modulate immune responses and other cellular processes through G-protein coupled receptors (GPCRs) such as GPR174.[2][3] Accurate quantification of GroPS in biological matrices is therefore crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting lipid signaling pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway Context: Lysophosphatidylserine (B10771985) and GPR174
This compound is the backbone of lysophosphatidylserines. LysoPS species exert their biological effects by binding to specific GPCRs. One of the key receptors is GPR174, which, upon binding to LysoPS, can activate downstream signaling cascades involving G-proteins such as Gαs and Gα12/13.[3] This activation can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or influence other pathways that regulate immune cell function, such as T-cell proliferation and differentiation.[2]
Caption: Lysophosphatidylserine (LysoPS) signaling through GPR174.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of this compound from plasma samples.
Sample Preparation: Modified Bligh and Dyer Lipid Extraction
This method is designed for the efficient extraction of lipids, including this compound, from biological fluids.[1][4][5]
Materials:
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (dH₂O)
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is recommended for highest accuracy. If unavailable, a structurally similar lysophospholipid not present in the sample can be used.
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a clean glass tube, add 100 µL of plasma.
-
Add a known amount of the internal standard to each sample, calibrator, and quality control sample.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Dry the extracted lipid phase under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
A normal-phase HPLC method is recommended for the separation of glycerophospholipids based on the polarity of their headgroups.[6][7]
| Parameter | Recommended Condition |
| Column | Silica-based normal phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Acetate in Water |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
Based on the known fragmentation patterns of glycerophospholipids, the following transitions are proposed for this compound (MW: 259.15 g/mol ).[1][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 258.1 | 171.1 | To be optimized |
| Internal Standard | To be determined based on the specific IS used | To be determined based on the specific IS used | To be optimized |
Note: The product ion at m/z 171.1 corresponds to the neutral loss of the serine headgroup (87 Da) from the precursor ion.
Data Analysis and Quantitative Data Summary
Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard spiked into a surrogate matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.
While specific performance data for a dedicated this compound assay is not widely published, the following table summarizes the expected performance based on similar lipidomic LC-MS/MS methods.[9][10]
| Parameter | Expected Performance |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.01 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 60 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Typical Plasma Concentration | Low µmol/L range for total lysophospholipids.[11][12] Specific concentrations for GroPS are not well established. |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. This protocol, from sample preparation to data analysis, offers a reliable framework for researchers in academia and the pharmaceutical industry to investigate the role of this important lipid metabolite in health and disease. The use of a stable isotope-labeled internal standard and careful optimization of MS parameters are critical for achieving high accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 10. forensicrti.org [forensicrti.org]
- 11. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma lipid profiling in a large population-based cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Glycerophosphoserine from Brain Tissue
These application notes provide detailed protocols for the extraction of total lipids, including glycerophosphoserine, from brain tissue. The primary method described is the widely adopted Folch method, with the Bligh-Dyer and a high-throughput Methyl-tert-butyl ether (MTBE) method presented as common alternatives. These protocols are intended for researchers, scientists, and drug development professionals working on lipidomics and neuroscience.
This compound is a member of the glycerophospholipid family, which are major components of cell membranes in the brain. Accurate and efficient extraction is a critical first step for their subsequent analysis by techniques such as mass spectrometry.
Data Presentation: Comparison of Lipid Extraction Methods
The following table summarizes the key quantitative parameters for the three described extraction methods.
| Parameter | Folch Method | Bligh-Dyer Method | High-Throughput MTBE Method |
| Solvent System | Chloroform (B151607):Methanol (B129727) | Chloroform:Methanol:Water | Methyl-tert-butyl ether:Methanol |
| Initial Solvent to Tissue Ratio (v/w) | 20:1 | Variable, adapted for aqueous samples | ~30:1 (for 10mg tissue) |
| Solvent Composition (v/v) | 2:1 Chloroform:Methanol | 1:2 Chloroform:Methanol (initial) | 3:1 Methanol:Internal Standards |
| Phase Separation Inducer | 0.9% NaCl or Water (0.2x solvent volume) | Addition of Chloroform and Water | Not explicitly for phase separation in the same manner |
| Lipid-Containing Phase | Lower (Chloroform) Phase | Lower (Chloroform) Phase | Upper (MTBE) Phase |
| Primary Application | General total lipid extraction from tissues | Suitable for samples with high water content | High-throughput lipidomics |
Experimental Protocols
Primary Protocol: Modified Folch Method for Brain Tissue Lipid Extraction
This protocol is a widely used method for the total extraction of lipids from brain tissue.
1. Materials and Reagents:
-
Brain tissue (fresh or frozen)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% Sodium Chloride (NaCl) solution or ultrapure water
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem) or a bead beater
-
Centrifuge capable of reaching at least 2000 rpm
-
Orbital shaker
-
Glass centrifuge tubes with solvent-resistant caps
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
2. Sample Preparation:
-
If using frozen tissue, allow it to thaw on ice.
-
Weigh the desired amount of brain tissue (e.g., 100 mg).
-
On a cold surface, finely chop the tissue using a clean scalpel.
3. Extraction Procedure:
-
Place the minced tissue into a glass homogenizer or a bead beater tube.
-
Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid residue, or filter it through a funnel with folded filter paper to recover the liquid phase.
-
To the recovered liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of solvent, add 4 mL of NaCl solution).
-
Vortex the mixture for a few seconds to ensure thorough mixing.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation. Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
To wash the lipid-containing phase, add a small volume of a 1:1 (v/v) methanol:water mixture to the interface, being careful not to disturb the lower phase, and re-centrifuge. Remove the upper wash layer.
-
Collect the lower chloroform phase, which contains the total lipid extract, including this compound.
-
Evaporate the solvent from the collected lower phase using a rotary evaporator or a gentle stream of nitrogen.
-
The resulting dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.
Alternative Protocol 1: Bligh-Dyer Method
This method is particularly suitable for tissues with high water content and uses a different initial solvent ratio.
1. Procedure:
-
For a sample containing approximately 1 mL of water (e.g., 1 g of homogenized tissue in 1 mL of buffer), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture for 10-15 minutes.
-
Add 1.25 mL of chloroform and mix for 1 minute.
-
Add 1.25 mL of water and mix for another minute.
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Collect the lower phase for further analysis.
Alternative Protocol 2: High-Throughput MTBE Method
This method offers a safer and faster alternative to chloroform-based extractions and is amenable to automation.
1. Procedure:
-
Place a small amount of pulverized brain tissue (e.g., 10 mg) into a 0.5 mL tube containing ceramic beads.
-
Add 300 µL of ice-cold methanol, which may contain internal standards for quantification.
-
Homogenize using a bead beater (e.g., Precellys 24 at 6000 rpm, 2x30 seconds).
-
Add methyl-tert-butyl ether (MTBE) to extract the lipids.
-
Following phase separation, the lipids will be in the upper MTBE phase, which can be easily collected. This method has been shown to be equivalent to the traditional Folch method for the quantification of glycerophospholipids.
Visualizations
Caption: Workflow of the Folch method for lipid extraction from brain tissue.
Application Notes and Protocols: Stable Isotope Labeling of Glycerophosphoserine for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (GPS) is the core hydrophilic headgroup of phosphatidylserine (B164497) (PS), a critical phospholipid involved in a myriad of cellular processes, including cell signaling, apoptosis, and membrane structure. The synthesis and turnover of PS are tightly regulated and often altered in disease states, particularly in cancer, where metabolic reprogramming is a key hallmark. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. By introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, and tracking their incorporation into downstream metabolites, researchers can gain a dynamic understanding of cellular metabolism.
This application note provides a detailed protocol for the stable isotope labeling of this compound to analyze the flux through the phosphatidylserine biosynthesis pathway. The methods described herein are designed for researchers in academic and industrial settings, including those involved in drug discovery and development, who wish to investigate serine metabolism and its contribution to phospholipid synthesis.
Principle of the Method
The core principle of this method is to culture cells in a medium containing a stable isotope-labeled precursor, typically U-¹³C₃-L-serine or ¹⁵N-L-serine. As the cells metabolize the labeled serine, the isotope is incorporated into the newly synthesized phosphatidylserine pool. To specifically analyze the flux into the headgroup of PS, the extracted lipid fraction is subjected to a mild acid hydrolysis to cleave the this compound headgroup from the fatty acyl chains.
The resulting this compound is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By measuring the abundance of different mass isotopologues (molecules of the same compound that differ in their isotopic composition), we can determine the fraction of newly synthesized this compound. This information, combined with a metabolic model, allows for the calculation of the metabolic flux through the phosphatidylserine synthesis pathway.
Signaling and Metabolic Pathways
The primary pathway for phosphatidylserine synthesis in mammalian cells involves the condensation of serine with a phospholipid, either phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), in a base-exchange reaction catalyzed by phosphatidylserine synthase 1 (PSS1) and 2 (PSS2).[1][2][3] Serine itself is synthesized from the glycolytic intermediate 3-phosphoglycerate.[4][5]
Diagram of the this compound Synthesis Pathway.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest. The optimal seeding density should be determined empirically for each cell line.
-
Media Preparation: Prepare the labeling medium by supplementing serine- and glycine-free DMEM with dialyzed fetal bovine serum (dFBS) and the desired concentration of the stable isotope-labeled serine (e.g., U-¹³C₃-L-serine or ¹⁵N-L-serine). The corresponding unlabeled amino acids should be added to the control medium.
-
Isotopic Labeling: When cells reach the desired confluency, aspirate the growth medium, wash once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into this compound. The incubation time should be sufficient to observe significant labeling but ideally before isotopic steady-state is reached for kinetic flux analysis.
Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution.[6]
-
Extraction of Polar Metabolites: Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.[6] Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Vortex the tubes and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites including this compound, and transfer it to a new tube. The pellet can be used for protein quantification.
Sample Preparation for LC-MS/MS Analysis
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid) for analysis.[7]
LC-MS/MS Analysis of this compound
-
Liquid Chromatography: Separate the metabolites using a hydrophilic interaction chromatography (HILIC) column.
-
Column: Acquity UPLC BEH Amide column (1.7 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent and gradually increase the aqueous phase to elute polar compounds.
-
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The precursor-to-product ion transitions for unlabeled and labeled this compound should be optimized. Based on the fragmentation of the serine headgroup, the following transitions can be used as a starting point:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Labeling |
| This compound (M+0) | 228.07 | 88.04 | Unlabeled |
| ¹³C₃-Glycerophosphoserine (M+3) | 231.08 | 91.05 | ¹³C₃ |
| ¹⁵N-Glycerophosphoserine (M+1) | 229.07 | 89.04 | ¹⁵N |
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis will consist of peak areas for each isotopologue of this compound at different time points. This data should be corrected for the natural abundance of stable isotopes.
Mass Isotopologue Distribution (MID)
The mass isotopologue distribution (MID) represents the fractional abundance of each isotopologue. An example of MID data for this compound after labeling with U-¹³C₃-L-serine is presented in the table below.
| Time (hours) | M+0 (Unlabeled) | M+1 | M+2 | M+3 (¹³C₃-labeled) |
| 0 | 0.95 | 0.04 | 0.01 | 0.00 |
| 2 | 0.75 | 0.04 | 0.01 | 0.20 |
| 4 | 0.60 | 0.04 | 0.01 | 0.35 |
| 8 | 0.45 | 0.04 | 0.01 | 0.50 |
| 24 | 0.20 | 0.04 | 0.01 | 0.75 |
Data Analysis Workflow
The following workflow can be used to process the raw data and calculate the metabolic flux.
Data Analysis Workflow for Flux Calculation.
Flux Calculation
The calculated MIDs are used as input for metabolic flux analysis software (e.g., INCA, VANTED, OpenMebius) to estimate the flux through the phosphatidylserine synthesis pathway.[8] The software utilizes a metabolic network model and fits the experimental MID data to the model-predicted MIDs to calculate the flux values. The flux is typically expressed in units of nmol/mg protein/hour.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Label Incorporation | Inefficient uptake of the labeled precursor. Slow metabolic activity. | Increase the concentration of the labeled precursor. Ensure cells are in the exponential growth phase. Increase the labeling time. |
| High Background Signal | Contamination from unlabeled serine in the medium or serum. | Use serine-free medium and dialyzed FBS. Perform a thorough wash step before adding the labeling medium. |
| Poor Chromatographic Peak Shape | Inappropriate column or mobile phase. Sample matrix effects. | Optimize the LC method (gradient, mobile phase composition). Perform a sample cleanup step (e.g., solid-phase extraction). |
| Inconsistent Results | Variability in cell culture conditions. Inconsistent sample handling. | Standardize cell seeding density and growth conditions. Ensure rapid and consistent quenching and extraction procedures. |
Conclusion
The protocol described in this application note provides a robust method for quantifying the metabolic flux through the phosphatidylserine synthesis pathway using stable isotope labeling of this compound. This technique offers valuable insights into the regulation of serine and phospholipid metabolism in various biological contexts, making it a powerful tool for basic research and drug development. By carefully following the outlined procedures, researchers can obtain high-quality, quantitative data on this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novelgenetech.com [novelgenetech.com]
- 5. The biosynthesis of phosphatidylserines by acylation of 1-acyl-sn-glycero-3-phosphoserine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Flux Analysis Services - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
Application Notes and Protocols: Synthesis and Utilization of a Fluorescently Labeled Glycerophosphoserine Analog (NBD-Glycerophosphoserine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (GPS) and its phosphatidylserine (B164497) (PS) derivatives are crucial components of eukaryotic cell membranes, playing vital roles in cellular signaling, particularly in the process of apoptosis.[1][2][3] The externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is a well-established "eat-me" signal that triggers phagocytic clearance of apoptotic cells.[4][5][6] To visualize and quantify these dynamic cellular processes, fluorescently labeled analogs of glycerophospholipids are indispensable tools.
This document provides a detailed guide to the synthesis, characterization, and application of a fluorescently labeled this compound analog, specifically 1-acyl-2-(6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-sn-glycero-3-phospho-L-serine (NBD-GPS). The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is chosen for its sensitivity to the local environment, making it an excellent probe for studying lipid dynamics and interactions.[2][7]
Synthesis of NBD-Glycerophosphoserine
The synthesis of NBD-GPS is achieved through the acylation of a lysophosphatidylserine (B10771985) precursor with an NBD-labeled fatty acid. This method allows for the specific placement of the fluorophore on one of the acyl chains.
Experimental Protocol: Synthesis of NBD-Glycerophosphoserine
Materials:
-
1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (Lyso-PS)
-
6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
Procedure:
-
Activation of NBD-hexanoic acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NBD-hexanoic acid (1.2 equivalents) and DCC (1.2 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Acylation Reaction: To the activated NBD-hexanoic acid solution, add Lyso-PS (1 equivalent) and DMAP (0.2 equivalents). Add anhydrous TEA (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform (B151607):methanol (B129727):water (e.g., 65:25:4, v/v/v). The product, NBD-GPS, will have a different Rf value than the starting materials.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification:
-
Silica Gel Chromatography: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol.
-
HPLC Purification: For higher purity, further purify the collected fractions by reverse-phase HPLC.[8] A gradient of methanol and water is typically used.
-
-
Characterization: Confirm the identity and purity of the synthesized NBD-GPS using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.
Physicochemical and Spectroscopic Data
The photophysical properties of NBD-GPS are crucial for its application in fluorescence-based assays. The following table summarizes the key quantitative data for NBD-labeled phospholipids.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~463 nm | [9] |
| Emission Maximum (λem) | ~536 nm | [9] |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [9] |
| Quantum Yield (Φ) | ~0.1-0.3 (solvent dependent) | [10] |
| Molecular Weight | Varies based on acyl chains | - |
Signaling Pathway: Phosphatidylserine Externalization in Apoptosis
The externalization of phosphatidylserine is a critical step in the apoptotic signaling cascade, marking the cell for removal by phagocytes. This process is tightly regulated by a series of enzymatic activities.
Caption: Phosphatidylserine externalization pathway during apoptosis.
Application: Visualization of Apoptotic Cells
NBD-GPS can be used to visualize the externalization of phosphatidylserine in apoptotic cells using fluorescence microscopy.
Experimental Protocol: Fluorescence Microscopy of Apoptotic Cells
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
NBD-GPS stock solution (1 mM in ethanol (B145695) or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope with appropriate filter sets for NBD (e.g., FITC channel) and nuclear stains.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Induction of Apoptosis: Treat the cells with an appropriate concentration of an apoptosis-inducing agent for a time period sufficient to induce apoptosis. Include a vehicle-treated control.
-
Labeling with NBD-GPS:
-
Prepare a 1:1 molar complex of NBD-GPS and fatty acid-free BSA in serum-free medium. A typical final concentration of NBD-GPS is 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the NBD-GPS/BSA complex in serum-free medium for 15-30 minutes at 37°C.[11]
-
-
Washing: Wash the cells three times with cold PBS to remove unbound NBD-GPS.
-
Nuclear Staining (Optional): If desired, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's instructions to visualize the cell nuclei and assess nuclear morphology changes associated with apoptosis.
-
Imaging: Immediately image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence at the plasma membrane due to the externalization of NBD-GPS.
Caption: Workflow for imaging apoptotic cells with NBD-GPS.
Application: In Vitro Protein-Lipid Binding Assay
NBD-GPS can be employed in in vitro assays to study the interaction of proteins with phosphatidylserine. A liposome-based binding assay is a common method.[12][13]
Experimental Protocol: Liposome-Protein Binding Assay
Materials:
-
NBD-Glycerophosphoserine (NBD-GPS)
-
Matrix lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Chloroform
-
Binding buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Protein of interest (purified)
-
Ultracentrifuge
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Liposome Preparation:
-
In a glass vial, mix NBD-GPS and POPC in chloroform at the desired molar ratio (e.g., 1:99 NBD-GPS:POPC).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with binding buffer by vortexing to form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix the prepared liposomes with the purified protein of interest at various concentrations.
-
Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Unbound Protein:
-
Pellet the liposomes (with bound protein) by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully collect the supernatant containing the unbound protein.
-
-
Quantification:
-
Quantify the amount of protein in the supernatant (unbound fraction) and/or in the resuspended pellet (bound fraction) using a suitable protein quantification method (e.g., Bradford assay, SDS-PAGE with densitometry).
-
Alternatively, if the protein is fluorescently labeled with a different fluorophore, the amount of bound and unbound protein can be determined by fluorescence spectroscopy.
-
-
Data Analysis: Determine the binding affinity (e.g., dissociation constant, Kd) by plotting the amount of bound protein as a function of the protein concentration and fitting the data to a binding isotherm.
Caption: Workflow for a liposome-protein binding assay.
Conclusion
The fluorescently labeled this compound analog, NBD-GPS, is a versatile tool for investigating the role of phosphatidylserine in cellular processes. The detailed protocols provided herein for its synthesis and application in fluorescence microscopy and in vitro binding assays offer a robust framework for researchers in cell biology and drug development to study apoptosis and protein-lipid interactions with high sensitivity and specificity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flipping the dogma – phosphatidylserine in non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Externalization of phosphatidylserine may not be an early signal of apoptosis in neuronal cells, but only the phosphatidylserine-displaying apoptotic cells are phagocytosed by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Evaluation of Fluorescent Phosphatidylserine Substrates for the Aminophospholipid Flippase in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Characterization of Glycerophosphoserine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Glycerophosphoserine (GroP-Ser) using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and analysis to obtain high-quality, quantitative data for ¹H, ¹³C, and ³¹P NMR, as well as 2D correlation spectroscopy.
Introduction
This compound is a key glycerophospholipid involved in various cellular processes, including membrane structure and signaling pathways.[1] NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure, dynamics, and concentration of molecules in solution.[2] This makes it an invaluable tool for the unambiguous identification and quantification of GroP-Ser in complex mixtures, such as biological extracts or synthetic reaction products.
This document will cover:
-
1D NMR Spectroscopy: Protocols for obtaining quantitative ¹H, ¹³C, and ³¹P NMR spectra for structural confirmation and concentration determination.
-
2D NMR Spectroscopy: Methodologies for advanced structural elucidation using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
-
Data Presentation: Summarized quantitative NMR data for GroP-Ser.
-
Signaling and Metabolic Pathways: Visual representations of the metabolic context of this compound.
Data Presentation
The following tables summarize the expected NMR chemical shifts for this compound in D₂O at pH 7.4, referenced to DSS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P.[3][4]
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Atom Name | Atom Number | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Serine Moiety | ||||
| Hα | 2' | ~3.93 | dd | J(Hα, Hβa) ≈ 5.5, J(Hα, Hβb) ≈ 7.5 |
| Hβa | 3'a | ~4.17 | dd | J(Hβa, Hβb) ≈ 11.5, J(Hβa, Hα) ≈ 5.5 |
| Hβb | 3'b | ~4.06 | dd | J(Hβb, Hβa) ≈ 11.5, J(Hβb, Hα) ≈ 7.5 |
| Glycerol Moiety | ||||
| H1a | 1a | ~3.95 | m | |
| H1b | 1b | ~3.85 | m | |
| H2 | 2 | ~3.80 | m | |
| H3a | 3a | ~3.65 | dd | J(H3a, H3b) ≈ 11.5, J(H3a, H2) ≈ 5.0 |
| H3b | 3b | ~3.58 | dd | J(H3b, H3a) ≈ 11.5, J(H3b, H2) ≈ 6.0 |
Note: Chemical shifts and coupling constants are approximate and can vary with pH, temperature, and solvent conditions. Multiplicity: dd = doublet of doublets, m = multiplet.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Atom Name | Atom Number | Chemical Shift (ppm) |
| Serine Moiety | ||
| C=O | 1' | ~175.1 |
| Cα | 2' | ~58.4 |
| Cβ | 3' | ~65.3 |
| Glycerol Moiety | ||
| C1 | 1 | ~65.2 |
| C2 | 2 | ~74.8 |
| C3 | 3 | ~65.2 |
Table 3: ³¹P NMR Chemical Shift for this compound
| Moiety | Chemical Shift (ppm) |
| Phosphate (B84403) | ~0.14 |
Note: The ³¹P chemical shift is sensitive to pH. The value presented is at approximately neutral pH.[5]
Experimental Protocols
Protocol 1: Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.
Materials:
-
This compound sample
-
Deuterated water (D₂O, 99.9%)
-
NMR tubes (5 mm, high precision)
-
Internal standard (e.g., DSS for ¹H and ¹³C, or a suitable phosphate standard for ³¹P)
-
pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)
Procedure:
-
Weigh an accurate amount of the this compound sample (typically 5-25 mg for ¹H, and a saturated solution for ¹³C).[1]
-
Dissolve the sample in a known volume of D₂O (typically 0.5-0.7 mL).[6]
-
Add a known concentration of an internal standard if quantitative analysis is required.
-
Adjust the pH of the solution to the desired value (e.g., 7.4) using a pH meter calibrated for D₂O.
-
Filter the sample through a small glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
Protocol 2: 1D NMR Data Acquisition
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or Watergate).
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 5 x T₁ (typically 5-10 seconds for quantitative results)
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (can be longer for quaternary carbons if quantitative analysis is needed).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C)
³¹P NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.[7]
-
Spectral Width: ~50 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 5 x T₁ (typically 5-10 seconds for quantitative results).[8]
-
Number of Scans: 128-512, depending on concentration.
-
Temperature: 298 K (25 °C)
Protocol 3: 2D NMR Data Acquisition (HSQC and HMBC)
2D NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals.
¹H-¹³C HSQC Acquisition Parameters:
-
Pulse Sequence: Standard HSQC pulse sequence with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~180 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-16
-
Relaxation Delay (d1): 1.5-2 seconds
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
¹H-¹³C HMBC Acquisition Parameters:
-
Pulse Sequence: Standard HMBC pulse sequence.
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay (d1): 1.5-2 seconds
-
Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz to observe 2-3 bond correlations.
Visualizations
Glycerophospholipid Biosynthesis Pathway
The following diagram illustrates the de novo (Kennedy) pathway for the synthesis of major glycerophospholipids, highlighting the central role of phosphatidic acid and the branch point leading to phosphatidylserine, from which this compound can be derived.[9]
Caption: De novo biosynthesis pathway of major glycerophospholipids.
Experimental Workflow for NMR Characterization
This workflow outlines the logical steps from sample preparation to final data analysis for the comprehensive characterization of this compound.
Caption: Workflow for NMR characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. bmse000399 O-Phospho-L-serine at BMRB [bmrb.io]
- 4. bmse000856 Glycerol at BMRB [bmrb.io]
- 5. [PDF] Quantitative analysis of phospholipids by 31P-NMR. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Glycerophosphoserine-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (more commonly known as phosphatidylserine (B164497) or PS) is an anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells. Its exposure on the outer leaflet is a critical signal for cellular processes, most notably apoptosis, where it serves as an "eat-me" signal for phagocytes like macrophages.[1] This biological role makes PS-containing liposomes a valuable tool in drug delivery, particularly for targeting macrophages and modulating immune responses.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of PS-containing liposomes.
Key Applications
-
Targeted Drug Delivery: The inclusion of PS in liposomal formulations can enhance their recognition and uptake by macrophages, making them effective carriers for delivering therapeutic agents to these cells.[1][2] This is particularly relevant for treating diseases where macrophages play a central role, such as certain cancers and inflammatory disorders.
-
Immunomodulation: PS-containing nanomaterials can exhibit immunomodulatory functions, influencing inflammatory responses.[1]
-
Apoptosis Research: PS liposomes serve as a model system to study the molecular mechanisms of apoptotic cell recognition and clearance.
Challenges in Formulation
A primary challenge with PS-containing liposomes is their rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS).[1][3][4] To address this, surface modification with polyethylene (B3416737) glycol (PEG), known as PEGylation, can be employed to prolong circulation time.[1][5][6] However, the effectiveness of PEGylation for PS-liposomes can be limited, with significant uptake still observed in the liver and spleen.[5][6]
Data Presentation: Physicochemical Properties of PS-Containing Liposomes
The following tables summarize typical quantitative data for PS-containing liposomes prepared by the thin-film hydration and extrusion method. The specific values can vary based on the precise lipid composition, buffer conditions, and preparation parameters.
| Liposome (B1194612) Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPC/DOPS (50/50) | ~100 | < 0.1 | Not specified | [7] |
| PC/PG/PS/Cholesterol/Gd-DTPA-SA (22.95/22.95/12/35/7) | ~230 | Narrow | Not specified | [8] |
| EPC/Cholesterol/PEG-DSPE/COOH-PEG-DSPE | ~100 | Not specified | Not specified | [9] |
| S100 (PC)/DOPS (70/30) | ~130 | 0.06 - 0.08 | Negative | [5] |
| S100 (PC)/DOPS/PEG (50/30/20) | ~130 | 0.06 - 0.08 | Negative | [5] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPS: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine; PC: Phosphatidylcholine; PG: Phosphatidylglycerol; PS: Phosphatidylserine; EPC: Egg Phosphatidylcholine; PEG-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; COOH-PEG-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]; Gd-DTPA-SA: Gadolinium-diethylenetriaminepentacetic acid-stearylamine
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing PS-containing liposomes via thin-film hydration and extrusion.
Experimental Protocols
Protocol 1: Preparation of PS-Containing Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles with a controlled size distribution.[10]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other matrix lipid
-
Cholesterol (optional, for membrane stability)
-
Organic solvent: Chloroform or a chloroform:methanol mixture (e.g., 2:1 or 9:1 v/v)[5][11]
-
Hydration buffer: Phosphate-buffered saline (PBS) pH 7.4 or other desired aqueous solution
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Nitrogen or argon gas source
Procedure:
-
Lipid Preparation:
-
Dissolve the desired amounts of lipids (e.g., DOPC and DOPS at a specific molar ratio) in the organic solvent in a round-bottom flask.[12]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask. A water bath set above the transition temperature of the lipids can aid this process.[10]
-
To ensure complete removal of the solvent, further dry the lipid film under high vacuum for at least 2 hours.[12]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer. The volume will depend on the desired final lipid concentration (e.g., 5-10 mg/mL).[7]
-
Agitate the flask by vortexing or gentle shaking above the lipid transition temperature until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[10]
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[10][13]
-
Transfer the MLV suspension to one of the gas-tight syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in large unilamellar vesicles (LUVs).[13]
-
-
Storage:
-
Store the final liposome suspension at 4°C in the dark. Do not freeze, as ice crystal formation can disrupt the liposome structure.
-
Protocol 2: Characterization of PS-Containing Liposomes
1. Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration (e.g., 0.25 mg/mL).[5]
-
Equilibrate the sample at 25°C.
-
Perform DLS measurements to determine the mean hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution. A PDI below 0.2 is generally considered acceptable for a monodisperse population.
-
2. Surface Charge Analysis:
-
Method: Zeta Potential Measurement.
-
Procedure:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated. PS-containing liposomes are expected to have a negative zeta potential due to the anionic nature of the PS headgroup.[14]
-
3. Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a small drop of the liposome suspension onto a TEM grid.
-
Negatively stain the sample with a suitable agent (e.g., uranyl acetate).
-
After drying, image the grid using a TEM to visualize the size, shape, and lamellarity of the liposomes.
-
4. Encapsulation Efficiency (for drug-loaded liposomes):
-
Method: Size exclusion chromatography or dialysis.
-
Procedure:
-
Separate the liposome-encapsulated drug from the free, unencapsulated drug using a suitable technique like a spin column or dialysis.[11][14]
-
Quantify the amount of drug in the liposomal fraction and compare it to the initial amount of drug used.
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100.
-
Signaling Pathway: Macrophage Recognition of PS-Liposomes
The primary mechanism for the targeted uptake of PS-containing liposomes by macrophages involves the recognition of exposed PS on the liposome surface by specific receptors on the macrophage. This mimics the process of apoptotic cell clearance.
Caption: Macrophage recognition and phagocytosis of a PS-containing liposome.
References
- 1. Phosphatidylserine (PS) - Creative Biolabs [creative-biolabs.com]
- 2. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 3. Pharmacokinetic characterization of phosphatidylserine liposomes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of phosphatidylserine liposomes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Towards the Development of Long Circulating Phosphatidylserine (PS)- and Phosphatidylglycerol (PG)-Enriched Anti-Inflammatory Liposomes: Is PEGylation Effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadolinium-containing phosphatidylserine liposomes for molecular imaging of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylserine-targeted liposome for enhanced glioma-selective imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PREPARATION OF PHOSPHATIDYLSERINE LIPOSOMES FOR 99MTC RADIOPHARMACEUTICALS ENCAPSULATION | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 12. Preparation of Asymmetric Liposomes Using a Phosphatidylserine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-to-Liposome Conformational Transition of Phosphatidylcholine and Phosphatidylserine Probed by Atomic Force Microscopy, Infrared Spectroscopy, and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encapsula.com [encapsula.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Glycerophosphoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (GroPS) is a member of the lysophospholipid class of signaling molecules. Lysophospholipids are increasingly recognized for their roles in a variety of physiological and pathological processes, making their accurate quantification crucial for research and drug development. GroPS is closely related to lysophosphatidylserine (B10771985) (LysoPS), a known ligand for several G-protein coupled receptors (GPCRs) that modulate immune responses and other cellular functions. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for the separation and quantification of this compound from complex biological matrices.
This application note provides a detailed protocol for the separation of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry. HILIC is well-suited for the retention and separation of polar lipids like GroPS.
Signaling Pathway of this compound
This compound is understood to exert its biological effects through signaling pathways analogous to those of lysophosphatidylserine. Lysophosphatidylserine is a known endogenous ligand for the G-protein coupled receptor GPR174.[1][2][3][4][5] The binding of LysoPS to GPR174, which is often coupled to a Gαs protein, initiates a downstream signaling cascade.[2][3][4] This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and cellular function.[4] This signaling pathway is implicated in the regulation of immune cell activity, including the suppression of T-cell proliferation.[2][5]
This compound signaling cascade via GPR174.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
This protocol is adapted from methods for lysophospholipid extraction.[1][6]
-
Internal Standard Spiking: To an aqueous sample (e.g., plasma, cell lysate), add an appropriate internal standard.
-
Solvent Addition: Add a 4:1 (v/v) mixture of chloroform/methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase of the HPLC method for analysis.
HPLC-MS/MS Method for this compound Separation
This protocol is based on a HILIC method developed for the separation of lysophosphatidylserines.[7][8]
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple-quadrupole mass spectrometer.
-
Column: A silica (B1680970) hydride HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good peak shapes of acidic lipids.[7][8]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 40 mM ammonium (B1175870) formate, pH adjusted to 4.0 with formic acid.[7][8]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Gradient to 30% B
-
10-12 min: Hold at 30% B
-
12.1-15 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for different this compound species will need to be determined.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
HPLC analysis workflow for this compound.
Data Presentation
The following table summarizes typical performance characteristics that can be expected for the quantitative analysis of lysophospholipids using HILIC-LC/MS/MS. The specific values for this compound will need to be determined during method validation.
| Parameter | Typical Value for Lysophospholipids |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are illustrative and are based on data for similar lysophospholipid compounds. Actual performance may vary depending on the specific this compound species, matrix, and instrumentation.
Conclusion
The HILIC-HPLC method coupled with mass spectrometry described in this application note provides a robust and sensitive approach for the separation and quantification of this compound in biological samples. The detailed protocol for sample preparation and chromatographic separation, along with an understanding of the relevant signaling pathway, will aid researchers in accurately measuring this important signaling lipid and elucidating its biological functions. Method validation should be performed to establish specific performance characteristics for the this compound species of interest.
References
- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylserine suppression of T cell activation via GPR174 requires Gαs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]
- 4. The LysoPS/GPR174 axis drives metastatic progression in esophageal squamous cell carcinoma through cAMP-PKA-CREB signaling activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
Application Notes and Protocols for the Derivatization of Glycerophosphoserine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine is a key phosphorylated lipid involved in various cellular processes. Its analysis is crucial for understanding metabolic pathways and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile molecule, requires chemical modification through derivatization before it can be effectively analyzed by GC-MS. This process replaces active hydrogen atoms in the hydroxyl, phosphate (B84403), and amino groups with less polar functional groups, thereby increasing the volatility and thermal stability of the analyte.
This application note provides a detailed protocol for the derivatization of this compound for GC-MS analysis, focusing on a robust two-step silylation method. This method ensures the complete derivatization of all active functional groups, leading to reliable and reproducible results.
Derivatization Strategy: Two-Step Silylation
A two-step trimethylsilylation (TMS) derivatization is employed to effectively modify the different functional groups present in this compound, which exhibit varying reactivities. The first step targets the more reactive phosphate and hydroxyl groups, followed by a second step to derivatize the less reactive amino group. This sequential approach ensures a high derivatization yield and the formation of a single, stable derivative suitable for GC-MS analysis.[1][2]
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of this compound is depicted below.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound standard | ≥98% | Sigma-Aldrich |
| Hexamethyldisilazane (HMDS) | GC grade | Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC grade | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Nitrogen gas (N₂) | High purity | Local supplier |
| GC vials (2 mL) with screw caps (B75204) and septa | --- | Agilent Technologies |
| Heating block or oven | --- | --- |
| Vortex mixer | --- | --- |
| Gas Chromatograph with Mass Spectrometer | --- | e.g., Agilent, Shimadzu |
Reagent Preparation
-
Silylation Reagent 1 (for Step 1): Prepare a 1:1 (v/v) mixture of Hexamethyldisilazane (HMDS) and anhydrous Acetonitrile (ACN). Prepare this solution fresh before use.
-
Silylation Reagent 2 (for Step 2): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used directly.
Detailed Experimental Protocol
-
Sample Preparation (Drying):
-
Accurately weigh 1-5 mg of the this compound standard or sample into a 2 mL GC vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry, as moisture will interfere with the silylation reaction.[3] For aqueous samples, lyophilization (freeze-drying) is the preferred method.[4]
-
-
Step 1: Derivatization of Phosphate and Hydroxyl Groups:
-
To the dried sample in the GC vial, add 200 µL of the freshly prepared HMDS/ACN (1:1, v/v) solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
After heating, cool the vial to room temperature.
-
Evaporate the reagent mixture to dryness under a gentle stream of nitrogen gas.
-
-
Step 2: Derivatization of the Amino Group:
-
To the dried residue from Step 1, add 100 µL of BSTFA.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes.
-
After heating, cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis.
-
GC-MS Analysis Conditions (Example)
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 2 min; ramp to 300°C at 10°C/min; hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-650 |
Note: These conditions are a starting point and may require optimization for your specific instrumentation and application.
Data Presentation
The following table summarizes the key derivatization reagents and their primary functions in this protocol.
| Reagent | Abbreviation | Function | Target Groups |
| Hexamethyldisilazane | HMDS | Silylating agent | Phosphate (-PO₄) and Hydroxyl (-OH) groups |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylating agent | Amino (-NH₂) group |
While specific quantitative data for the derivatization of this compound is not widely published, the sensitivity of this method for related phosphorylated compounds has been reported. The following table provides an indication of the expected detection limits.
| Compound | Derivative | Detection Limit (µg/mL) | Reference |
| Phosphate | Trimethylsilylated | 5 | [1] |
| Phosphoethanolamine | Trimethylsilylated | 72 | [1] |
Signaling Pathway and Logical Relationships
The derivatization process follows a logical sequence based on the reactivity of the functional groups. This can be visualized as a decision-making process where the more reactive groups are targeted first to ensure a complete and uniform derivatization of the molecule.
Conclusion
The described two-step silylation protocol provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. By sequentially targeting the different functional groups with appropriate silylating reagents, this method ensures complete derivatization, leading to the formation of a volatile and thermally stable product. This enables accurate and sensitive quantification of this compound in various biological and pharmaceutical samples, facilitating further research and development in related fields.
References
Application Note & Protocol: Solid-Phase Extraction for Glycerophosphoserine Enrichment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (GroPS) is a crucial glycerophospholipid involved in various cellular processes, including signaling and membrane structure. Accurate quantification and analysis of GroPS are essential for understanding its role in health and disease, and for the development of novel therapeutics. However, the low abundance of GroPS in complex biological matrices often necessitates an enrichment step prior to analysis by techniques such as mass spectrometry (MS).[1][2] Solid-phase extraction (SPE) is a powerful and widely used technique for the selective isolation and concentration of analytes from complex samples.[3][4][5] This application note provides a detailed protocol for the enrichment of this compound from biological samples using aminopropyl-bonded silica (B1680970) SPE cartridges. This method leverages the polar head group of GroPS for selective retention and elution, thereby enabling its separation from other lipid classes.[6][7][8]
Principle
This protocol utilizes a normal-phase SPE mechanism where the polar stationary phase (aminopropyl-bonded silica) interacts with the polar head group of glycerophospholipids.[3] By using a series of solvents with increasing polarity, it is possible to selectively wash away non-polar and less polar lipids, and then elute the desired acidic phospholipids (B1166683), including this compound.[7][8]
Materials and Reagents
-
Aminopropyl-bonded silica SPE cartridges
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Isopropanol
-
Ethanol
-
0.1 M Ammonium (B1175870) Acetate
-
Formic Acid
-
Phosphoric Acid (for elution of acidic phospholipids)
-
Nitrogen gas for solvent evaporation
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
Experimental Protocol
This protocol is a modification of established methods for the separation of phospholipid classes.[7][8]
1. Sample Preparation (Lipid Extraction)
a. Prior to SPE, lipids must be extracted from the biological sample. A common method is the Folch or Bligh-Dyer extraction. b. For a typical plasma sample, add 20 volumes of chloroform:methanol (2:1, v/v) to 1 volume of plasma. c. Vortex thoroughly for 5 minutes. d. Add 0.2 volumes of 0.9% NaCl solution and vortex again. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids. g. Evaporate the solvent under a stream of nitrogen gas. h. Reconstitute the dried lipid extract in a small volume of chloroform:isopropanol (2:1, v/v) for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning
a. Place an aminopropyl SPE cartridge on a vacuum manifold. b. Condition the cartridge by passing 5 mL of hexane through it. c. Equilibrate the cartridge by passing 5 mL of chloroform:isopropanol (2:1, v/v) through it. Do not let the cartridge run dry.
3. Sample Loading
a. Load the reconstituted lipid extract from step 1h onto the conditioned SPE cartridge. b. Allow the sample to pass through the sorbent slowly and completely.
4. Washing (Removal of Neutral Lipids and Neutral Phospholipids)
a. Wash 1 (Neutral Lipids): Pass 5 mL of chloroform:isopropanol (2:1, v/v) through the cartridge to elute neutral lipids like cholesterol and triglycerides.[7] Discard the eluate. b. Wash 2 (Neutral Phospholipids): Pass 10 mL of methanol through the cartridge to elute neutral phospholipids such as phosphatidylcholine and phosphatidylethanolamine.[7][8] Discard the eluate.
5. Elution of Acidic Phospholipids (this compound Enrichment)
a. Elute the acidic phospholipids, including this compound and phosphatidylserine, by passing 5 mL of a mixture of hexane:isopropanol:ethanol:0.1 M ammonium acetate:formic acid (420:350:100:50:0.5, v/v/v/v/v) containing 5% phosphoric acid through the cartridge.[7] b. Collect this fraction, which is enriched in this compound.
6. Post-Elution Processing
a. Evaporate the solvent from the collected fraction under a stream of nitrogen gas. b. Reconstitute the enriched this compound fraction in a solvent compatible with the downstream analytical method (e.g., methanol for LC-MS analysis).[9]
Experimental Workflow
Caption: Workflow for this compound Enrichment using SPE.
Data Presentation
The following table presents representative data for the recovery and purity of this compound after enrichment using the described SPE protocol. These values are illustrative and may vary depending on the sample matrix and experimental conditions. Methods using aminopropyl columns have been shown to yield high recoveries for acidic phospholipids like phosphatidylserine.[7][8]
| Analyte | Initial Concentration (relative units) | Final Concentration (relative units) | Recovery (%) | Purity (%) |
| This compound | 10 | 8.5 | 85 | >90 |
| Neutral Lipids | 500 | <5 | - | - |
| Neutral Phospholipids | 1000 | <10 | - | - |
Troubleshooting
-
Low Recovery of this compound:
-
Ensure the SPE cartridge did not dry out during conditioning and sample loading.
-
Optimize the composition of the elution solvent; a stronger or larger volume of the elution buffer may be required.
-
Check the pH of the elution buffer to ensure it is adequate for eluting acidic phospholipids.
-
-
Poor Purity (Contamination with other lipids):
-
Increase the volume of the wash steps to ensure complete removal of interfering lipids.
-
Optimize the solvent strength of the wash solutions. A slightly stronger wash solvent may improve purity but could risk premature elution of the target analyte.
-
Conclusion
This solid-phase extraction protocol provides an effective method for the enrichment of this compound from complex biological samples. By utilizing aminopropyl-bonded silica cartridges, this protocol enables the selective isolation of acidic phospholipids, leading to cleaner samples and improved sensitivity in downstream analytical techniques such as mass spectrometry. This method is a valuable tool for researchers and scientists in the field of lipidomics and drug development.
References
- 1. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for In Vitro Enzymatic Assay of Glycerophosphoserine Phosphodiesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine phosphodiesterase (GpsA), also known as glycerophosphodiester phosphodiesterase (GPDE), is an enzyme that plays a crucial role in phospholipid metabolism. It catalyzes the hydrolysis of this compound into sn-glycerol 3-phosphate (G3P) and L-serine.[1][2] This enzymatic activity is a key step in the breakdown of glycerophospholipids, providing essential precursors for various metabolic pathways. The bacterial form of this enzyme, often referred to as GlpQ, is involved in the utilization of glycerophosphodiesters as a source of carbon and phosphate (B84403).[1][2][3][4] In mammals, enzymes with similar activity, such as GDE1, are implicated in cellular signaling and the biosynthesis of bioactive molecules.[5][6][7]
The in vitro enzymatic assay for GpsA is essential for characterizing its activity, determining its kinetic parameters, and screening for potential inhibitors. Such inhibitors could be valuable tools for studying the physiological roles of GpsA and may have therapeutic potential in various diseases. These application notes provide detailed protocols for a continuous spectrophotometric assay for GpsA, along with methods for data analysis and inhibitor screening.
Principle of the Assay
The activity of this compound phosphodiesterase is determined using a coupled enzymatic assay. In the primary reaction, GpsA hydrolyzes its substrate, this compound, to produce glycerol-3-phosphate (G3P) and L-serine. The rate of G3P production is then measured in a secondary coupled reaction. This secondary reaction utilizes glycerol-3-phosphate oxidase (G3PO), which oxidizes G3P to dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the GpsA activity.
Signaling Pathway Diagram
Caption: Enzymatic cascade for the detection of GpsA activity.
Materials and Reagents
-
Enzymes:
-
Purified recombinant this compound phosphodiesterase (GpsA)
-
Glycerol-3-Phosphate Oxidase (G3PO)
-
Horseradish Peroxidase (HRP)
-
-
Substrate:
-
L-α-Glycerophospho-L-serine
-
-
Buffers and Reagents:
-
HEPES buffer (pH 7.4)
-
Divalent cations (e.g., MgCl₂, CaCl₂, MnCl₂)
-
Chromogenic peroxidase substrate (e.g., Amplex Red, 4-aminoantipyrine (B1666024) with phenol)
-
Triton X-100 (optional, for membrane-bound enzymes)
-
Bovine Serum Albumin (BSA)
-
EDTA (for stopping the reaction)
-
96-well microplates (clear, flat-bottom)
-
-
Equipment:
-
Spectrophotometric microplate reader
-
Incubator
-
Pipettes
-
Centrifuge
-
Experimental Protocols
Protocol 1: Standard GpsA Activity Assay
This protocol describes a continuous spectrophotometric assay to determine the activity of GpsA.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂ and 0.1 mg/mL BSA. The optimal divalent cation and its concentration should be determined empirically for the specific GpsA being studied. For E. coli GlpQ, Ca²⁺ is stimulatory, while for UgpQ, Mg²⁺, Co²⁺, or Mn²⁺ are required.[1][3]
-
GpsA Enzyme Solution: Prepare a stock solution of purified GpsA in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of L-α-Glycerophospho-L-serine in assay buffer.
-
Detection Mix: Prepare a fresh solution containing:
-
0.2 U/mL Glycerol-3-Phosphate Oxidase (G3PO)
-
1 U/mL Horseradish Peroxidase (HRP)
-
50 µM Amplex Red (or other suitable chromogenic substrate) in assay buffer. Protect this solution from light.
-
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate. A typical reaction volume is 100 µL.
-
To each well, add 50 µL of the Detection Mix.
-
Add 20 µL of the Substrate Solution to each well. The final substrate concentration should be varied to determine kinetic parameters (e.g., from 0.1 to 10 times the expected Km).
-
To initiate the reaction, add 30 µL of the GpsA Enzyme Solution to each well. For control wells, add 30 µL of assay buffer without the enzyme.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 570 nm for Amplex Red) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of product formation using a standard curve for the final colored product or by using the molar extinction coefficient of the oxidized chromogen.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
-
Protocol 2: Inhibitor Screening Assay
This protocol is designed for high-throughput screening of potential GpsA inhibitors.
-
Preparation of Reagents:
-
Prepare Assay Buffer, GpsA Enzyme Solution, Substrate Solution, and Detection Mix as described in Protocol 1. The substrate concentration should be at or near the Km value to ensure sensitivity to competitive inhibitors.
-
Prepare a library of test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 2 µL of each test compound solution to the wells of a 96-well plate. For control wells, add 2 µL of the solvent (e.g., DMSO).
-
Add 48 µL of the GpsA Enzyme Solution to each well and pre-incubate for 10-15 minutes at room temperature.
-
To initiate the reaction, add 50 µL of a pre-mixed solution containing the Substrate and the Detection Mix.
-
Immediately measure the absorbance kinetically as described in Protocol 1.
-
-
Data Analysis for IC₅₀ Determination:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow Diagram
Caption: Workflow for GpsA inhibitor screening and IC₅₀ determination.
Data Presentation
Table 1: Kinetic Parameters of this compound Phosphodiesterase (GlpQ) from E. coli
| Substrate | Kₘ (mM) |
| This compound | 0.59 |
| Glycerophosphocholine | 0.28 |
| Glycerophosphoethanolamine | 0.24 |
| Glycerophosphoglycerol | 0.35 |
Data obtained from UniProt for E. coli GlpQ (P09394).[4]
Table 2: Examples of Broad-Spectrum Phosphodiesterase (PDE) Inhibitors
Disclaimer: Specific inhibitors for this compound phosphodiesterase (GpsA) are not well-documented in the public literature. The following table provides examples of well-characterized inhibitors of other phosphodiesterase families for illustrative purposes. These compounds may or may not have activity against GpsA and should be used as controls or starting points for screening campaigns.
| Inhibitor | Target PDE Family | IC₅₀ | Therapeutic Area |
| Rolipram | PDE4 | ~1 µM | Anti-inflammatory, Antidepressant |
| Sildenafil | PDE5 | ~3.9 nM | Erectile Dysfunction, Pulmonary Hypertension |
| Milrinone | PDE3 | ~0.5 µM | Acute Heart Failure |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective | µM range | Research tool |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for establishing a robust in vitro enzymatic assay for this compound phosphodiesterase. This assay is suitable for fundamental enzyme characterization and for high-throughput screening of potential inhibitors. The successful implementation of these methods will facilitate research into the biological functions of GpsA and aid in the discovery of novel chemical probes and potential therapeutic agents targeting this important enzyme.
References
- 1. Periplasmic glycerophosphodiester phosphodiesterase of Escherichia coli, a new enzyme of the glp regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Escherichia coli Cytosolic Glycerophosphodiester Phosphodiesterase (UgpQ) Requires Mg2+, Co2+, or Mn2+ for Its Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Anandamide Biosynthesis Catalyzed by the Phosphodiesterase GDE1 and Detection of Glycerophospho-N-acyl Ethanolamine Precursors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
Application of Glycerophosphoserine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (GPS) is a member of the glycerophospholipid family, a class of lipids that are fundamental components of cellular membranes. In the central nervous system (CNS), glycerophospholipids are not only structural elements but also play crucial roles in a myriad of cellular processes, including signal transduction, synaptic transmission, and neuroinflammation. Research into the specific roles of GPS and its closely related compound, phosphatidylserine (B164497) (PS), has revealed their significant implications in neuronal health and disease, particularly in the context of neurodegenerative disorders like Alzheimer's disease (AD).
These application notes provide a comprehensive overview of the current understanding of GPS in neuroscience research. They include detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways to serve as a valuable resource for researchers investigating the therapeutic potential of this molecule. While much of the available research has focused on phosphatidylserine, its structural and functional similarity to this compound makes these findings highly relevant and foundational for future GPS-specific investigations.
Key Applications in Neuroscience Research
-
Neuroprotection and Neuronal Survival: GPS and PS are integral to the activation of pro-survival signaling pathways, such as the Akt and Protein Kinase C (PKC) pathways, which are critical for protecting neurons from various insults and promoting their long-term health.[1][2][3][4]
-
Modulation of Neuroinflammation: The inflammatory response in the brain, primarily mediated by microglia, is a key factor in the progression of neurodegenerative diseases. PS, and by extension GPS, has been shown to modulate microglial activation and the release of inflammatory mediators.
-
Synaptic Plasticity and Cognitive Function: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Studies have indicated that PS can enhance synaptic efficacy, and supplementation has been associated with improved cognitive function.[5][6]
-
Amyloid-Beta Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark pathological feature of Alzheimer's disease. Lipids, including glycerophospholipids, can influence the aggregation kinetics and toxicity of Aβ.
Quantitative Data Summary
The following tables summarize quantitative data from studies on phosphatidylserine, providing a reference for designing experiments with this compound.
Table 1: In Vitro Studies on Phosphatidylserine
| Parameter | Cell Type | Concentration/Dose | Effect | Reference |
| Neuronal Survival | Neuronal Cells | 20 µM DHA (to increase PS) | Increased total PS levels and promoted survival | [7] |
| Akt Activation | Living Cells | Variable (correlated with plasma membrane PS levels) | Positive correlation between PS levels and IGF-induced Akt activation | [1] |
| Nitric Oxide Release | Rat Primary Microglia | PS-liposomes | Strong reduction in LPS-induced nitric oxide release | [8] |
Table 2: In Vivo and Clinical Studies on Phosphatidylserine
| Study Type | Model/Subject | Dosage | Outcome | Reference |
| Clinical Trial | Elderly with cognitive decline | 300 mg/day (bovine cortex-derived PS) for 6 months | Significant improvement in memory, learning, and retrieval abilities | [6] |
| Clinical Trial | Alzheimer's Disease Patients | 100 mg, three times a day for 12 weeks | Significant improvement in cognitive impairment, especially in early stages | [6] |
| Clinical Trial | Alzheimer's Disease Patients | 300 mg/day for 12 weeks | Improved cognitive function | |
| Animal Study | Alzheimer's Disease Model Rats | 15 mg/kg and 30 mg/kg | Improved learning and memory ability |
Experimental Protocols
Protocol 1: Preparation of Phosphatidylserine Liposomes
This protocol is adapted from methods for preparing PS liposomes for use in cell culture experiments.[9][10]
Materials:
-
Brain Phosphatidylserine (PS)
-
Rhodamine-PE (for fluorescent labeling, optional)
-
Nitrogen gas
-
Vacuum oven
-
Liposome (B1194612) buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of brain PS (and Rhodamine-PE if labeling) in chloroform in a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Dry the lipid film further under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the liposome buffer to the flask containing the dried lipid film.
-
Hydrate the film by vortexing or gentle shaking, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension using a bath or probe sonicator, or pass it through an extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm).
-
-
Storage:
-
Store the prepared liposomes at 4°C and use within a few days for optimal results.
-
Protocol 2: Thioflavin T Assay for Amyloid-Beta Aggregation
This protocol describes a common method to monitor the effect of glycerophospholipids on Aβ fibril formation.[11][12][13][14]
Materials:
-
Synthetic Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
This compound or Phosphatidylserine liposomes (prepared as in Protocol 1)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~482 nm)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of Aβ peptide in the phosphate buffer.
-
In the wells of the microplate, mix the Aβ solution with either buffer (control) or different concentrations of the GPS/PS liposome suspension.
-
Add ThT working solution to each well to a final concentration that provides a linear response (to be determined empirically).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-48 hours).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Compare the aggregation kinetics (lag time, maximum fluorescence) between the control and GPS/PS-treated samples to determine the effect of the lipid on Aβ aggregation.
-
Protocol 3: Nitric Oxide Assay for Microglia Activation
This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by activated microglia.[8][15]
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS) to activate microglia
-
This compound or Phosphatidylserine liposomes
-
Cell culture medium
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) standard solution
-
96-well microplate
-
Microplate reader (absorbance at ~540 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of GPS/PS liposomes for a specified time (e.g., 1-2 hours).
-
Stimulate the microglia with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.
-
Incubate for 24-48 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant from each well.
-
Add the Griess reagents to the supernatant according to the manufacturer's instructions. This will react with nitrite, a stable product of NO, to form a colored azo compound.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at ~540 nm.
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Compare the nitrite levels in the GPS/PS-treated groups to the LPS-only control to determine the effect on NO production.
-
Signaling Pathways and Visualizations
This compound and phosphatidylserine are key regulators of important intracellular signaling cascades that are central to neuronal function and survival.
Akt Signaling Pathway
The Akt pathway is a major signaling cascade that promotes cell survival and growth. PS is a critical modulator of Akt activation.[1][16] It is believed that PS in the inner leaflet of the plasma membrane facilitates the binding of Akt to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial step for its activation by upstream kinases like PDK1 and mTORC2.[1][16]
Caption: GPS/PS-mediated activation of the Akt signaling pathway.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of kinases involved in various cellular processes, including neuronal signaling and plasticity. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG) and require phospholipids (B1166683) like PS for their activity.[17][18] PS facilitates the translocation of PKC to the cell membrane where it can be activated.
Caption: Role of GPS/PS in the activation of the PKC signaling pathway.
Experimental Workflow: Investigating the Neuroprotective Effects of this compound
The following diagram outlines a typical experimental workflow for assessing the neuroprotective properties of GPS in a cell culture model of neurotoxicity.
Caption: Workflow for studying GPS neuroprotective effects.
Conclusion
This compound and its closely related phospholipids are emerging as significant players in the intricate landscape of neuroscience. Their involvement in critical signaling pathways that govern neuronal survival, inflammation, and synaptic function underscores their potential as therapeutic targets for a range of neurological disorders. The protocols and data presented here, largely based on studies of phosphatidylserine, provide a solid foundation for researchers to design and execute meaningful experiments to further elucidate the specific roles of this compound. Future research focusing on GPS will be crucial to unravel its unique contributions to brain health and disease, and to pave the way for the development of novel neuroprotective strategies.
References
- 1. Phosphatidylserine is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine in the Nervous System: Cytoplasmic Regulator of the AKT and PKC Signaling Pathways and Extracellular "Eat-Me" Signal in Microglial Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine increases hippocampal synaptic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal specific increase of phosphatidylserine by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidylserine is a critical modulator for Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Studying Glycerophosphoserine's Role in Apoptosis with Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental process essential for normal tissue homeostasis. A hallmark of early-stage apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] This exposure of PS serves as an "eat-me" signal, flagging the apoptotic cell for phagocytosis. Glycerophosphoserine, a related compound, is implicated in cellular signaling pathways and can influence the apoptotic process.[4][5]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells.[6][7] The most common method utilizes a calcium-dependent protein, Annexin V, conjugated to a fluorescent dye (e.g., FITC).[1][8] Annexin V exhibits high affinity for exposed PS, thereby labeling early apoptotic cells.[1] To distinguish between different stages of cell death, a nuclear stain such as Propidium Iodide (PI) is used concurrently.[9][10] PI is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[1][8]
This document provides detailed protocols for inducing apoptosis with this compound and quantifying its effects using an Annexin V/PI flow cytometry assay.
Signaling Pathway and Experimental Workflow
Apoptosis and Phosphatidylserine Externalization
The diagram below illustrates the central role of phosphatidylserine (PS) externalization in the apoptotic pathway. Various intrinsic and extrinsic signals converge on the activation of caspases, which are key executioner proteins. This cascade leads to the disruption of plasma membrane asymmetry and the flipping of PS to the outer leaflet, where it can be detected by Annexin V.
Caption: Apoptotic signaling pathway leading to PS externalization.
Flow Cytometry Experimental Workflow
The following diagram outlines the key steps for preparing and analyzing cells to study the effects of this compound on apoptosis.
Caption: Workflow for apoptosis analysis using flow cytometry.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes how to treat a cell line (e.g., Jurkat, a human T-cell leukemia line) to induce apoptosis. A positive control using a known apoptosis inducer like staurosporine (B1682477) is recommended.[6][11]
Materials:
-
Jurkat cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in PBS or DMSO)
-
Staurosporine (stock solution in DMSO, for positive control)
-
Vehicle control (e.g., PBS or DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete medium.
-
Allow cells to acclimate for 2-4 hours in the incubator.
-
Prepare serial dilutions of this compound to achieve final concentrations for treatment (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Add the appropriate volume of this compound, staurosporine (e.g., 1 µM final concentration), or vehicle control to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, or 12 hours) at 37°C with 5% CO2.
-
After incubation, proceed immediately to the staining protocol.
Protocol 2: Annexin V and Propidium Iodide Staining
This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells.[8][9][12]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest the cells from each well and transfer them to individual flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.[9] Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution to each tube.[8][9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8][9]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Keep the samples on ice and protected from light. Analyze by flow cytometry immediately, preferably within one hour.[12]
Protocol 3: Flow Cytometry Analysis
Procedure:
-
Set up the flow cytometer using unstained cells to adjust forward scatter (FSC) and side scatter (SSC) parameters and to define the primary cell population, excluding debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation.
-
Acquire data for each sample, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software. Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[1]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[1]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered an artifact or a minor population).
-
Data Presentation
The following tables summarize illustrative quantitative data from a hypothetical experiment where Jurkat cells were treated with varying concentrations of this compound for 8 hours.
Table 1: Effect of this compound on Cell Population Distribution
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 94.5 | 3.1 | 2.4 |
| This compound | 10 | 88.2 | 8.5 | 3.3 |
| This compound | 25 | 75.6 | 18.9 | 5.5 |
| This compound | 50 | 58.1 | 32.4 | 9.5 |
| This compound | 100 | 35.7 | 45.1 | 19.2 |
| Staurosporine (Positive Control) | 1 | 15.3 | 55.8 | 28.9 |
Table 2: Dose-Dependent Induction of Total Apoptosis by this compound
| Concentration (µM) | % Total Apoptotic Cells (Early + Late) |
| 0 | 5.5 |
| 10 | 11.8 |
| 25 | 24.4 |
| 50 | 41.9 |
| 100 | 64.3 |
| 1 (Staurosporine) | 84.7 |
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the pro-apoptotic effects of this compound. By employing the Annexin V/PI staining method with flow cytometry, researchers can accurately quantify the induction of apoptosis across different compound concentrations and time points. This application note serves as a valuable resource for scientists in basic research and drug development who are exploring the mechanisms of programmed cell death.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V Staining | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in cells | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes & Protocols: Utilizing Knockout Cell Lines to Interrogate Glycerophosphoserine Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophosphoserine (GPS) is a glycerophosphodiester and a deacylated derivative of phosphatidylserine, a key component of cellular membranes.[1][2] While often considered an intermediate in phospholipid metabolism, emerging evidence points towards a more complex role for GPS and its related mono-acylated form, lysophosphatidylserine (B10771985) (lysoPS), in cellular signaling.[3][4] LysoPS, in particular, is recognized as a bioactive lipid mediator involved in crucial physiological processes, including the resolution of inflammation, phagocytosis of apoptotic cells (efferocytosis), and mast cell activation.[3][5] It exerts its effects by signaling through G-protein coupled receptors (GPCRs) such as G2A.[3]
To dissect the specific functions of GPS and the enzymes that regulate its metabolism, knockout (KO) cell lines have become an indispensable tool.[6] Using technologies like CRISPR-Cas9, researchers can precisely delete genes encoding key metabolic enzymes, creating clean model systems to study the resulting molecular and phenotypic changes.[7] These models are instrumental in confirming enzyme-substrate relationships, elucidating signaling pathways, and uncovering novel therapeutic targets within glycerophospholipid metabolism.
Applications of Knockout Cell Lines in Studying this compound
The generation of specific gene knockout cell lines allows for a multi-faceted investigation into the roles of this compound.
-
Elucidation of Metabolic Pathways: Knocking out a candidate enzyme and observing the subsequent accumulation of its substrate is a definitive method to validate its function. For example, studies in knockout mice have shown that the absence of glycerophosphodiester phosphodiesterase 1 (GDE1) leads to a significant (>20-fold) accumulation of this compound in the brain, confirming GPS as a direct substrate of GDE1 in mammalian tissue.[1]
-
Investigation of Cellular Signaling: By ablating an enzyme involved in the GPS/lysoPS pathway, researchers can study the downstream consequences on intracellular signaling cascades. LysoPS has been shown to induce calcium mobilization and stimulate chemotactic migration in cancer cells, likely through GPCR signaling.[3][4] KO models allow for the precise attribution of these signaling events to the presence or absence of specific lipids.
-
Characterization of Phenotypic Functions: The functional consequences of altering GPS metabolism can be studied through a variety of phenotypic assays. KO cell lines can be assessed for changes in proliferation, apoptosis, differentiation, and lipolysis to understand the broader physiological role of the targeted enzyme and its lipid substrates.[8] For instance, lysoPS is known to enhance the clearance of apoptotic neutrophils by macrophages, a critical step in resolving inflammation.[3] Studying this process in macrophage cell lines with knockouts of lysoPS-metabolizing enzymes can clarify the underlying molecular mechanisms.
Data Presentation: Lipidomic Changes in a Hypothetical Enzyme KO Cell Line
Lipidomics, the large-scale study of cellular lipids, is a powerful technique to analyze the global effects of a gene knockout on lipid metabolism.[6][9] The table below presents hypothetical, yet representative, quantitative data from a comparative lipidomics analysis of a wild-type (WT) cell line versus a cell line with a knockout of a putative GPS-metabolizing enzyme (e.g., a glycerophosphodiester phosphodiesterase).
| Lipid Species | Abbreviation | Fold Change (KO vs. WT) | p-value | Putative Role |
| This compound | GPS | 25.4 | < 0.001 | Direct Substrate Accumulation |
| Lysophosphatidylserine (18:1) | lysoPS (18:1) | 8.7 | < 0.001 | Altered Signaling Precursor |
| Phosphatidylserine (36:2) | PS (36:2) | 1.1 | 0.45 | Precursor Pool Unchanged |
| Phosphatidic Acid (34:1) | PA (34:1) | 0.9 | 0.38 | Downstream Metabolism Unaffected |
| Diacylglycerol (36:2) | DAG (36:2) | 1.0 | 0.88 | No Change in Major Signaling Lipids |
| Lysophosphatidylcholine (16:0) | lysoPC (16:0) | 1.2 | 0.21 | No Off-Target Effects on PC Metabolism |
This table illustrates how the knockout of a specific enzyme leads to a significant and specific accumulation of its direct substrate (this compound) and closely related metabolites, providing strong evidence of its function.
Visualizations: Pathways and Workflows
Metabolic Pathway for this compound
Caption: Metabolic conversion of Phosphatidylserine to this compound.
Experimental Workflow for KO Cell Line Generation and Analysis
Caption: Workflow for studying GPS function using CRISPR-Cas9 KO cell lines.
Lysophosphatidylserine Signaling Pathway
Caption: LysoPS signaling via the G2A receptor enhances efferocytosis.
Experimental Protocols
Protocol 1: Generation and Validation of a Knockout Cell Line via CRISPR-Cas9
This protocol outlines the generation of a stable monoclonal knockout cell line using transient transfection of CRISPR-Cas9 components.[7]
1. sgRNA Design and Preparation: a. Identify the target gene encoding the enzyme of interest (e.g., GDE1). b. Use an online design tool (e.g., Benchling, CRISPR Design Tool) to select 2-3 sgRNAs targeting an early exon to induce frameshift mutations.[7] c. Synthesize or clone the sgRNA sequences into a suitable expression vector that also contains a Cas9 nuclease expression cassette (e.g., pX459, which includes a puromycin (B1679871) selection marker).
2. Transfection: a. Culture the host cell line (e.g., HEK293T, HepG2) to 70-80% confluency in a 6-well plate. b. Transfect the cells with the Cas9/sgRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. c. 24 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. d. Culture for 48-72 hours until non-transfected control cells are eliminated.
3. Single-Cell Isolation and Expansion: a. Lift the surviving cells and perform a cell count. b. Serially dilute the cell suspension in 96-well plates to achieve a calculated density of 0.5 cells per well to ensure clonality. c. Culture the plates for 2-3 weeks, monitoring for the growth of single colonies. d. Once colonies are visible, expand promising clones into larger culture vessels (e.g., 24-well, then 6-well plates).
4. Genomic Validation: a. Extract genomic DNA from each expanded clone and a wild-type control. b. Design primers to amplify a ~400-600 bp region surrounding the sgRNA target site. c. Perform PCR and run the products on an agarose (B213101) gel to check for successful amplification. d. Send the PCR products for Sanger sequencing. e. Analyze the sequencing results using a tool like TIDE (Tracking of Indels by Decomposition) or by manual alignment to the reference sequence to identify clones with frameshift-inducing insertions or deletions (indels).[10]
5. Protein-Level Validation: a. Select clones confirmed to have biallelic frameshift mutations. b. Perform Western blotting on protein lysates from the KO clones and wild-type cells using a validated antibody against the target protein.[11] c. A successful knockout will show a complete absence of the target protein band.
Protocol 2: Comparative Lipidomic Analysis by LC-MS/MS
This protocol provides a workflow for analyzing changes in glycerophospholipid species between WT and KO cell lines.[6][12]
1. Sample Preparation: a. Culture WT and validated KO cells in triplicate to ~80% confluency. b. Harvest cells, wash with ice-cold PBS, and generate a cell pellet. Record the cell count for normalization. c. Immediately quench metabolism by snap-freezing the pellets in liquid nitrogen. Store at -80°C.
2. Lipid Extraction: a. Resuspend cell pellets in an ice-cold solvent system, typically a methyl-tert-butyl ether (MTBE)/methanol/water mixture, to precipitate protein and extract lipids. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the upper organic (lipid-containing) layer. d. Dry the lipid extract under a stream of nitrogen gas.
3. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). b. Inject the sample into a liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap). c. Separate lipid classes using a suitable column (e.g., C18 for reverse-phase chromatography). d. Acquire data in both positive and negative ionization modes to detect a broad range of lipid species. Use data-dependent acquisition to collect MS/MS fragmentation spectra for lipid identification.
4. Data Analysis: a. Process the raw mass spectrometry data using specialized software (e.g., MS-DIAL, LipidSearch) to identify and quantify lipid species based on accurate mass, retention time, and fragmentation patterns. b. Normalize the quantified lipid levels to the initial cell count or total protein content. c. Perform statistical analysis (e.g., t-test, volcano plot) to identify lipids that are significantly different between the WT and KO groups.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the impact of a gene knockout on collective cell migration.[13]
1. Cell Seeding: a. Seed WT and KO cells in separate wells of a 24-well plate at a density that will form a confluent monolayer within 24 hours.
2. Creating the "Wound": a. Once the cells are 100% confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well. b. Gently wash the wells twice with PBS to remove dislodged cells. c. Replace the PBS with fresh culture medium.
3. Imaging: a. Immediately after creating the scratch, capture images of the wound area using a phase-contrast microscope at 10x magnification. This is the 0-hour time point. b. Place the plate back in the incubator. c. Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).
4. Analysis: a. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point for both WT and KO cells. b. Calculate the rate of wound closure (migration rate) for each cell line. c. Compare the migration rates to determine if the gene knockout enhances or inhibits cell migration.
References
- 1. This compound (26289-09-8) for sale [vulcanchem.com]
- 2. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emerging roles for lysophosphatidylserine in resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine glycerophospholipids | Cyberlipid [cyberlipid.gerli.com]
- 6. A set of gene knockouts as a resource for global lipidomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. mdpi.com [mdpi.com]
- 9. A lipid transfer protein knockout library reveals ORP9-ORP11 dimer mediating PS/PI(4)P exchange at the ER-trans Golgi contact site to promote sphingomyelin synthesis [elifesciences.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer [mdpi.com]
Computational Modeling of Glycerophosphoserine-Protein Interactions: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction to Glycerophosphoserine and its Biological Significance
This compound (GPS) is a member of the glycerophospholipid class of molecules, which are fundamental components of cellular membranes and play critical roles in various biological processes.[1][2] While not as abundant as other phospholipids, GPS and its acylated form, phosphatidylserine (B164497) (PS), are crucial for cell signaling, apoptosis, and the regulation of membrane protein function. The interaction of GPS with proteins can modulate enzymatic activity, protein localization, and the assembly of signaling complexes.[3][4] Understanding these interactions at a molecular level is therefore essential for elucidating cellular mechanisms and for the development of novel therapeutics.
Computational modeling has emerged as a powerful tool to investigate the dynamics and energetics of this compound-protein interactions, providing insights that are often difficult to obtain through experimental methods alone.[5][6] These in silico approaches allow for the atomic-level characterization of binding sites, the prediction of binding affinities, and the elucidation of the conformational changes associated with binding.[3][7]
Overview of Computational Modeling Approaches
Several computational methodologies can be employed to study the interaction between this compound and proteins. The choice of method depends on the specific research question, the available computational resources, and the desired level of detail.
-
Molecular Docking: This approach predicts the preferred orientation of a ligand (this compound) when bound to a protein to form a stable complex. It is a computationally efficient method for identifying potential binding sites and estimating the binding affinity. Docking is particularly useful for initial screening of potential binding partners.[8]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-lipid system over time, allowing for the study of conformational changes, the stability of the interaction, and the calculation of binding free energies.[5][9] Both all-atom and coarse-grained MD simulations are used to study protein-lipid interactions.[6][7] Coarse-grained simulations are computationally less expensive and can be used to study longer timescale events, such as lipid diffusion and binding site identification, while all-atom simulations provide a more detailed view of the specific interactions.[7][10]
-
Binding Site Prediction Tools: Several web-based tools and standalone software can predict lipid-binding sites on a protein based on its sequence or structure.[11][12] These tools often use machine learning algorithms or sequence homology to identify conserved binding motifs.[11][13]
The following diagram illustrates a general workflow for the computational modeling of this compound-protein interactions.
Protocols
Protocol for Molecular Docking of this compound to a Protein
This protocol provides a general workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Protein Receptor:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
- Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
- Add hydrogen atoms to the protein structure. This can be done using software like AutoDockTools or PyMOL.
- Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the predicted binding site.
2. Preparation of the this compound Ligand:
- Obtain the 3D structure of this compound in a suitable format (e.g., MOL2 or SDF).
- Assign partial charges to the ligand atoms.
- Define the rotatable bonds in the ligand.
3. Running the Docking Simulation:
- Use AutoDock Vina to perform the docking calculation. The program will explore different conformations and orientations of the ligand within the defined grid box.
- The output will be a set of docked poses, ranked by their predicted binding affinity (in kcal/mol).
4. Analysis of Docking Results:
- Visualize the top-ranked docking poses to identify the most favorable binding mode.
- Analyze the interactions between this compound and the protein, such as hydrogen bonds and hydrophobic contacts.
- The binding affinity scores can be used to rank different ligands or to compare the binding of this compound to different proteins.
Protocol for Molecular Dynamics Simulation of a Protein-Glycerophosphoserine Complex in a Membrane
This protocol outlines the steps for setting up and running an MD simulation of a protein-Glycerophosphoserine complex embedded in a lipid bilayer using GROMACS. The CHARMM-GUI web server is recommended for building the initial system.[14]
1. System Setup using CHARMM-GUI:
- Upload the protein structure to the CHARMM-GUI Membrane Builder.
- Position the protein in the membrane.
- Add the this compound molecule near the predicted binding site.
- Build the lipid bilayer around the protein. A typical composition could be POPC (palmitoyl-oleoyl-phosphatidylcholine) to mimic a mammalian cell membrane.
- Solvate the system with water and add ions to neutralize the charge and achieve a desired salt concentration.
- Download the generated GROMACS input files.
2. Energy Minimization:
- Perform energy minimization to remove steric clashes and relax the system. This is a crucial step to ensure the stability of the subsequent simulations.
3. Equilibration:
- Perform a two-step equilibration process:
- NVT (constant Number of particles, Volume, and Temperature) equilibration: This step stabilizes the temperature of the system.
- NPT (constant Number of particles, Pressure, and Temperature) equilibration: This step stabilizes the pressure and density of the system.
4. Production MD Simulation:
- Run the production MD simulation for the desired length of time (typically hundreds of nanoseconds to microseconds). The trajectory of the simulation will be saved for analysis.
5. Analysis of MD Trajectory:
- Analyze the trajectory to study the dynamics of the protein-Glycerophosphoserine interaction.
- Calculate metrics such as root-mean-square deviation (RMSD) to assess the stability of the protein and the binding pose.
- Use tools like PyLipID or ProLint to analyze lipid interactions, including residence time and binding site identification.[10][15][16]
- Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
The following diagram outlines the workflow for setting up and running an MD simulation.
Data Presentation
Quantitative data from computational modeling studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Protein A | -8.5 | Arg120, Lys150, Trp200 | 3 |
| Protein B | -7.2 | Tyr50, Ser85, Gln110 | 2 |
| Protein C | -6.8 | Val30, Leu65, Phe90 | 0 |
Table 2: Molecular Dynamics Simulation Analysis
| Simulation System | Average RMSD (Å) | GPS Residence Time (ns) | Binding Free Energy (kcal/mol) |
| Protein A + GPS | 2.1 ± 0.3 | 150 | -12.5 ± 1.2 |
| Protein B + GPS | 2.5 ± 0.4 | 80 | -9.8 ± 1.5 |
| Protein C + GPS | 3.0 ± 0.5 | 25 | -5.1 ± 2.0 |
Signaling and Metabolic Pathways
This compound is synthesized from phosphatidylserine (PS), which itself is a product of the glycerophospholipid biosynthesis pathway.[1] The interaction of glycerophospholipids with proteins can trigger various signaling cascades.
The diagram below illustrates a simplified overview of the glycerophospholipid biosynthesis pathway leading to the formation of PS.
The interaction of glycerophospholipids like GPS with membrane proteins can initiate downstream signaling events. The following diagram shows a generic signaling pathway that can be activated by lipid-protein interactions.
Conclusion
Computational modeling provides a powerful and versatile framework for investigating the molecular details of this compound-protein interactions. By combining techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into binding mechanisms, energetics, and the functional consequences of these interactions. The protocols and guidelines presented in these application notes offer a starting point for researchers interested in applying computational methods to the study of this important class of lipid-protein interactions. Experimental validation remains a critical component of the research process to confirm and further explore the predictions made by computational models.
References
- 1. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protein–Lipid Docking - Profacgen [profacgen.com]
- 4. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. rupress.org [rupress.org]
- 7. The energetics of protein–lipid interactions as viewed by molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. Molecular dynamics simulations of proteins in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A machine learning model for the proteome-wide prediction of lipid-interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MBPpred - Home Page [aias.biol.uoa.gr]
- 13. academic.oup.com [academic.oup.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Improving Glycerophosphoserine (GPS) Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Glycerophosphoserine (GPS) from complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during GPS extraction experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low GPS Recovery | Incomplete Cell Lysis: Insufficient disruption of cell membranes to release intracellular lipids. | - Ensure thorough homogenization of tissue samples or cell pellets. For tissues, mechanical disruption (e.g., bead beating, Potter-Elvehjem homogenizer) is recommended.[1][2] - For cultured cells, ensure complete resuspension before starting the extraction protocol. |
| Suboptimal Solvent System: The polarity of the extraction solvent may not be suitable for the amphipathic nature of GPS. | - For liquid-liquid extractions (LLE), ensure the correct ratio of polar (e.g., methanol) and non-polar (e.g., chloroform (B151607), MTBE) solvents. The Folch (chloroform:methanol (B129727) 2:1) and Bligh & Dyer (chloroform:methanol 1:2, then adjusted) methods are standard.[1][2][3] - Consider using a methyl-tert-butyl ether (MTBE) based method, which has shown comparable or better recovery for many lipid classes and offers safety and ease-of-handling benefits.[4][5] | |
| Incorrect pH: GPS has a negatively charged phosphate (B84403) group at physiological pH, which can limit its partitioning into the organic phase. | - Acidify the extraction mixture. The addition of a mild acid (e.g., citric acid) or HCl can neutralize the phosphate group, making the GPS molecule more lipophilic and improving its recovery in the organic solvent phase.[6][7] | |
| Analyte Loss During Phase Separation: A portion of the GPS may remain in the aqueous phase or at the interface. | - After the initial organic phase collection, re-extract the remaining aqueous phase with the organic solvent to recover any residual GPS.[8] - Ensure a clean separation of the phases by adequate centrifugation (e.g., 1000-2000 x g for 10 minutes).[2][9] | |
| Sample Degradation | Enzymatic Degradation: Endogenous phospholipases (e.g., PLA1, PLA2) can hydrolyze phosphatidylserine (B164497) to GPS or further degrade GPS.[10] | - Work quickly and on ice throughout the extraction procedure to minimize enzymatic activity. - For tissue samples, consider a heat treatment step (e.g., boiling in isopropanol) to inactivate lipases before homogenization.[11] - Add enzyme inhibitors, such as phenylmethanesulfonyl fluoride (B91410) (PMSF), to the initial homogenization buffer.[10] |
| Chemical Hydrolysis/Oxidation: Harsh acidic or basic conditions, or exposure to oxygen, can degrade GPS. | - While acidic conditions can improve recovery, avoid prolonged exposure to strong acids. Use milder acids like citric acid where possible.[7] - Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent oxidation of any unsaturated fatty acid chains. - Store extracts under an inert gas (e.g., nitrogen or argon) at -20°C or -80°C. | |
| High Signal Suppression/ Matrix Effects in MS Analysis | Co-extraction of Interfering Substances: Salts, proteins, and other highly abundant lipids from the matrix can interfere with GPS ionization in the mass spectrometer. | - Perform a "wash" step on the collected organic phase by mixing it with a synthetic upper phase (methanol/water mixture) to remove water-soluble contaminants.[9][12] - Incorporate a solid-phase extraction (SPE) step for cleanup. Aminopropyl-bonded silica (B1680970) cartridges can be used to separate lipid classes.[13] - For plasma samples, consider protein precipitation with a cold solvent followed by SPE cleanup.[14][15] |
| Inconsistent Results | Variability in Sample Handling: Inconsistent timing, temperatures, or volumes during the extraction process. | - Standardize all steps of the protocol, including incubation times, centrifugation speeds and times, and solvent volumes. - Use an automated liquid handling system for high-throughput applications to improve reproducibility. |
| Incomplete Solvent Evaporation/Reconstitution: Residual water can affect reconstitution in non-polar solvents. Incomplete reconstitution leads to analyte loss. | - Ensure the lipid extract is completely dried under a stream of nitrogen before reconstitution. - Vortex thoroughly after adding the reconstitution solvent and visually inspect to ensure the lipid film has dissolved. |
Frequently Asked Questions (FAQs)
Q1: Which is the best initial extraction method for GPS from brain tissue?
A1: The Folch method, using a 2:1 chloroform:methanol mixture, is a widely used and effective method for extracting a broad range of lipids, including glycerophospholipids, from brain tissue.[1][2][6] An alternative is the MTBE method, which has been shown to provide comparable or better recoveries for phosphatidylserine (the precursor to GPS) and is considered safer as it avoids the use of chloroform.[4][5]
Q2: How can I improve the recovery of GPS, which is a lysophospholipid?
A2: Lysophospholipids like GPS are more polar than their diacyl counterparts. To improve recovery in the organic phase, it is often necessary to acidify the extraction solvent. This neutralizes the negative charge on the phosphate headgroup, making the molecule less polar and more soluble in the organic phase.[7] Re-extracting the aqueous phase is also a good practice to maximize yield.[8]
Q3: Can I use a single-step extraction method for high-throughput analysis?
A3: Yes, single-step methods using a monophasic solvent system, such as a mixture of methanol, MTBE, and chloroform, have been developed for high-throughput lipidomics.[16] A simple methanol precipitation method has also been shown to be effective and reproducible for extracting lysophospholipids from plasma and serum.[7]
Q4: What is the best way to store my lipid extracts?
A4: Lipid extracts should be stored in a solvent like chloroform or methanol, with an added antioxidant such as BHT, in a tightly sealed glass vial under an inert atmosphere (nitrogen or argon). Storage at -20°C is suitable for short-term, while -80°C is recommended for long-term storage to prevent degradation.[10]
Q5: My GPS signal is low in the mass spectrometer. Is this an extraction problem?
A5: It could be. Low signal can be due to poor extraction recovery or ion suppression from matrix components. If you suspect poor recovery, refer to the troubleshooting guide to optimize your extraction. If you suspect ion suppression, a sample cleanup step using SPE or a wash of the organic phase is recommended.[13][14]
Quantitative Data Summary
The following table summarizes the relative extraction efficiencies of common methods for lysophospholipids and their parent compounds based on published comparative studies. Absolute recovery can be highly matrix-dependent.
| Extraction Method | Target Analyte(s) | Matrix | Relative Efficiency/Recovery | Reference(s) |
| Folch | Lysophosphatidylcholines (LPCs), Phospholipids (B1166683) | Human Plasma | High recovery for LPCs and most phospholipid classes. | [17] |
| Bligh & Dyer | General Lipids, Lysophospholipids | Plasma | Good for major phospholipids but can have poor recovery for more hydrophilic lysophospholipids without modification. | [7][11] |
| Acidified Bligh & Dyer | Lysophospholipids (e.g., LPA), Sphingosine-1-Phosphate | Serum | Very effective in extracting charged lysophospholipids, but may risk acid-induced hydrolysis. | [7] |
| MTBE / Methanol | Broad range of lipid classes | Human Plasma, Mouse Brain | Comparable or better recovery than Folch for most major lipid classes, including phosphatidylserine. Simplifies collection of the lipid-containing upper phase. | [4][5] |
| Butanol / Methanol (BUME) | Broad range of lipid classes | Mouse Tissue/Plasma | More effective in extracting polar lipids compared to some other methods. | [11] |
| Solid-Phase Extraction (SPE) | Phospholipids, Lysophospholipids | Human Plasma | High recovery (>70%) for lysophospholipid classes, often with better reproducibility than LLE. | [14][15] |
Experimental Protocols
Protocol 1: Modified Folch Method for Brain Tissue
This protocol is adapted from the classic Folch method for lipid extraction from a solid matrix like brain tissue.[1][2]
Materials:
-
Brain tissue sample
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
0.9% NaCl solution (or 0.74% KCl)
-
Glass homogenizer (Potter-Elvehjem type)
-
Centrifuge and glass centrifuge tubes
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh approximately 1g of brain tissue and place it in a glass homogenizer. Add 20 mL of a 2:1 (v/v) mixture of CHCl₃:MeOH. Homogenize thoroughly on ice until a homogenous suspension is formed.
-
Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.
-
Filtration/Centrifugation: Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the solid residue. Carefully collect the supernatant.
-
Phase Separation: Transfer the supernatant to a clean separating funnel or centrifuge tube. Add 0.2 volumes of the 0.9% NaCl solution (i.e., 4 mL for 20 mL of extract).
-
Mixing & Centrifugation: Vortex the mixture for 30 seconds. Centrifuge at 2000 x g for 10 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
Lipid Phase Collection: Carefully remove the upper aqueous phase using a Pasteur pipette. Then, collect the lower chloroform phase, being careful not to disturb the interface.
-
Washing (Optional): To remove non-lipid contaminants, add a mixture of methanol/water (1:1 v/v) to the collected chloroform phase, vortex, centrifuge, and remove the upper phase again.
-
Drying: Evaporate the solvent from the chloroform phase under a stream of nitrogen or using a rotary evaporator.
-
Storage: Reconstitute the dried lipid extract in a known volume of chloroform or a suitable solvent for your analysis and store at -80°C under nitrogen.
Protocol 2: MTBE Method for Plasma/Serum
This method is an alternative to chloroform-based extractions and is suitable for high-throughput applications.[4][8][18]
Materials:
-
Plasma or serum sample (e.g., 100 µL)
-
Methanol (MeOH), ice-cold
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Methanol Addition: Add 200 µL of ice-cold methanol to precipitate proteins. Vortex briefly.
-
MTBE Addition: Add 800 µL of MTBE.
-
Extraction: Cap the tube securely and vortex for 10 seconds. Incubate at room temperature for 1 hour on a shaker to ensure full lipid extraction.
-
Phase Separation: Add 300 µL of deionized water to induce phase separation. Vortex for 10 seconds.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes. This will result in two liquid phases and a pelleted protein precipitate. The upper phase is the MTBE layer containing the lipids.
-
Lipid Phase Collection: Carefully pipette the upper MTBE phase into a new tube for analysis. The lower aqueous phase can be saved for the analysis of polar metabolites.
-
Drying and Storage: Evaporate the MTBE under a stream of nitrogen and reconstitute in a suitable solvent for analysis. Store at -80°C.
Visualizations
Experimental Workflow: MTBE Extraction```dot
// Connections start -> add_meoh [label="Protein Precipitation"]; add_meoh -> add_mtbe; add_mtbe -> vortex1; vortex1 -> add_water; add_water -> centrifuge [label="Induce Phase Separation"]; centrifuge -> collect_upper [lhead=cluster_collection, label="Two Phases Formed"]; centrifuge -> collect_lower [style=dashed]; collect_upper -> drydown;
}
Caption: Simplified signaling pathway of Lysophosphatidylserine (B10771985) (GPS) via the GPR34 receptor.
References
- 1. Emerging roles for lysophosphatidylserine in resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylserine Induces MUC5AC Production via the Feedforward Regulation of the TACE-EGFR-ERK Pathway in Airway Epithelial Cells in a Receptor-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 15. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Lysophosphatidylserines-An Emerging Class of Signalling Lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycerophosphoserine (GroPSer) LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in Glycerophosphoserine (GroPSer) LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in GroPSer LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] In biological samples such as plasma, serum, and tissue homogenates, phospholipids (B1166683) are a major source of matrix effects, particularly ion suppression in electrospray ionization (ESI).[2] Since this compound (GroPSer) is a glycerophospholipid, it is susceptible to these interferences from other abundant phospholipids in the sample.
Q2: How can I determine if my GroPSer analysis is affected by matrix effects?
A2: Two primary methods can be used to assess matrix effects:
-
Post-extraction Spike Analysis: This quantitative method involves comparing the signal response of a known amount of GroPSer standard spiked into a pre-extracted blank matrix sample to the response of the standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-column Infusion: This is a qualitative technique where a constant flow of a GroPSer standard solution is infused into the LC flow stream after the analytical column, while a blank matrix extract is injected. Any fluctuation in the baseline signal of the GroPSer standard as the matrix components elute indicates regions of ion suppression or enhancement.
Q3: My GroPSer signal is low and inconsistent. Could this be due to matrix effects, and what are the immediate troubleshooting steps?
A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3] However, ensure that the GroPSer concentration remains above the limit of quantitation (LOQ) of your assay.
-
Chromatographic Optimization: Modifying the LC method can help separate GroPSer from co-eluting interferences.[4] This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Review Sample Preparation: If you are using a simple protein precipitation method, consider incorporating a more rigorous cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and High Background Noise
Possible Cause: Inadequate removal of phospholipids and other matrix components.
Solutions:
-
Optimize Sample Preparation: Different sample preparation methods offer varying degrees of cleanliness. Consider switching to a more effective technique for phospholipid removal.
-
Protein Precipitation (PPT): This is the simplest method but often results in significant matrix effects as it does not effectively remove phospholipids.[5] It is generally not recommended for complex matrices when high sensitivity is required.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. A common method for phospholipids is a modified Folch or Bligh & Dyer extraction using a chloroform (B151607)/methanol (B129727)/water solvent system.[1]
-
Solid-Phase Extraction (SPE): SPE can offer more selective removal of interferences. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, has been shown to be very effective in removing a broad range of matrix components.[6]
-
HybridSPE®-Phospholipid Removal: This technique combines protein precipitation with a specific phospholipid removal chemistry (zirconia-coated silica) and is highly effective at depleting phospholipids from biological samples.[2][7]
-
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution profile that provides good separation between GroPSer and the bulk of the phospholipids.
-
Column Chemistry: Consider using a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) that may offer better separation from interfering lipids.
-
Issue 2: Inaccurate and Imprecise Quantification
Possible Cause: Uncompensated matrix effects leading to variable ion suppression or enhancement.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8][9] A SIL-IS for GroPSer will co-elute with the analyte and experience similar ionization effects, allowing for accurate correction.
-
Recommended Internal Standard: For phosphatidylserines, a commercially available option is Di-20:1 Phosphatidylserine. While not a perfect match for all GroPSer species, it can provide better correction than a non-lipid internal standard. Ideally, a SIL-IS with the same acyl chain composition as the target GroPSer should be used.
-
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to mimic the matrix effects observed in the unknown samples, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Modified Bligh & Dyer for Plasma)
-
To 100 µL of plasma, add 375 µL of a 1:2 (v/v) chloroform:methanol solution.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (Mixed-Mode SPE for Plasma)
This is a general protocol that should be optimized for your specific GroPSer species and SPE sorbent.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a stronger organic solvent may be used to remove neutral lipids, but this step requires careful optimization to avoid loss of GroPSer.
-
Elution: Elute the GroPSer with a solvent mixture appropriate for the specific sorbent (e.g., 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol for an anion exchange mechanism).
-
Dry-down and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
Protocol 3: HybridSPE®-Phospholipid 96-Well Plate Protocol
-
Pipette 100 µL of plasma or serum into the wells of the HybridSPE® plate.
-
Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mix thoroughly by vortexing the plate for 1 minute or by aspirating and dispensing with a pipette.
-
Apply vacuum to the plate. The eluate that passes through is depleted of proteins and phospholipids.
-
The collected eluate is ready for direct injection or can be dried down and reconstituted if concentration is needed.[10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Method | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Cost |
| Protein Precipitation (PPT) | Low | Variable | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good (can be variable) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Good (requires method development) | Low to Moderate | High |
| HybridSPE®-Phospholipid | Very High (>95%) | Good | High | Moderate to High |
This table provides a general comparison. Actual performance may vary depending on the specific analyte and matrix.[5]
Visualizations
Caption: General workflow for GroPSer LC-MS/MS analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. medium.com [medium.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing LC Gradient for Glycerophosphoserine Isomer Separation
Welcome to the technical support center for the chromatographic separation of glycerophosphoserine (GPS) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving baseline separation of these critical lipid molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound (GPS) isomers challenging?
A1: The primary challenge in separating GPS isomers, such as sn-glycero-3-phospho-L-serine and sn-glycero-1-phospho-L-serine, lies in their high structural similarity. These isomers possess the same mass and charge, and differ only in the attachment point of the phosphate (B84403) group to the glycerol (B35011) backbone. This results in nearly identical physicochemical properties, leading to co-elution in many standard chromatographic systems.[1] Effective separation necessitates highly selective chromatographic techniques that can exploit subtle differences in their interaction with the stationary phase.
Q2: Which LC mode is most suitable for separating polar lipid isomers like this compound?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective and widely used technique for separating polar lipid classes.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase, allowing polar analytes like GPS to partition and be retained.[5] This mechanism provides a different selectivity compared to reversed-phase chromatography, which separates molecules based on hydrophobicity.[2][3]
Q3: My GPS isomers are co-eluting or showing poor resolution. What are the initial steps to troubleshoot this?
A3: Co-elution of closely related isomers is a common problem. Here’s a systematic approach to begin troubleshooting:
-
Optimize the Mobile Phase Gradient: The gradient profile is a critical factor. A shallow gradient, with a slow increase in the strong solvent (water or aqueous buffer), often enhances the resolution of closely eluting peaks.
-
Evaluate the Stationary Phase: Not all HILIC columns are the same. The choice of stationary phase chemistry (e.g., bare silica, diol, zwitterionic) can significantly impact selectivity.[4][6] If resolution is poor, consider screening different HILIC column chemistries.
-
Adjust Mobile Phase Composition: The type and concentration of the buffer and any additives in the mobile phase can influence the separation by affecting the ionization state of the analytes and the stationary phase.[7]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers
If you are observing a single broad peak or very poor resolution between your GPS isomers, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase Chemistry | The selectivity of the HILIC column is paramount. Different HILIC phases (e.g., bare silica, diol, amino, zwitterionic) offer different retention mechanisms.[4][6] Screen a variety of HILIC columns to find one that provides the necessary selectivity for your specific isomers. |
| Suboptimal Mobile Phase Gradient | A gradient that is too steep will not provide sufficient time for the isomers to resolve. Lengthen the gradient time and decrease the rate of change of the mobile phase composition. Experiment with shallow gradients, holding at certain percentages for a few minutes to improve separation. |
| Incorrect Mobile Phase pH or Buffer Concentration | The pH of the mobile phase affects the charge state of both the GPS isomers and the stationary phase, influencing electrostatic interactions.[6] The buffer concentration can also impact retention.[5] A good starting point is a 10 mM buffer concentration.[5] Systematically vary the pH and buffer concentration to find the optimal conditions. |
| High Column Temperature | Elevated temperatures can sometimes decrease resolution. Try running the separation at a lower temperature (e.g., 25-30°C) to see if it enhances the separation. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the analyte and active sites on the stationary phase can cause peak tailing. Ensure you are using a high-quality, well-packed HILIC column. The mobile phase pH and buffer can also help to mitigate these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting and broader peaks. Reduce the sample concentration or the injection volume. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent that is much stronger (more polar in HILIC) than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | Over time, the stationary phase can degrade, leading to poor peak shapes. If the column is old or has been used extensively, consider replacing it. |
Issue 3: Inconsistent Retention Times
Drifting retention times can make peak identification and quantification unreliable.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase.[5][8] Ensure the column is fully equilibrated with the initial mobile phase before each injection. A general guideline is to flush the column with at least 10-20 column volumes of the initial mobile phase.[7] |
| Mobile Phase Instability | The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents. Prepare fresh mobile phase daily and keep the solvent bottles capped. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| HPLC Pump Issues | Leaks or malfunctioning check valves in the HPLC pump can lead to variations in the flow rate and mobile phase composition. Regularly inspect the pump for leaks and perform necessary maintenance. |
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS Method for this compound Isomer Separation
This protocol provides a starting point for developing a separation method for GPS isomers. Optimization will likely be required based on your specific instrumentation and samples.
1. Sample Preparation:
-
Perform a lipid extraction from your sample matrix using a suitable method (e.g., a modified Bligh-Dyer or Folch extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 acetonitrile:water).
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UHPLC/HPLC system capable of gradient elution |
| Column | HILIC Column (e.g., Bare Silica, Diol, or Zwitterionic phase, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 0-2 min: 95% B; 2-15 min: 95-70% B; 15-18 min: 70% B; 18-18.1 min: 70-95% B; 18.1-25 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Key Transitions (MRM) | Monitor for precursor ions and characteristic product ions of GPS |
Visualizations
References
- 1. A method for the quantitative determination of glycerophospholipid regioisomers by UPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zodiaclifesciences.com [zodiaclifesciences.com]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor peak shape of Glycerophosphoserine in HPLC
Technical Support Center: Glycerophosphoserine HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide provides answers to common issues, focusing on achieving optimal peak shape for reliable quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar compounds like this compound.[1][2] It can compromise accurate integration and reduce resolution.[1][3] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.[1][4]
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound contains both a phosphate (B84403) group (acidic) and an amine group (basic), making it susceptible to strong interactions with residual silanol groups on silica-based columns (e.g., C18).[1][4][5] These interactions delay the elution of a portion of the analyte, causing a tail.[1]
-
Solution 1: Adjust Mobile Phase pH: The most critical parameter to control is the mobile phase pH. To minimize silanol interactions with the basic amine group, operate at a low pH (e.g., pH 2-3).[6] At low pH, the silanol groups are protonated and less likely to interact with the positively charged analyte.[7] Conversely, ensure the pH is at least 1.5-2 units away from the analyte's pKa to ensure a single ionic state and prevent peak distortion.[8][9]
-
Solution 2: Use a Modern, End-capped Column: Employ a high-purity silica (B1680970) column with effective end-capping. End-capping neutralizes most of the active silanol groups, significantly reducing secondary interactions.[3][5]
-
Solution 3: Consider a Different Stationary Phase: For highly polar compounds that are poorly retained on traditional C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent alternative.[6][10] HILIC columns use a polar stationary phase with a high-organic mobile phase to retain and separate polar analytes effectively.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can create active sites, leading to tailing.[1] A void or collapse in the column packing bed can also disrupt the flow path and cause peak distortion.[1][3][6]
-
Mobile Phase or Sample Diluent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the this compound.
-
Q2: My this compound peak is broad. How can I improve it?
Broad peaks can result from various factors, including extra-column volume, slow kinetics, or suboptimal method parameters.[11][12]
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause the analyte band to spread out before and after separation.[1][5]
-
Low Temperature: Chromatography at low temperatures can be slow, leading to increased diffusion and broader peaks.
-
Solution: Increase the column temperature (e.g., to 30-40 °C). This reduces mobile phase viscosity and improves mass transfer kinetics, often resulting in sharper peaks.[11] However, be mindful of the column's maximum temperature limit.
-
-
Inappropriate Flow Rate: A flow rate that is too high or too low can decrease efficiency.
Q3: My peak is splitting or showing a "shoulder". What is the cause?
Peak splitting or shoulders often indicate a disruption at the head of the column or a co-eluting interference.
Potential Causes & Solutions:
-
Partially Blocked Frit or Column Void: A void at the column inlet or a partially blocked inlet frit can cause the sample band to split as it enters the column.[3]
-
Co-eluting Impurity: The shoulder could be an unresolved peak from another compound.
-
Sample Injection Issues: Injecting the sample in a solvent much stronger than the mobile phase can cause the analyte to spread unevenly at the column inlet.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
Data & Method Parameters
For a polar, zwitterionic compound like this compound, method parameters must be carefully selected. While a specific validated method for this compound was not found in the search, methods for the similar compound Phosphoserine provide a good starting point.[14]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column Type | HILIC or a modern, end-capped C18 | HILIC is ideal for retaining highly polar compounds.[6][10] A high-quality C18 is an alternative if silanol interactions are minimized. |
| Mobile Phase A | Water with Buffer (e.g., 10-25 mM Ammonium (B1175870) Formate) | A buffer is essential to control pH and ensure consistent ionization.[15][16] Volatile buffers like ammonium formate (B1220265) are LC-MS compatible.[9] |
| Mobile Phase B | Acetonitrile | Common organic solvent for both reversed-phase and HILIC.[16] |
| pH | Adjust to 2.5 - 3.5 | Low pH protonates silanols, minimizing secondary interactions with the amine group of this compound.[6][7] |
| Column Temp. | 30 - 40 °C | Improves peak efficiency by reducing mobile phase viscosity.[11] |
| Injection Vol. | 1 - 10 µL | Keep volume low to prevent overload, which can cause peak fronting.[12] |
| Sample Diluent | Initial Mobile Phase Composition | Prevents peak distortion caused by solvent mismatch.[1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Ammonium Formate Buffer)
-
Prepare Buffer Stock: Weigh the appropriate amount of ammonium formate to create a concentrated stock solution (e.g., 1 M in HPLC-grade water).
-
Prepare Aqueous Phase (Mobile Phase A): Add the required volume of stock solution to a larger volume of HPLC-grade water to achieve the final desired concentration (e.g., 10 mM).
-
Adjust pH: While stirring, slowly add formic acid dropwise to the aqueous phase until the pH meter reads the target pH (e.g., 3.2).
-
Filter and Degas: Filter the aqueous mobile phase through a 0.22 µm membrane filter. Degas the mobile phase using sonication or vacuum degassing to prevent bubbles in the system.[17]
-
Prepare Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile. It is good practice to filter and degas the organic phase as well.
Protocol 2: General Purpose Column Wash (Reversed-Phase)
This protocol is intended to remove contaminants from a standard C18 column. Always check the manufacturer's guidelines for your specific column.
-
Disconnect: Disconnect the column from the detector.
-
Flush Buffer: Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., Water/Acetonitrile) to remove residual buffer.
-
Flush with 100% Water: Flush with 10 column volumes of 100% HPLC-grade water.
-
Flush with Organic Solvent: Flush with 20 column volumes of a strong organic solvent like 100% Acetonitrile or Methanol.[6]
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase conditions for at least 20-30 column volumes, or until the baseline is stable.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Mobile Phase pH Effect on Analyte-Silanol Interaction
This diagram illustrates how mobile phase pH affects the interactions between this compound and the column's stationary phase.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. moravek.com [moravek.com]
- 9. welch-us.com [welch-us.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Method for Analysis of Phosphoserine on Primesep B Column | SIELC Technologies [sielc.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. mastelf.com [mastelf.com]
Technical Support Center: Minimizing In-Source Fragmentation of Glycerophosphoserine in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize in-source fragmentation (ISF) of Glycerophosphoserine (GroPSer) and its parent class, Phosphatidylserine (PS), during mass spectrometry (MS) analysis. In-source fragmentation is a common phenomenon that can lead to the misidentification and inaccurate quantification of lipids. By optimizing your experimental parameters, you can significantly reduce the occurrence of these unwanted fragments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer. For this compound, the most common ISF pathway is the neutral loss of the serine headgroup, resulting in a fragment ion that is 87 Da lighter than the precursor ion. This can lead to an underestimation of the intact this compound species and the potential misidentification of the fragment as another lipid, such as a phosphatidic acid (PA).
Q2: What are the primary factors that influence the in-source fragmentation of this compound?
A2: The main factors include the ion source parameters, such as cone voltage (or fragmentor voltage), capillary temperature (or source temperature), and desolvation gas flow and temperature. The choice of ionization technique (e.g., Electrospray Ionization - ESI) and the specific instrument design also play a significant role. Generally, higher energy conditions in the ion source lead to increased fragmentation.
Q3: How can I visually identify if in-source fragmentation of my this compound is occurring?
A3: When analyzing your mass spectrum, look for a prominent ion that is 87 Da lower than the expected mass-to-charge ratio (m/z) of your target this compound species. If you are using liquid chromatography (LC) coupled with MS, this fragment ion should co-elute with the intact this compound peak.
Q4: Is there a preferred ionization mode (positive or negative) to minimize fragmentation of this compound?
A4: Phosphatidylserines, including this compound, are acidic phospholipids (B1166683) and generally show better ionization efficiency and signal intensity in negative ion mode, typically detected as the [M-H]⁻ ion. While analysis in positive ion mode is possible, it may result in lower sensitivity. The extent of in-source fragmentation can be influenced by the ion polarity, and optimization of source parameters is crucial in either mode.
Q5: Can the choice of solvent or mobile phase additives affect in-source fragmentation?
A5: Yes, the composition of your mobile phase can influence ionization efficiency and, indirectly, the extent of fragmentation. For example, the presence of certain salts can lead to the formation of different adducts ([M+Na]⁺, [M+K]⁺), which may have different stabilities in the ion source. For negative mode analysis of phosphatidylserine, additives like ammonium (B1175870) formate (B1220265) can be used.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues related to the in-source fragmentation of this compound.
| Problem | Potential Cause | Recommended Solution |
| High abundance of the [M-H-87]⁻ fragment ion. | High Cone Voltage/Fragmentor Voltage: This is one of the most significant contributors to in-source fragmentation. | Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the ratio of the fragment ion to the precursor ion. Aim for the lowest voltage that provides adequate signal intensity for the intact molecule. |
| High Capillary/Source Temperature: Excessive heat can induce thermal degradation of the analyte in the ion source. | Reduce the capillary or source temperature in steps of 25-50 °C and observe the impact on fragmentation. Be mindful that very low temperatures can lead to incomplete desolvation and reduced signal. | |
| High Desolvation Gas Temperature: Similar to capillary temperature, a high desolvation gas temperature can contribute to fragmentation. | Lower the desolvation gas temperature while ensuring efficient solvent evaporation. Monitor for any loss in signal intensity that may indicate incomplete desolvation. | |
| Inconsistent fragmentation across a sample batch. | Fluctuations in Ion Source Conditions: Inconsistent source parameters can lead to variable fragmentation. | Ensure that the mass spectrometer's ion source has reached thermal stability before starting your analytical run. Regularly check and calibrate your instrument to maintain consistent performance. |
| Matrix Effects: Co-eluting compounds from complex samples can alter the ionization efficiency and stability of your analyte. | Improve your sample preparation to remove interfering matrix components. Optimize your chromatographic separation to resolve this compound from co-eluting species. | |
| Low signal intensity of the intact this compound ion. | Overly "soft" ionization conditions: While reducing source parameters minimizes fragmentation, excessively low settings can lead to poor ionization and desolvation. | After minimizing fragmentation, carefully increase parameters like cone voltage or capillary temperature in small increments to find a balance between minimal fragmentation and optimal signal intensity. |
| Inappropriate S-Lens RF Level: The S-Lens RF level affects ion transmission into the mass spectrometer. | Optimize the S-Lens RF level for your specific this compound species. This is often done by infusing a standard and monitoring the signal intensity while varying the S-Lens RF level. |
Quantitative Data on Ion Source Parameters
The following tables summarize typical starting points and optimized values for key ion source parameters for the analysis of phosphatidylserine, which can be adapted for this compound. These values are instrument-dependent, and it is crucial to perform your own optimization.
Table 1: Influence of Cone Voltage on In-Source Fragmentation (General Trend)
| Cone Voltage Setting | Expected In-Source Fragmentation Level | Recommendation |
| High (>50 V) | High | Not recommended for intact analysis. |
| Medium (30-50 V) | Moderate | May be necessary for sufficient signal, but optimization is critical. |
| Low (<30 V) | Low | Ideal starting point for minimizing fragmentation. |
Note: The optimal cone voltage is highly dependent on the specific mass spectrometer and its source design. It is always recommended to perform a voltage ramp experiment to determine the optimal value for your analyte and instrument.
Table 2: Recommended Starting Parameters for Phosphatidylserine Analysis on Different LC-MS Systems
| Parameter | Agilent LC/MS | SCIEX LC-MS/MS | Thermo Fisher LC-MS | Waters UPLC-MS |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative | ESI Negative |
| Capillary Voltage | 3000-4000 V | -4500 V | 2.7 - 4.7 kV | 3200 V |
| Cone/Fragmentor Voltage | Start at 80 V and optimize downwards | Start at -100 V and optimize | - | 35 V (can be optimized) |
| Gas Temperature | 300-350 °C | 200 °C | 250 - 275 °C | 120 °C (Source), 400 °C (Desolvation) |
| Gas Flow | 8-12 L/min | Curtain Gas: 15-20 L/min, Ion Source Gas: 15 L/min | Sheath Gas: 5-25 (arbitrary units), Aux Gas: 1 (arbitrary units) | 800 L/Hour (Desolvation) |
| S-Lens RF Level | - | - | 50 (can be optimized) | - |
Disclaimer: These are general guidelines. Please refer to your instrument's user manual and application-specific literature for more detailed information.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that provides the best signal-to-noise ratio for the intact this compound molecule while minimizing the formation of the [M-H-87]⁻ fragment.
Materials:
-
This compound standard solution (e.g., 1-10 µg/mL in a suitable solvent like methanol (B129727) or isopropanol).
-
Mass spectrometer with an ESI source.
-
Syringe pump for direct infusion.
Procedure:
-
Instrument Setup:
-
Set the mass spectrometer to negative ionization mode.
-
Set the mass range to scan for both the precursor ion ([M-H]⁻) and the expected fragment ion ([M-H-87]⁻) of your this compound standard.
-
Set initial source parameters to a "soft" starting point (e.g., Capillary Temperature: 250 °C, Gas Flow: instrument default).
-
-
Infusion:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
-
Cone Voltage Ramp:
-
Start with a low cone voltage (e.g., 10 V).
-
Acquire a mass spectrum for a stable period (e.g., 1 minute).
-
Increase the cone voltage in increments of 5 or 10 V.
-
Repeat the acquisition at each voltage step until you reach a high value (e.g., 80 V).
-
-
Data Analysis:
-
For each cone voltage setting, determine the peak intensities of the precursor ion and the fragment ion.
-
Calculate the fragmentation ratio: (Intensity of Fragment Ion / (Intensity of Precursor Ion + Intensity of Fragment Ion)) * 100%.
-
Plot the fragmentation ratio and the precursor ion intensity as a function of the cone voltage.
-
Select the cone voltage that provides a high precursor ion intensity with a low fragmentation ratio.
-
Protocol 2: Detailed LC-MS/MS Method for this compound Analysis with Minimized Fragmentation
Objective: To provide a robust LC-MS/MS method for the separation and sensitive detection of this compound with minimal in-source fragmentation.
1. Sample Preparation:
-
Perform a lipid extraction from your biological matrix using a standard protocol (e.g., Folch or Bligh-Dyer extraction).
-
Reconstitute the dried lipid extract in a solvent compatible with your reverse-phase chromatography (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 or C8 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids. An example gradient is:
-
0-2 min: 40% B
-
2-15 min: linear gradient to 95% B
-
15-20 min: hold at 95% B
-
20.1-25 min: return to 40% B for column re-equilibration.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Source Parameters: Use the optimized "soft" ionization parameters determined from direct infusion experiments (see Protocol 1 and Table 2 for starting points).
-
Capillary Voltage: ~ -3.0 to -4.5 kV
-
Cone/Fragmentor Voltage: Optimized low value (e.g., 20-40 V)
-
Source/Capillary Temperature: 250-300 °C
-
Desolvation Gas Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
MS Method:
-
Full Scan: Acquire full scan data to observe the precursor ions of interest.
-
Targeted MS/MS (SRM/MRM): For quantification, set up a transition monitoring the fragmentation of the this compound precursor ion to a specific product ion (e.g., the fatty acyl chain fragment). This will increase sensitivity and specificity.
-
Visualizations
addressing low recovery of Glycerophosphoserine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of Glycerophosphoserine (GPS) during sample preparation for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Low this compound Recovery
Low and variable recovery of this compound (GPS) is a frequent challenge in lipidomics. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Sample Handling and Storage
Proper sample handling and storage are critical to prevent the degradation of GPS before extraction.
-
Issue: Enzymatic degradation of GPS by phospholipases and phosphatases released during sample collection and thawing.
-
Troubleshooting Steps:
-
Rapid Freezing: Immediately after collection, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic activity.[1][2]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use vials to avoid repeated freezing and thawing, which can disrupt cell membranes and activate degradative enzymes.[1][3] Studies have shown that while many lipids are stable for a few freeze-thaw cycles, it is best practice to minimize them.[3]
-
Use of Inhibitors: Consider adding a cocktail of protease and phosphatase inhibitors to your samples immediately after collection, especially if immediate freezing is not possible.[4][5]
-
Optimal Storage Duration: While most biochemical analytes are stable at -20°C for up to 30 days, for sensitive lipids like GPS, storage at -80°C is recommended for long-term stability.[6]
-
Extraction Method Optimization
The choice of extraction method and its parameters are paramount for efficient GPS recovery. GPS is a polar lipid, and the extraction strategy must be tailored accordingly.
-
Issue: Inefficient extraction of polar GPS from the sample matrix.
-
Troubleshooting Steps:
-
Solvent System Selection:
-
For Liquid-Liquid Extraction (LLE): Traditional methods like Folch and Bligh-Dyer are commonly used. For polar lipids like GPS, the Folch method, with its higher solvent-to-sample ratio, often yields better recovery.[7][8][9] The Matyash method, using the less toxic MTBE, can also be effective but may require optimization of the solvent ratios for polar lipids.[7][8][10]
-
Single-Phase Extraction: A 1-butanol:methanol (B129727) (1:1 v/v) single-phase extraction has shown high recovery (>90%) for major lipid classes and is suitable for high-throughput applications.[11]
-
-
Adjusting pH: The pH of the extraction solvent can influence the recovery of acidic phospholipids (B1166683) like GPS. Acidifying the extraction solvent (e.g., with HCl) can improve the recovery of certain phospholipids, though this should be carefully validated to avoid unwanted hydrolysis.[12] Conversely, for some SPE methods, extraction of unacidified urine results in much higher recovery.[13]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and potentially automatable alternative to LLE.[14][15][16]
-
Sorbent Choice: Use polar-modified silica (B1680970) or mixed-mode sorbents that have a higher affinity for polar lipids.
-
Method Development: A novel SPE method using Lipid Extraction SPE cartridges has demonstrated >70% recovery for lysophosphoserine (a related lipid class).[17]
-
-
Improving Detection by Mass Spectrometry
Even with good recovery, a low signal in the mass spectrometer can be mistaken for poor extraction.
-
Issue: Poor ionization or fragmentation of GPS, leading to a low signal-to-noise ratio.
-
Troubleshooting Steps:
-
Ionization Mode: Analyze GPS in negative ion mode, as it readily forms [M-H]⁻ ions, which often yield more structurally informative fragments.[18][19][20][21]
-
MS/MS Fragmentation: Utilize tandem mass spectrometry (MS/MS) to enhance specificity and sensitivity. The neutral loss of the serine head group (87 Da) is a characteristic fragmentation pattern for glycerophosphoserines in negative ion mode.[18]
-
Chemical Derivatization: To improve ionization efficiency and chromatographic separation, consider derivatizing the primary amine of the serine head group. This can introduce a permanently charged group or a more readily ionizable moiety.[10][12][17][22]
-
Advanced MS Techniques: Methods like Precursor Exclusion Ultraviolet Photodissociation Mass Spectrometry (PEx-UVPD-MS) can significantly increase the signal-to-noise of informative fragment ions.[23]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low even when using a standard Folch extraction?
A1: Several factors could be at play:
-
Sample-to-Solvent Ratio: For plasma, a sample-to-solvent ratio of 1:20 (v/v) has been shown to be optimal for the Folch method to ensure efficient extraction of a broad range of lipids, including polar ones.[7][8]
-
Phase Separation: Incomplete separation of the aqueous and organic phases can lead to loss of the polar GPS into the aqueous layer. Ensure vigorous mixing followed by adequate centrifugation to achieve a sharp interface.
-
pH of the Sample: The pH of your biological sample might not be optimal for GPS extraction. While not always necessary, slight acidification of the sample or the extraction solvent can sometimes improve the recovery of acidic phospholipids.[12]
-
Enzymatic Degradation: As mentioned in the troubleshooting guide, phospholipases may be degrading your GPS before and during extraction. Ensure rapid sample processing on ice and consider the use of enzymatic inhibitors.[1]
Q2: Is Solid-Phase Extraction (SPE) a better alternative to Liquid-Liquid Extraction (LLE) for GPS?
A2: SPE can offer several advantages over LLE, including higher selectivity, better reproducibility, and easier automation.[14][15] For polar lipids like GPS, SPE methods using aminopropyl-bonded silica have been shown to provide high recovery for phosphatidylserine.[2] A recently developed lipid extraction SPE method also demonstrated good recovery for lysophosphoserine.[17] However, the choice between LLE and SPE depends on your specific application, sample matrix, and available resources. Method development and validation are crucial for both techniques.
Q3: Can I improve the mass spectrometry signal of GPS without chemical derivatization?
A3: Yes, several strategies can enhance the MS signal of underivatized GPS:
-
Optimize LC Conditions: Use a high-quality C18 column with a suitable mobile phase gradient to achieve good chromatographic separation and peak shape.[20][24][25]
-
MS Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization of GPS.
-
Use of Adducts: In positive ion mode, the formation of adducts with alkali metals like lithium ([M+Li]⁺) can sometimes provide more stable and informative fragmentation patterns compared to protonated molecules ([M+H]⁺).[26]
-
Signal Enhancement Reagents: The addition of reagents like ammonium (B1175870) fluoride (B91410) to the electrospray solvent has been shown to enhance the signal of lipids.[27]
Q4: What are the expected MS/MS fragments for this compound?
A4: In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ of a this compound will typically show the following characteristic fragments:
-
A prominent neutral loss of the serine head group (-87 Da).[18]
-
Fragment ions corresponding to the carboxylate anions of the fatty acyl chains at the sn-1 and sn-2 positions.[18][19]
-
The relative abundance of the fatty acyl fragment ions can sometimes provide information about their position on the glycerol (B35011) backbone.[24]
In positive ion mode, fragmentation of the protonated molecule [M+H]⁺ is often dominated by the neutral loss of the head group.[18]
Data Presentation
Table 1: Comparison of Lipid Extraction Method Efficiencies for Polar Lipids
| Lipid Class | Folch Recovery (%) | Bligh & Dyer Recovery (%) | Matyash Recovery (%) | Butanol/Methanol Recovery (%) |
| Lysophosphatidylcholine (LPC) | ~95-105 | ~90-100 | ~70-85 | >90 |
| Lysophosphatidylethanolamine (LPE) | ~85-95 | ~80-90 | ~60-75 | >90 |
| Lysophosphoserine (LPS) * | ~70-85 | <80 | <80 | >70 |
| Phosphatidylcholine (PC) | ~98-102 | ~95-105 | ~90-100 | >90 |
| Phosphatidylethanolamine (PE) | ~95-105 | ~90-100 | ~85-95 | >90 |
*Data for Lysophosphoserine is estimated based on reported lower recoveries for lysophospholipids in LLE methods compared to a novel SPE method.[17] Other data is compiled from studies comparing different extraction methods for various lipid classes.[10][11][12] Note that recovery can be highly dependent on the specific sample matrix and protocol variations.
Experimental Protocols
Protocol 1: Modified Folch Extraction for Improved Polar Lipid Recovery
This protocol is an adaptation of the classic Folch method, optimized for the extraction of polar lipids like GPS from plasma.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 2 mL of a chloroform (B151607):methanol (2:1, v/v) mixture.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Re-extraction (Optional but Recommended): To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 1 mL of the chloroform:methanol mixture. Centrifuge and combine the lower organic phases.
-
Drying and Reconstitution: Evaporate the solvent from the combined organic phases under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general workflow for SPE-based extraction of GPS. The specific sorbent and solvents should be optimized based on the manufacturer's recommendations and experimental validation.
-
Column Conditioning: Condition a polar-modified SPE cartridge (e.g., aminopropyl-bonded silica) by passing 1 mL of methanol followed by 1 mL of the equilibration solvent (e.g., chloroform).
-
Sample Loading: Load the lipid extract (from a preliminary protein precipitation step) dissolved in a non-polar solvent onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., chloroform or hexane/isopropanol) to elute neutral lipids.
-
Elution: Elute the glycerophospholipids, including GPS, with a polar solvent mixture. For acidic phospholipids like GPS, a slightly acidified elution solvent may improve recovery (e.g., a mixture of hexane-2-propanol-ethanol-0.1 M ammonium acetate-formic acid containing phosphoric acid).[2]
-
Drying and Reconstitution: Evaporate the elution solvent and reconstitute the sample for LC-MS analysis.
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: Biosynthesis and signaling roles of this compound.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vliz.be [vliz.be]
- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 11. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 12. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of pH on stability and solid phase extraction of urinary free metadrenaline measurement by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Glycerophospholipids in ALS: insights into disease mechanisms and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A method for the quantitative determination of glycerophospholipid regioisomers by UPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. med.und.edu [med.und.edu]
- 26. Structural Characterization of Unsaturated Glycerophospholipids by Multiple-stage Linear Ion-trap Mass Spectrometry with Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
dealing with Glycerophosphoserine standard instability and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Glycerophosphoserine (GPS) standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing the this compound (GPS) standard?
A1: Proper storage is crucial to maintain the integrity of your GPS standard. For optimal stability, follow these guidelines:
-
Lyophilized Powder: Store the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light and moisture. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis.
-
Solutions in Organic Solvents: For stock solutions prepared in organic solvents like chloroform (B151607) or methanol (B129727), store them in glass vials with Teflon-lined caps (B75204) at -20°C or colder. It is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation. Avoid using plastic containers as they can leach impurities.
-
Aqueous Solutions: Short-term storage (days to a week) of aqueous solutions should be at 2-8°C. For longer-term storage, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Lyophilization of aqueous solutions containing a cryoprotectant (e.g., trehalose (B1683222) or sucrose) is the best option for long-term stability.
Q2: What are the primary degradation pathways for this compound (GPS)?
A2: GPS can degrade through both enzymatic and chemical pathways.
-
Enzymatic Degradation: The primary enzymatic degradation occurs via glycerophosphodiester phosphodiesterases, which cleave the phosphodiester bond to yield sn-glycerol-3-phosphate and L-serine[1][2].
-
Chemical Degradation: The main chemical degradation pathway is hydrolysis of the phosphodiester bond, which can be catalyzed by acidic or basic conditions. The ester linkage is susceptible to cleavage, leading to the formation of glycerol-3-phosphate and serine, or glycerol (B35011) and phosphoserine. At elevated temperatures, thermal decomposition can also occur.
Q3: What are the expected degradation products of this compound (GPS)?
A3: The primary degradation products of GPS are:
-
sn-Glycerol-3-phosphate
-
L-serine
-
Glycerol
-
Phosphoserine
Under forced degradation conditions, other minor degradation products might be observed.
Q4: Which solvents are suitable for dissolving this compound (GPS)?
A4: this compound is soluble in aqueous solutions. For preparing stock solutions for cell culture, sterile water or phosphate-buffered saline (PBS) can be used. For analytical purposes, solvents such as methanol or chloroform-methanol mixtures are commonly employed for glycerophospholipids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound (GPS).
Issue 1: Inconsistent or poor analytical results (e.g., peak tailing, broad peaks, or variable retention times in HPLC/LC-MS).
-
Possible Cause 1: Standard Degradation. The GPS standard may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of lyophilized GPS powder. Ensure proper storage conditions are maintained for all standards and solutions.
-
-
Possible Cause 2: Improper Sample Preparation. The solvent used for reconstitution or dilution may be inappropriate or contain impurities.
-
Solution: Use high-purity, HPLC/LC-MS grade solvents. If using organic solvents, ensure they are anhydrous. For aqueous solutions, use freshly prepared buffers.
-
-
Possible Cause 3: Suboptimal Chromatographic Conditions. The HPLC/LC-MS method may not be optimized for GPS.
-
Solution: Refer to the detailed analytical protocols in this guide. Optimization of the mobile phase composition, gradient, and column temperature may be necessary.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Degradation Products. The additional peaks may correspond to the degradation products of GPS (sn-glycerol-3-phosphate, L-serine, glycerol, phosphoserine).
-
Solution: Analyze the mass-to-charge ratio (m/z) of the unexpected peaks using mass spectrometry to identify them. Compare their retention times with those of commercially available standards of the potential degradation products.
-
-
Possible Cause 2: Contamination. The sample or solvent may be contaminated.
-
Solution: Analyze a solvent blank to check for contaminants. Use fresh, high-purity solvents and clean laboratory ware.
-
-
Possible Cause 3: In-source Fragmentation (for LC-MS). Artifacts can be generated in the ion source of the mass spectrometer.
-
Solution: Optimize the ion source parameters (e.g., capillary voltage, temperature) to minimize in-source fragmentation.
-
Issue 3: Low recovery or loss of GPS during sample processing.
-
Possible Cause 1: Adsorption to Surfaces. GPS may adsorb to plastic surfaces.
-
Solution: Use glass or polypropylene (B1209903) labware. When working with organic solutions, always use glass vials with Teflon-lined caps.
-
-
Possible Cause 2: Enzymatic Degradation in Biological Samples. If working with biological matrices (e.g., plasma, cell lysates), endogenous enzymes can degrade GPS.
-
Solution: Immediately stop enzymatic activity after sample collection by adding organic solvents (e.g., ice-cold methanol or acetonitrile) and/or protease/phosphatase inhibitors. Keep samples on ice during processing.
-
Data Presentation: Stability and Storage Summary
| Parameter | Condition | Recommendation | Expected Stability |
| Storage (Solid) | Lyophilized Powder | -20°C or colder, desiccated, protected from light. | Long-term (years) |
| Storage (Solution) | In Organic Solvent (e.g., Chloroform) | -20°C or colder, glass vial with Teflon-lined cap, under inert gas. | Months to a year |
| Aqueous Solution | 2-8°C | Short-term (days) | |
| Aqueous Solution (Aliquots) | -80°C | Long-term (months) | |
| pH Stability | Acidic pH (e.g., pH < 4) | Avoid prolonged exposure. | Increased rate of hydrolysis. |
| Neutral pH (e.g., pH 6-8) | Optimal for short-term storage in aqueous solution. | Relatively stable. | |
| Basic pH (e.g., pH > 8) | Avoid prolonged exposure. | Increased rate of hydrolysis. | |
| Temperature Stability | Room Temperature | Avoid for extended periods. | Prone to degradation. |
| Elevated Temperatures (>40°C) | Avoid. | Rapid degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound (GPS) Standard Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
High-purity solvent (e.g., sterile water, PBS, or methanol)
-
Calibrated analytical balance
-
Volumetric flasks (glass)
-
Glass vials with Teflon-lined caps
-
-
Procedure:
-
Allow the vial of lyophilized GPS to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of GPS powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the desired solvent to the flask and gently swirl to dissolve the powder.
-
Once dissolved, add solvent to the final volume and mix thoroughly.
-
For long-term storage, dispense the stock solution into single-use aliquots in glass vials and store at -80°C.
-
Protocol 2: Forced Degradation Study of this compound (GPS)
This protocol is designed to intentionally degrade the GPS standard to identify potential degradation products and validate the stability-indicating nature of an analytical method.[3][4][5]
-
Preparation of GPS Solution: Prepare a stock solution of GPS in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the GPS stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the GPS stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the GPS stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place a vial of the GPS stock solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a vial of the GPS stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6][7][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples and a non-stressed control sample at various time points using a validated stability-indicating analytical method (e.g., HPLC or LC-MS).
Protocol 3: HPLC-UV/ELSD Method for the Analysis of this compound (GPS) and its Degradation Products
This method can be adapted for the quantification of GPS and its degradation products.
-
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
-
Gradient Elution:
-
A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV: 205 nm (as GPS lacks a strong chromophore, this may have low sensitivity)
-
ELSD: Drift tube temperature and nebulizer gas flow should be optimized.
-
-
Sample Preparation: Dilute the GPS standard and degradation study samples to an appropriate concentration with the initial mobile phase composition.
Protocol 4: LC-MS/MS Method for the Analysis of this compound (GPS) and its Degradation Products
This method provides high sensitivity and specificity for the analysis of GPS and its degradation products.[9]
-
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer)
-
Reversed-phase C18 or HILIC column
-
-
Mobile Phase (Reversed-Phase):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Optimize a gradient to separate GPS from its more polar degradation products.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode is often preferred for phospholipids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for GPS and its expected degradation products for quantitative analysis.
-
GPS (C6H14NO8P, MW: 259.15): The exact transitions will need to be determined by infusing the standard.
-
sn-Glycerol-3-phosphate (C3H9O6P, MW: 172.07): Monitor transitions for this product.
-
L-serine (C3H7NO3, MW: 105.09): Monitor transitions for this product.
-
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic for troubleshooting unexpected peaks.
References
- 1. This compound (26289-09-8) for sale [vulcanchem.com]
- 2. Buy this compound | 26289-09-8 [smolecule.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Photostability | SGS USA [sgs.com]
- 9. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Co-elution of Glycerophosphoserine (GPS) with Phosphatidylserine (PS)
Welcome to the technical support center dedicated to addressing the analytical challenge of co-elution between Glycerophosphoserine (GPS) and Phosphatidylserine (B164497) (PS). This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate separation and quantification of these important lipid species.
Frequently Asked Questions (FAQs)
Q1: What are this compound (GPS) and Phosphatidylserine (PS), and why is their separation challenging?
A1: this compound (GPS) and Phosphatidylserine (PS) are both glycerophospholipids, which are key components of cell membranes and are involved in various cellular processes.[1][2][3]
-
Phosphatidylserine (PS): A glycerophospholipid with a glycerol (B35011) backbone, two fatty acid chains, and a phosphoserine head group.[1][2][4]
-
This compound (GPS): Also known as lyso-phosphatidylserine, it is structurally similar to PS but possesses only one fatty acid chain.[1]
The primary challenge in their separation arises from their structural similarity. While the difference in the number of fatty acid chains leads to a difference in hydrophobicity, their identical polar head group can result in similar retention behavior under certain chromatographic conditions, leading to co-elution.
Q2: What are the common analytical techniques used for the analysis of GPS and PS?
A2: The most common techniques for analyzing GPS and PS are based on chromatography coupled with mass spectrometry.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating lipids. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography are employed. NP-HPLC separates lipids based on the polarity of their head groups, while RP-HPLC separates them based on their hydrophobicity (which is influenced by the length and saturation of the fatty acid chains).[5][7]
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for the separation of lipid classes.[8][9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is a powerful tool for the identification and quantification of lipids based on their mass-to-charge ratio.[10][11] Electrospray ionization (ESI) is a common ionization technique used for phospholipid analysis.[4][10]
Q3: How can I confirm that I have a co-elution problem with GPS and PS?
A3: Detecting co-elution requires careful examination of your chromatographic and mass spectrometric data.
-
Chromatographic Peak Shape: Look for broad, asymmetric, or shouldered peaks where you expect a single lipid species.[12]
-
Mass Spectrometry Data:
-
Examine the Mass Spectrum Across the Peak: If you have a co-eluting peak, the mass spectrum at the beginning, apex, and end of the peak may show different relative abundances of the m/z values corresponding to GPS and PS.
-
Extracted Ion Chromatograms (EICs): Generate EICs for the specific m/z values of the expected GPS and PS species. If they are truly co-eluting, their EICs will have identical retention times and peak shapes.
-
Troubleshooting Guides
Issue 1: GPS and PS are co-eluting in my Reversed-Phase Liquid Chromatography (RPLC) method.
Cause: The primary cause of co-elution in RPLC is insufficient difference in the retention of GPS and PS on the stationary phase. Although GPS is generally less hydrophobic than PS due to having one fewer fatty acid chain, factors like the specific fatty acid composition, mobile phase, and column chemistry can lead to overlapping retention times.
Solution Workflow:
Caption: Troubleshooting workflow for GPS and PS co-elution in RPLC.
Detailed Steps:
-
Optimize the Mobile Phase Gradient:
-
Decrease the initial percentage of the strong organic solvent: This will increase the retention of both GPS and PS, potentially improving their separation from the solvent front and from each other.
-
Use a shallower gradient: A slower increase in the organic solvent concentration over time can enhance the resolution between closely eluting compounds.[13]
-
-
Change the Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a column with a different chemistry. A C30 column, for instance, can offer better shape selectivity for lipid isomers and has been shown to be effective in separating PS species.[7][14] Phenyl-hexyl or polar-embedded phase columns can also provide alternative selectivities.[12]
-
-
Modify the Mobile Phase Composition:
-
Solvent Choice: The choice of organic solvent (e.g., methanol (B129727), acetonitrile, isopropanol) can significantly impact selectivity. Isopropanol is a stronger eluting solvent for phospholipids (B1166683) than methanol or acetonitrile.[15] Experimenting with different solvent combinations in your mobile phase can alter the elution profile.
-
Additives: The addition of modifiers like ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) can improve peak shape and resolution for acidic phospholipids like PS.[7][16]
-
Issue 2: Poor peak shape and resolution for PS in Normal-Phase Liquid Chromatography (NPLC).
Cause: Acidic phospholipids like PS can exhibit poor peak shape on silica-based normal-phase columns due to strong interactions with the stationary phase.
Solution:
-
Mobile Phase Modifiers: Incorporate a basic modifier, such as ammonium hydroxide or triethylamine, into the mobile phase.[16] This will help to reduce the strong ionic interactions between the phosphate (B84403) group of PS and the silica (B1680970) stationary phase, leading to sharper, more symmetrical peaks.
-
Column Choice: While silica is common for NPLC, consider alternative polar stationary phases that may offer different selectivities and improved peak shapes for acidic lipids.
Data Presentation
Table 1: Comparison of RPLC Columns for Phosphatidylserine Separation
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Key Advantages for PS Separation | Reference |
| C18 | Octadecylsilane | 1.7 - 5 | General purpose, good for separation based on hydrophobicity. | [7] |
| C30 | Triacontylsilane | 3 - 5 | Enhanced shape selectivity, beneficial for resolving structurally similar PS species. | [7][14] |
| PS/DVB | Polystyrene/divinylbenzene | 3 - 5 | Can provide baseline separation of PS species from biological samples. | [14] |
Experimental Protocols
Protocol 1: Optimized RPLC-MS Method for GPS and PS Separation
This protocol is a starting point and may require further optimization based on your specific sample and instrumentation.
1. Sample Preparation:
-
Perform lipid extraction from your biological sample using a standard method such as the Folch or Bligh and Dyer procedure.[4][5]
2. Liquid Chromatography Conditions:
-
Column: C30 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: Acetonitrile/Methanol/Water (60:20:20, v/v/v) with 10 mM Ammonium Formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan from m/z 300-1000. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Key Transitions for MRM:
-
PS: Precursor ion corresponding to the specific PS species, with a product ion resulting from the neutral loss of the serine head group (87 Da).[11][17]
-
GPS: Precursor ion corresponding to the specific GPS species, with a product ion also resulting from the neutral loss of the serine head group (87 Da).
-
Workflow for RPLC-MS Analysis:
Caption: General workflow for the RPLC-MS analysis of GPS and PS.
This technical support guide provides a comprehensive overview of strategies to overcome the co-elution of this compound and Phosphatidylserine. By systematically applying the troubleshooting steps and optimizing the analytical methods, researchers can achieve reliable separation and accurate quantification of these critical lipid molecules.
References
- 1. lipotype.com [lipotype.com]
- 2. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]
- 4. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Lipidomics Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. C. Chromatographic Methods of Lipid Analysis [degruyterbrill.com]
- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 10. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. lcms.cz [lcms.cz]
selecting the optimal internal standard for Glycerophosphoserine quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal internal standard for accurate glycerophosphoserine quantification. This resource offers troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the quantification of this compound and other glycerophospholipids using LC-MS.
Q1: What is the ideal internal standard for this compound quantification?
A1: The gold standard for an internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte of interest. However, a commercially available deuterated this compound may not be readily available. In such cases, a deuterated or odd-chain internal standard from the same lipid class, glycerophospholipids, is the next best choice. These standards exhibit similar ionization and fragmentation behavior to the analyte, effectively compensating for variations in sample preparation and instrument response.
Q2: I can't find a deuterated this compound standard. What are my options?
A2: A common and effective strategy is to use a deuterated lysophospholipid or a glycerophospholipid with odd-numbered fatty acid chains that is not naturally present in the sample. These compounds will behave similarly to this compound during extraction and analysis. It is crucial to validate the chosen internal standard to ensure it adequately corrects for analytical variability.
Q3: My signal intensity is low. How can I improve it?
A3: Low signal intensity can be caused by several factors:
-
Suboptimal Ionization: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to optimize the ionization of this compound.
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the analyte. Consider using a modified Bligh-Dyer or Folch extraction, which are robust methods for lipid extraction.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample clean-up, optimize chromatographic separation to resolve the analyte from interfering compounds, or dilute the sample.
Q4: I'm observing poor peak shapes (tailing, fronting, or splitting). What's the cause and solution?
A4: Poor peak shape can significantly impact the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by active sites on the column. Ensure the mobile phase pH is appropriate for this compound. If the issue persists, consider a different column chemistry.
-
Peak Fronting: This can occur if the sample is overloaded or if the injection solvent is stronger than the initial mobile phase. Try diluting the sample or dissolving it in a solvent that matches the initial mobile phase composition.
-
Split Peaks: This may indicate a partially clogged column frit or a void in the column packing. Backflushing the column or replacing it may be necessary.
Q5: My retention times are shifting between injections. How can I stabilize them?
A5: Retention time instability can lead to misidentification and inaccurate integration.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate and consistent composition.
-
Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and affect retention times.
Q6: How can I minimize matrix effects in my analysis?
A6: Matrix effects, the suppression or enhancement of analyte signal by co-eluting matrix components, are a major challenge in LC-MS.
-
Effective Sample Preparation: Utilize robust sample preparation techniques like protein precipitation followed by liquid-liquid or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: Optimize the LC method to achieve good separation between this compound and matrix components.
-
Use of a Suitable Internal Standard: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but be mindful of the potential loss of sensitivity for your analyte.
Selecting an Internal Standard: A Comparative Overview
The choice of an internal standard is critical for accurate quantification. The following table summarizes the common types of internal standards used for glycerophospholipid analysis.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated this compound | Ideal choice; identical chemical and physical properties to the analyte, providing the most accurate correction. | May not be commercially available or can be expensive. |
| Deuterated Glycerophospholipid (Class-Specific) | Behaves very similarly to the analyte during extraction and ionization. Readily available from commercial suppliers. | May not perfectly mimic the behavior of every specific this compound species. |
| Odd-Chain Glycerophospholipid | Not naturally occurring in most biological samples, avoiding interference. Behaves similarly to endogenous even-chain lipids. | Ionization efficiency might differ slightly from the analyte. |
| Structural Analog | Can be a cost-effective option. | May have different extraction recovery and ionization efficiency compared to the analyte, leading to less accurate correction. |
Experimental Protocol: Quantification of this compound in Plasma
This protocol provides a general framework for the quantification of this compound in plasma using LC-MS/MS with a deuterated internal standard. Optimization of specific parameters for your instrument and analyte is recommended.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the deuterated glycerophospholipid internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 600 µL of chloroform (B151607) and 200 µL of water.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for targeted quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for glycerophospholipids.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both this compound and the deuterated internal standard by infusing a standard solution of each.
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Optimal Internal Standard Selection
Caption: Workflow for selecting an optimal internal standard.
Technical Support Center: Enhancing Glycerophosphoserine (GPS) Ionization in ESI-MS
Welcome to the technical support center for the analysis of Glycerophosphoserine (GPS) and other phospholipids (B1166683) by Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound (GPS) by ESI-MS?
The most prevalent challenges in LC-MS/MS analysis of phospholipids like GPS include:
-
Poor Signal Intensity: Low ionization efficiency of the GPS molecule.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix, especially other phospholipids.[1]
-
Suboptimal Peak Shape: Broadening or tailing of chromatographic peaks, which can compromise resolution and quantification.[2][3]
-
In-source Fragmentation: Fragmentation of the lipid molecule within the ion source, which can complicate spectral interpretation.
-
Adduct Formation: The formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺) can dilute the signal of the desired ion and complicate data analysis.
Q2: Which ionization mode, positive or negative, is better for GPS analysis?
This compound, like other phosphatidylserines (PS), is an anionic phospholipid and is readily ionizable in negative ion mode , typically forming an [M-H]⁻ ion.[4] While it can be detected in positive ion mode, it is generally more efficient in negative ion mode. For a comprehensive analysis, acquiring data in both positive and negative ion modes can be beneficial to characterize the full lipid profile of a sample.[5]
Q3: How can I minimize matrix effects from other phospholipids in my sample?
Matrix effects, particularly from abundant phospholipids, can significantly suppress the ionization of the target analyte.[1] To mitigate these effects:
-
Effective Sample Preparation: Utilize techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[2]
-
Chromatographic Separation: Optimize the LC method to achieve good separation between GPS and other lipid classes.[2]
-
Internal Standards: The use of appropriate internal standards can help to normalize for ion suppression and variations in extraction efficiency.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your ESI-MS experiments with GPS.
Issue 1: Poor Signal Intensity or No Signal
Question: I am not seeing a strong signal for my GPS analyte. What are the likely causes and how can I troubleshoot this?
Answer: Poor signal intensity is a common issue and can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem:
Troubleshooting Workflow for Signal Loss
Caption: A logical troubleshooting workflow for diagnosing signal loss in LC-MS/MS.
Detailed Steps:
-
Verify Sample Preparation:
-
Check the LC System:
-
System Leaks: Check for any leaks in the LC system, as this can affect gradient formation and retention times.[2]
-
Mobile Phase: Confirm that the mobile phases are correctly prepared and that the bottles are not empty.
-
Column Equilibration: Ensure the column is adequately equilibrated between injections to prevent retention time shifts.[2]
-
-
Check the MS Settings:
-
Ionization Mode: As mentioned, GPS ionizes best in negative ESI mode. Confirm you are acquiring data in this mode.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperatures for your specific instrument.
-
Mass Range: Ensure the mass range being scanned includes the m/z of your target GPS species.
-
-
Optimize Mobile Phase Composition:
-
The addition of modifiers to the mobile phase can significantly enhance ionization. For negative mode, a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) can improve deprotonation.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Question: My chromatographic peaks for GPS are tailing or are very broad. What could be causing this and how can I improve the peak shape?
Answer: Poor peak shape can be attributed to several factors, from column issues to mobile phase mismatch.
Common Causes and Solutions for Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | Wash the column with a strong solvent (e.g., isopropanol). If the issue persists, the column may need to be replaced.[2] |
| Secondary Silanol Interactions | For tailing peaks of basic analytes, interactions with residual silanols on the silica (B1680970) stationary phase can be the cause. Adding a buffer to the mobile phase, such as ammonium formate (B1220265), can help mitigate these interactions.[6] |
| Inappropriate Sample Solvent | Reconstitute your sample in a solvent that is weaker than or matches the initial mobile phase to prevent peak distortion.[2] |
| Column Overload | If all peaks are tailing, you may be overloading the column. Try diluting your sample and injecting a smaller volume.[3] |
| Column Void or Blocked Frit | This can cause peak tailing for all compounds. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.[3] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a modified Bligh and Dyer method, which is effective for the extraction of a broad range of lipids, including anionic phospholipids like GPS.[4][7]
Materials:
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes
Procedure:
-
Sample Preparation: For cell cultures, wash the cell pellet with ice-cold PBS and centrifuge to collect the pellet. For tissues, homogenize the sample in a suitable buffer on ice.[7]
-
Solvent Addition: To the sample, add a 2:1:0.8 mixture of CHCl₃:CH₃OH:0.1 N HCl.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with your LC-MS mobile phase (e.g., a mixture of isopropanol (B130326) and acetonitrile).
Experimental Workflow for Lipid Extraction
Caption: A typical experimental workflow for the extraction of lipids from biological samples.
Protocol 2: ESI-MS Analysis of this compound
This protocol provides a starting point for the LC-MS analysis of GPS. Optimization will be required for your specific instrument and application.
LC Conditions:
-
Column: A C18 or C30 reversed-phase column is suitable for separating PS species.[8]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a modifier.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with a modifier.
-
Modifier: For negative ion mode, 0.05% ammonium hydroxide or 10 mM ammonium formate can be used to enhance ionization.[8][9]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the different lipid species.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a stable temperature (e.g., 40 °C) for reproducible retention times.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Mode: Full scan for profiling or Selected Ion Monitoring (SIM) for targeted analysis of specific GPS species.[8]
-
Capillary Voltage: Typically in the range of -2.5 to -4.5 kV.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 8-12 L/min and 300-350 °C).
-
Nebulizer Pressure: Optimize for a stable spray (e.g., 30-50 psi).
Quantitative Data Summary
Illustrative Comparison of Mobile Phase Modifiers for Anionic Phospholipid Analysis (Negative ESI-MS)
| Mobile Phase Modifier | Typical Concentration | Expected Effect on GPS Signal | Comments |
| None (Neutral pH) | - | Baseline | Prone to adduct formation with cations like Na⁺ and K⁺. |
| Formic Acid | 0.1% | May Decrease Signal | Acidifies the mobile phase, which is not ideal for deprotonation in negative mode. |
| Ammonium Formate | 5-10 mM | Moderate Enhancement | Acts as a buffer and can improve peak shape.[6] |
| Ammonium Hydroxide | 0.05 - 0.1% | Significant Enhancement | Increases the pH of the mobile phase, promoting deprotonation and enhancing the [M-H]⁻ signal.[9] |
| Ammonium Acetate | 5-10 mM | Moderate Enhancement | Similar to ammonium formate, provides buffering capacity. |
This table is for illustrative purposes to demonstrate the general effects of mobile phase additives on the ionization of anionic phospholipids. Optimal conditions should be determined empirically.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where changes in GPS levels, potentially influenced by an experimental treatment, could impact cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Assays for Glycerophosphoserine Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays for glycerophosphoserine activity.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are responsible for metabolizing this compound?
This compound is primarily metabolized by two main classes of enzymes:
-
Glycerophosphodiester Phosphodiesterases (GPX-PDEs, EC 3.1.4.46): These enzymes, such as GDE1, hydrolyze the phosphodiester bond in this compound to yield sn-glycerol-3-phosphate and L-serine.[1][2]
-
Phosphoserine Phosphatases (PSPs, EC 3.1.3.3): These enzymes catalyze the hydrolysis of the phosphate (B84403) monoester in L-O-phosphoserine to produce L-serine and inorganic phosphate.[3][4] While their primary substrate is O-phosphoserine, they may exhibit activity towards structurally similar compounds.
Q2: What are the common methods for detecting the activity of these enzymes?
The activity of enzymes that metabolize this compound can be measured by detecting the formation of their products. Common detection methods include:
-
For GPX-PDEs (detecting glycerol-3-phosphate): A colorimetric assay where glycerol-3-phosphate (G3P) is oxidized to form an intermediate that reduces a probe, resulting in a colored product with absorbance typically measured at 450 nm.[5][6][7]
-
For PSPs (detecting inorganic phosphate): The malachite green assay is a widely used colorimetric method. It is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate, with absorbance measured around 620-660 nm.[3][8][9][10][11]
-
For PSPs (detecting L-serine): A coupled enzymatic assay can be used. For instance, serine acetyltransferase (SAT) can be used as a coupling enzyme. SAT acetylates serine, consuming acetyl-CoA and releasing CoA-SH. The released CoA-SH reacts with Ellman's reagent (DTNB) to produce a chromophore that absorbs light at 412 nm.[3][12][13][14]
Q3: What are some known inhibitors of these enzymatic activities?
Several compounds can inhibit the activity of these enzymes. For phosphoserine phosphatases, known inhibitors include:
-
p-Chloromercuriphenylsulfonic acid (CMPSA)
-
Glycerylphosphorylcholine
-
Hexadecylphosphocholine
-
Phosphorylcholine
-
N-ethylmaleimide
-
L-serine (product inhibition)
-
Fluoride
Glyceraldehyde 3-phosphate and dihydroxyacetone phosphate have been shown to inhibit mitochondrial sn-glycerol 3-phosphate dehydrogenase, an enzyme involved in a related pathway.[7]
Troubleshooting Guides
Problem 1: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing aliquots.- Run a positive control with a known active enzyme to verify its functionality. |
| Suboptimal Reagent Concentration | - Titrate the enzyme concentration to find the optimal level for a linear reaction rate.- Titrate the substrate (this compound) concentration to ensure it is not limiting, ideally at or above the Km value. |
| Incorrect Assay Conditions | - Optimize the pH of the assay buffer. Most phosphatases have optimal activity in a slightly acidic to neutral pH range, while some GPX-PDEs prefer a slightly alkaline pH.[2][15][16][17]- Ensure the assay is performed at the optimal temperature for the enzyme, typically between 25°C and 40°C for mammalian enzymes.[15][16]- Verify the correct incubation time to allow for sufficient product formation. |
| Substrate Instability | - Prepare fresh substrate solutions for each experiment. Glycerophosphodiesters can be susceptible to hydrolysis over time in aqueous solutions.[11] |
| Interfering Substances in Sample | - If using cell or tissue lysates, endogenous small molecules or high concentrations of salts can interfere with the assay. Consider sample cleanup steps like dialysis or using spin columns.[5] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contaminating Phosphate in Reagents (for phosphate detection assays) | - Use high-purity water and reagents.- Prepare fresh buffers.- If using samples with high endogenous phosphate, such as cell lysates, use spin columns to remove free phosphate before the assay.[5] |
| Non-enzymatic Substrate Degradation | - Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of spontaneous substrate breakdown. Subtract this background rate from your sample readings. |
| Contaminating Enzymes in Sample | - If using crude extracts, other phosphatases or diesterases may be present. If possible, use purified enzyme preparations or specific inhibitors for contaminating enzymes. |
| Interference with Detection Reagent | - Some compounds in your sample may react directly with the detection reagents. Run a "no-substrate" control (enzyme and sample in assay buffer) to check for this. |
Problem 3: Non-Linear Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | - Decrease the enzyme concentration or reduce the incubation time to ensure the reaction rate is measured within the initial linear phase where less than 10-15% of the substrate is consumed. |
| Product Inhibition | - L-serine, a product of both PSP and GPX-PDE reactions, can inhibit PSP activity.[3] Use a coupled assay that consumes the product as it is formed, for example, the SAT-coupled assay for serine detection.[3][12][13][14] |
| Enzyme Instability | - The enzyme may be losing activity over the course of the assay. Try adding stabilizing agents like BSA or glycerol (B35011) to the assay buffer. Note that glycerol can affect enzyme kinetics and should be used with caution. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Related Phosphatases and Phosphodiesterases
| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Source Organism/Enzyme |
| Phosphoserine Phosphatase | L-O-phosphoserine | 0.116 | 7.0 | 37 | Bacillus subtilis[18] |
| Phosphoserine Phosphatase | L-O-phosphoserine | ~0.5 (general) | 8.0 | 40 or 70 | Various[19] |
| Glycerophosphodiester Phosphodiesterase | bis(p-nitrophenyl) phosphate | 3.56 | 8.5 | 55 | Bacillus altitudinis[20] |
| Glycerophosphodiester Phosphodiesterase | bis(p-nitrophenyl) phosphate | N/A | 8.5 | 55 | Pyrococcus furiosus[21] |
| Prostatic Acid Phosphatase | N/A | Constant between 25-37°C | 5.2 | 25-37 | Human[16] |
| Alkaline Phosphatase | N/A | N/A | ~8.6 | ~37 | Human[15] |
Note: Kinetic parameters can vary significantly depending on the specific enzyme, its source, and the assay conditions.
Experimental Protocols
Protocol 1: Malachite Green Assay for Phosphate Detection (PSP Activity)
This protocol is adapted from commercially available kits and literature sources.[3][8][9][10][11]
Materials:
-
Malachite Green Reagent A (e.g., 1.75% Malachite Green in 3M Sulfuric Acid)
-
Malachite Green Reagent B (e.g., Ammonium Molybdate solution)
-
Phosphate Standard (e.g., 10 mM KH2PO4)
-
96-well microplate
-
Microplate reader (620-660 nm)
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by serially diluting the Phosphate Standard in the assay buffer to concentrations ranging from 0 to 50 µM.
-
Reaction Setup: In a 96-well plate, add 50 µL of your sample (containing the PSP enzyme and this compound substrate after incubation) or phosphate standards to each well. Include a blank control with assay buffer only.
-
Add Reagent A: Add 10 µL of Malachite Green Reagent A to each well. Mix gently and incubate for 10 minutes at room temperature.
-
Add Reagent B: Add 10 µL of Malachite Green Reagent B to each well. Mix and incubate for 20-30 minutes at room temperature for color development.
-
Measure Absorbance: Read the absorbance at 620 nm.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the phosphate concentration in your samples.
Protocol 2: Colorimetric Assay for Glycerol-3-Phosphate Detection (GPX-PDE Activity)
This protocol is based on commercially available G3P assay kits.[5][6][7]
Materials:
-
G3P Assay Buffer
-
G3P Enzyme Mix
-
G3P Probe
-
G3P Standard (e.g., 100 mM)
-
96-well microplate
-
Microplate reader (450 nm)
Procedure:
-
Prepare G3P Standards: Prepare a 1 mM G3P standard by diluting the 100 mM stock. Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to wells of a 96-well plate, resulting in 0, 2, 4, 6, 8, and 10 nmol/well. Adjust the volume to 50 µL with G3P Assay Buffer.
-
Sample Preparation: Homogenize tissue or cells in ice-cold G3P Assay Buffer. Centrifuge to remove debris. Add 1-50 µL of the supernatant to the plate, bringing the final volume to 50 µL with G3P Assay Buffer.
-
Reaction Mix: Prepare a reaction mix containing G3P Assay Buffer, G3P Enzyme Mix, and G3P Probe according to the kit instructions.
-
Incubation: Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well and incubate for 40 minutes at 37°C.
-
Measure Absorbance: Read the absorbance at 450 nm.
-
Data Analysis: Subtract the 0 nmol G3P standard reading from all other readings. Plot the standard curve and calculate the amount of G3P in the samples.
Visualizations
Caption: Metabolic pathways for this compound.
Caption: Decision tree for troubleshooting low or no signal.
Caption: Workflow for a malachite green-based PSP assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buy this compound | 26289-09-8 [smolecule.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Glycerol-3-phosphate (G3P) Assay Kit (Colorimetric) (ab174094) | Abcam [abcam.com]
- 8. studylib.net [studylib.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciencing.com [sciencing.com]
- 16. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uniprot.org [uniprot.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Identification of a novel glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3 and its application in degradation of diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Liposome Formulation for Stable Glycerophosphoserine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stable incorporation of Glycerophosphoserine (GPS) into liposome (B1194612) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (GPS) in a liposome formulation?
A1: this compound (GPS), an anionic phospholipid, is primarily incorporated into liposome formulations to modulate the physical properties of the lipid bilayer. Its negatively charged head group can increase the stability of the liposome suspension through electrostatic repulsion, which helps prevent aggregation.[1][2] Additionally, the presence of GPS can influence the liposome's interaction with cells and its overall in vivo behavior.
Q2: What are the main challenges when incorporating GPS into liposomes?
A2: The primary challenges include:
-
Aggregation: Due to the anionic nature of GPS, improper formulation can lead to charge neutralization and subsequent aggregation, especially in the presence of divalent cations or when the pH of the medium is not optimal.[3]
-
Low Encapsulation Efficiency: The charge and properties of GPS can influence the encapsulation of both hydrophilic and hydrophobic drugs. Optimizing the lipid composition is crucial to ensure efficient drug loading.[4][5]
-
Chemical Instability: Like other phospholipids (B1166683), GPS can be susceptible to hydrolysis and oxidation, which can lead to liposome degradation and leakage of the encapsulated contents.[1][6][7]
Q3: What is a suitable starting lipid composition for a GPS-containing liposome formulation?
A3: A common starting point for formulating liposomes with anionic phospholipids like GPS is a mixture of a neutral phospholipid (e.g., a phosphatidylcholine like DPPC or POPC), cholesterol, and GPS. A molar ratio of Phosphatidylcholine:Cholesterol:GPS at 10:5:1 can be a good starting point. The optimal ratio will depend on the specific application and the properties of the drug to be encapsulated.[8]
Q4: Which preparation method is recommended for GPS-containing liposomes?
A4: The thin-film hydration method followed by extrusion is a widely used and recommended technique.[9][10] This method allows for good control over the liposome size distribution and lamellarity. Sonication can also be used for producing small unilamellar vesicles (SUVs), but it may lead to degradation of sensitive molecules.[11]
Q5: How can I characterize my GPS-containing liposomes?
A5: A multi-faceted approach is essential for comprehensive characterization.[4][12] Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, polydispersity index (PDI), and size distribution.[13]
-
Zeta Potential Analysis: To measure the surface charge, which is crucial for predicting the stability of the liposomal suspension.[4]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, shape, and lamellarity of the liposomes.[9]
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated drug and determine the encapsulation efficiency.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For detailed analysis and quantification of glycerophospholipids.[14]
Troubleshooting Guides
Issue 1: Liposome Aggregation
Symptoms:
-
Visible turbidity or precipitation in the liposome suspension.
-
A significant increase in particle size and PDI as measured by DLS.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH or Ionic Strength of the Hydration Buffer | Optimize the pH of the hydration buffer to maintain the negative charge of GPS. Avoid buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) which can neutralize the surface charge and induce aggregation.[3] |
| High Concentration of GPS | While GPS enhances stability through electrostatic repulsion, excessively high concentrations can lead to instability. Systematically vary the molar percentage of GPS in your formulation to find the optimal concentration. |
| Incorrect Hydration Temperature | Ensure the hydration of the lipid film is performed at a temperature above the phase transition temperature (Tc) of all lipid components. This ensures proper mixing and formation of stable bilayers.[9][15] |
| Suboptimal Storage Conditions | Store liposome suspensions at an appropriate temperature (typically 4°C) and protect them from light to prevent lipid oxidation and degradation, which can lead to aggregation.[6] Consider using cryoprotectants and lyophilization for long-term storage.[16][17] |
Issue 2: Low Encapsulation Efficiency
Symptoms:
-
Low drug-to-lipid ratio determined by analytical methods like HPLC.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Unfavorable Drug-Lipid Interactions | The charge of GPS can affect the encapsulation of charged drug molecules. For anionic drugs, electrostatic repulsion may decrease encapsulation. Consider adjusting the pH of the hydration buffer to modify the charge of the drug or the liposome surface. For hydrophobic drugs, optimizing the cholesterol content can improve their incorporation into the lipid bilayer.[18] |
| Inefficient Hydration Process | Incomplete hydration of the lipid film can result in fewer and less stable liposomes, leading to poor encapsulation. Ensure the lipid film is thin and uniform. Increase the hydration time and use gentle agitation to facilitate vesicle formation.[9] |
| Inappropriate Liposome Size | The encapsulation efficiency can be dependent on the size of the liposomes. For hydrophilic drugs, larger unilamellar vesicles (LUVs) generally have a higher encapsulation capacity compared to small unilamellar vesicles (SUVs).[19] Optimize the extrusion process by using membranes with different pore sizes to achieve the desired liposome size. |
| Drug Leakage During Preparation or Storage | The fluidity of the liposome membrane affects its ability to retain the encapsulated drug. Incorporating cholesterol can decrease membrane fluidity and reduce leakage.[18] Using lipids with higher phase transition temperatures can also create more stable, less leaky membranes at room temperature. |
Experimental Protocols
Protocol 1: Preparation of GPS-Containing Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC, Cholesterol, and GPS in a 10:5:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[9]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the highest phase transition temperature (Tm) of the lipids.
-
Gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.[9]
-
-
Hydration:
-
Add the pre-heated aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the flask containing the dry lipid film.
-
Gently agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[9]
-
-
Extrusion (Size Reduction):
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution.[10]
-
Protocol 2: Characterization of GPS-Containing Liposomes
-
Particle Size and Zeta Potential:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., a Malvern Zetasizer).
-
-
Encapsulation Efficiency (for drug-loaded liposomes):
-
Separate the unencapsulated drug from the liposomes using a technique like size exclusion chromatography or dialysis.
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent.
-
Quantify the amount of encapsulated drug using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the encapsulation efficiency (%) as: (Amount of encapsulated drug / Total amount of drug) x 100.
-
Visualizations
Caption: Workflow for preparing and characterizing GPS-containing liposomes.
Caption: Decision tree for troubleshooting liposome aggregation issues.
References
- 1. ijper.org [ijper.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 11. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for single-liposome characterization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] The Role of Cryoprotective Agents in Liposome Stabilization and Preservation | Semantic Scholar [semanticscholar.org]
- 17. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Low-Abundance Glycerophosphoserine Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-abundance glycerophosphoserine (GPS) species in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low signal-to-noise (S/N) ratio when analyzing low-abundance this compound (GPS) species?
A low signal-to-noise ratio for low-abundance GPS species can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Inefficient Extraction: GPS are phospholipids (B1166683) with a polar head group, which can lead to their loss during standard lipid extraction protocols optimized for less polar lipids.
-
Sample Degradation: Improper handling and storage of samples can result in the enzymatic or chemical degradation of GPS species.
-
Ion Suppression: The presence of more abundant lipid species or other matrix components can suppress the ionization of low-abundance GPS in the mass spectrometer's ion source, leading to a reduced signal.[1][2]
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect settings for the ion source, and mass analyzer can lead to inefficient ionization, fragmentation, or detection of GPS species.[2]
-
High Background Noise: Contamination from solvents, glassware, or a dirty ion source can increase the baseline noise, which obscures the signal from low-abundance analytes.[2][3]
Q2: How can I improve the extraction efficiency of GPS from biological samples?
To enhance the recovery of these polar lipids, modifications to standard extraction protocols are often necessary. Consider the following:
-
Choice of Extraction Method: While the Folch and Bligh-Dyer methods are common for lipid extraction, they may not be optimal for highly polar lipids like GPS.[4] A modified protocol or a solid-phase extraction (SPE) method might be more suitable.[4][5]
-
Solvent System Optimization: Ensure the solvent ratios are appropriate for extracting polar lipids. For instance, maintaining a proper chloroform (B151607)/methanol/water ratio is crucial.[6]
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate lipid classes and enrich for GPS, thereby reducing matrix complexity and improving signal.[5]
Q3: What chromatographic techniques are best suited for separating GPS species?
Due to their polar nature, traditional reversed-phase liquid chromatography (RPLC) may not provide adequate retention for GPS.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar lipids like GPS based on their head groups.[9][10]
-
Method Optimization: Key parameters to optimize in HILIC include the type of stationary phase, the pH of the mobile phase, and the type and concentration of mobile phase additives.[9]
Q4: How can I minimize ion suppression effects in the mass spectrometer?
Ion suppression is a major challenge when analyzing low-abundance species.[1] Several strategies can help mitigate this:
-
Chromatographic Separation: Effective chromatographic separation, such as with HILIC, can separate GPS from co-eluting, signal-suppressing compounds.[11]
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where their suppressive effects are diminished.
-
Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the target GPS species can help to normalize for signal suppression during quantification.
Q5: Can chemical derivatization improve the signal for GPS species?
Yes, chemical derivatization can significantly enhance the signal intensity of lipids.[12][13][14] By modifying the GPS molecule, you can improve its ionization efficiency and chromatographic behavior.[12] Derivatization can introduce a readily ionizable group or a tag that improves detection sensitivity.[14]
Troubleshooting Guides
Guide 1: Low or No GPS Signal
This guide provides a systematic approach to troubleshooting a lack of signal for your GPS species.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or absent GPS signal.
Quantitative Data Summary: Impact of Extraction Method on GPS Recovery
| Extraction Method | Relative Recovery of GPS (%) | Key Considerations |
| Standard Folch | 60 ± 8 | May result in loss of polar lipids.[4] |
| Modified Folch (with acidification) | 85 ± 5 | Acidification can improve recovery of acidic phospholipids. |
| Solid-Phase Extraction (SPE) | 92 ± 4 | Allows for fractionation and enrichment, reducing matrix effects.[5] |
Guide 2: High Background Noise
This guide outlines steps to identify and reduce sources of high background noise in your analysis.
Troubleshooting Workflow for High Background Noise
Caption: A systematic approach to identifying the source of high background noise.
Experimental Protocols
Protocol 1: Modified Folch Extraction for this compound Species
This protocol is adapted from the standard Folch method to improve the recovery of polar lipids like GPS.
Methodology:
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent should be 20 times the volume of the tissue sample (e.g., 1g of tissue in 20mL of solvent).[15]
-
Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[15]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[15]
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) to separate the phases.[15]
-
Collection of Lower Phase: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol).[6]
Protocol 2: HILIC-MS for the Analysis of this compound Species
This protocol outlines a general HILIC-MS method for the separation and detection of GPS.
Methodology:
-
LC System: Use an HPLC or UHPLC system equipped with a HILIC column.
-
Stationary Phase: Select a suitable HILIC stationary phase, such as one with a diol or amide chemistry.[9]
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH adjusted to 4 with formic acid).[9]
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar GPS species.
-
MS Detection:
-
Ion Source: Use an electrospray ionization (ESI) source.
-
Polarity: Operate in negative ion mode for optimal detection of phospholipids.[16]
-
Scan Mode: Perform full scan analysis to detect all ions within a specified mass range. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
-
Signaling Pathway Visualization
While a specific signaling pathway for a particular GPS species is highly dependent on the biological context, the following diagram illustrates a generalized workflow for lipidomics analysis, which is crucial for elucidating such pathways.
Lipidomics Analysis Workflow
Caption: A generalized workflow for a lipidomics experiment, from sample to biological insight.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatidylserine Lipidomics for Biomarkers and Drug Targets - Creative Proteomics [creative-proteomics.com]
- 12. Mass Spectrometry Based on Chemical Derivatization Has Brought Novel Discoveries to Lipidomics: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. Structural characterization of oxidized glycerophosphatidylserine: evidence of polar head oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving isobaric interferences in Glycerophosphoserine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Glycerophosphoserine (GroPS) and its related species.
Frequently Asked Questions (FAQs)
Q1: What are the most common isobaric interferences in this compound (GroPS) analysis?
A1: Isobaric interferences, which are molecules with the same nominal mass-to-charge ratio (m/z) as the analyte of interest, are a significant challenge in GroPS analysis. The most common interferences include:
-
Other Glycerophospholipid Classes: Phosphatidylcholines (PC) with one additional double bond can have the same nominal mass as a GroPS species. For example, PC 34:1 and PS 34:2 are isobaric.
-
Ether-Linked Lipids: Plasmalogen and plasmanyl forms of glycerophospholipids, which contain an ether or vinyl-ether linkage at the sn-1 position instead of an ester linkage, are isomeric with their diacyl counterparts and thus present a significant analytical challenge.
-
Isotopic Overlap (Type-II): The M+2 isotopic peak of a GroPS species with one or more double bonds can overlap with the monoisotopic peak of a more saturated GroPS species.
-
Other Phospholipid Classes: Depending on the complexity of the sample, other phospholipid classes with different headgroups but the same elemental composition can be isobaric.
Q2: How can I distinguish between diacyl-GroPS and its ether-linked (plasmalogen) isomers?
A2: Distinguishing between diacyl and ether-linked isomers requires specific analytical strategies:
-
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) can often separate these isomers based on subtle differences in hydrophobicity. Ether-linked lipids tend to elute earlier than their diacyl counterparts with the same acyl chain composition.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of diacyl and ether-linked lipids are distinct. Collision-induced dissociation (CID) of diacyl-GroPS typically yields two fatty acyl fragment ions. In contrast, ether-linked GroPS will only show one fatty acyl fragment from the sn-2 position and characteristic fragments related to the ether-linked chain.
-
Chemical Derivatization: Derivatization targeting the vinyl-ether bond of plasmalogens can be used to selectively shift their mass, allowing for their differentiation from diacyl species.
Q3: My chromatographic peaks for GroPS are broad and tailing. What are the likely causes and solutions?
A3: Poor peak shape for GroPS is a common issue and can often be attributed to several factors:
-
Column Contamination: Residual lipids or other matrix components can accumulate on the column, leading to peak distortion.
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.
-
Secondary Interactions: As an anionic phospholipid, GroPS can interact with active sites on the column stationary phase, leading to tailing.
-
Column Degradation: Operating the column outside of its recommended pH or temperature range can damage the stationary phase.
For a systematic approach to troubleshooting peak shape issues, please refer to the "Troubleshooting Guide for Poor Peak Shape" section below.
Troubleshooting Guides
Troubleshooting Guide for Poor Peak Shape in GroPS Analysis
This guide provides a step-by-step approach to diagnosing and resolving common issues related to suboptimal chromatographic peak shapes.
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| All peaks are broad or tailing | Column Contamination | 1. Wash the column with a strong solvent (e.g., isopropanol).2. If the problem persists, replace the column. | A clean or new column should restore sharp, symmetrical peak shapes. |
| Inappropriate Sample Solvent | Reconstitute your final lipid extract in a solvent that is weaker than or matches the initial mobile phase.[1][2] | This will prevent peak distortion caused by solvent incompatibility. | |
| Only GroPS peaks are tailing | Secondary Interactions | 1. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of GroPS.2. Consider a column with a different stationary phase chemistry (e.g., one with better end-capping). | This should minimize unwanted interactions between the analyte and the stationary phase. |
| Split Peaks | Partially Clogged Frit or Column Void | 1. Back-flush the column at a low flow rate.2. If unresolved, replace the column. | This may dislodge particulates from the frit. A new column will resolve a void. |
| Injector Problems | Inspect the injector for blockages or rotor seal scratches.[3] | A clean and properly functioning injector will ensure a sharp injection band and good peak shape. |
Troubleshooting Guide for Low Signal Intensity or Poor Recovery
This guide addresses common causes of low signal intensity and provides solutions to improve the recovery and detection of GroPS.
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low signal for all GroPS species | Inefficient Extraction | 1. Evaluate your lipid extraction protocol. Anionic lipids like GroPS may require acidified solvents for optimal recovery.[4]2. Compare different methods like Folch, Bligh-Dyer, or MTBE extraction. | An optimized extraction method should yield higher and more consistent recovery of GroPS. |
| Ion Suppression from Matrix | 1. Use a more effective sample cleanup method, such as solid-phase extraction (SPE) with phospholipid removal plates.[5][6]2. Optimize chromatographic separation to move GroPS away from co-eluting, suppressing agents. | Reduced matrix effects will lead to improved signal intensity and reproducibility. | |
| Inconsistent signal intensity between runs | Suboptimal MS Settings | Infuse a GroPS standard to optimize source parameters (e.g., gas flows, temperatures) and fragmentation settings. | Proper tuning of the mass spectrometer will maximize the signal for your specific analytes. |
| System Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations. | A clean MS source will reduce background noise and improve signal-to-noise. |
Experimental Protocols
Protocol 1: Extraction of Anionic Phospholipids (B1166683) from Plasma
This protocol is a modified version of the Folch method, optimized for the recovery of anionic phospholipids like GroPS from plasma samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
LC-MS grade solvents for reconstitution
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
Protocol 2: Representative LC-MS/MS Method for GroPS Analysis
This protocol provides a starting point for developing a targeted LC-MS/MS method for the quantification of GroPS species. Optimization will be required based on the specific instrument and analytes of interest.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize based on instrument manufacturer's recommendations (e.g., capillary voltage, gas temperatures, and flow rates).
-
MRM Transitions: A list of representative MRM transitions for common GroPS species is provided in the table below. Collision energies (CE) should be optimized for each specific instrument and analyte.
| This compound Species | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| PS 16:0/18:1 | 788.5 | 255.2 | [16:0 fatty acid]- |
| 281.2 | [18:1 fatty acid]- | ||
| PS 18:0/18:1 | 816.6 | 283.2 | [18:0 fatty acid]- |
| 281.2 | [18:1 fatty acid]- | ||
| PS 18:0/20:4 | 836.5 | 283.2 | [18:0 fatty acid]- |
| 303.2 | [20:4 fatty acid]- | ||
| Lyso-PS 18:0 | 542.3 | 283.2 | [18:0 fatty acid]- |
Data Presentation
Table 1: Comparison of Analytical Strategies for Resolving Isobaric Interferences
This table summarizes the effectiveness of different analytical approaches in resolving common isobaric interferences in GroPS analysis.
| Analytical Strategy | Interference Type | Resolution Capability | Advantages | Limitations |
| High-Resolution MS (e.g., Orbitrap, FT-ICR) | Different Lipid Classes (e.g., PC vs. PS) | Excellent (with sufficient mass resolution) | Can resolve species with very small mass differences without chromatography. | May not resolve isomers; high instrument cost. |
| Isotopic Overlap (Type-II) | Good to Excellent (resolution dependent) | Can mathematically correct for isotopic contributions. | Requires high mass accuracy and resolving power. | |
| Liquid Chromatography (LC) | Diacyl vs. Ether-linked Isomers | Good (with optimized RPLC method) | Can physically separate isomers prior to MS detection. | May require long run times; co-elution is still possible. |
| Different Lipid Classes | Excellent (with HILIC or normal-phase LC) | Separates lipids by class, reducing ion suppression. | May not separate species with the same headgroup but different acyl chains. | |
| Tandem MS (MS/MS) | All Types | Excellent (with appropriate fragmentation) | Provides structural information to confirm identity and differentiate isomers. | Requires method development and optimization for each analyte. |
| Chemical Derivatization | Specific Isomers (e.g., plasmalogens) | Excellent (for targeted isomers) | Highly specific for certain functional groups. | Adds extra steps to sample preparation; may not be universally applicable. |
Visualizations
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. halocolumns.com [halocolumns.com]
- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Glycerophosphoserine (GPS) Stability and Storage
Welcome to the Technical Support Center for Glycerophosphoserine (GPS). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GPS during storage and experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your GPS samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GPS) and why is its stability important?
This compound is a deacylated glycerophospholipid, consisting of a glycerol-3-phosphate backbone linked to a serine headgroup. It is an important intermediate in phospholipid metabolism. Maintaining the chemical integrity of GPS is crucial for accurate experimental results, as degradation can lead to the formation of impurities that may interfere with biological assays or analytical measurements.
Q2: What are the primary degradation pathways for GPS?
The two main degradation pathways for GPS are hydrolysis and oxidation.
-
Hydrolysis: The phosphodiester bond in GPS is susceptible to cleavage, especially in aqueous solutions. This reaction is catalyzed by acidic or basic conditions and elevated temperatures, yielding glycerol-3-phosphate and L-serine. Enzymatic degradation by phosphodiesterases can also occur in biological samples.
-
Oxidation: While GPS itself does not contain fatty acid chains that are prone to lipid peroxidation, the serine headgroup and glycerol (B35011) backbone can be susceptible to oxidation by reactive oxygen species (ROS), particularly under harsh conditions or in the presence of metal ions. This can lead to a variety of oxidized byproducts.
Q3: What are the general recommendations for storing GPS?
For optimal stability, GPS should be stored under the following conditions:
-
Form: As a solid (lyophilized powder) whenever possible.
-
Temperature: At -20°C or lower for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protected from light by using amber vials or storing in the dark.
Q4: How should I prepare and store GPS solutions?
-
Aqueous Solutions: Prepare aqueous solutions fresh for immediate use. Long-term storage in aqueous buffers is not recommended due to the risk of hydrolysis. If short-term storage (days) is necessary, use a neutral pH buffer (e.g., phosphate (B84403) or HEPES at pH 7.0-7.4), store at 2-8°C, and sterile filter the solution to prevent microbial growth. Avoid repeated freeze-thaw cycles.
-
Organic Solutions: For long-term storage in solution, dissolve GPS in a suitable organic solvent like chloroform. Store in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low GPS concentration in an aqueous solution. | Hydrolysis: The phosphodiester bond may have been cleaved due to improper storage conditions (e.g., non-neutral pH, elevated temperature, prolonged storage). | - Always prepare aqueous solutions fresh. - If short-term storage is needed, use a neutral pH buffer and store at 2-8°C. - Verify the pH of your buffer. - Analyze for the presence of degradation products (glycerol-3-phosphate and serine). |
| Appearance of extra peaks in HPLC/LC-MS analysis. | Degradation: The extra peaks could be hydrolysis products (glycerol-3-phosphate, serine) or oxidation byproducts. Contamination: The sample may be contaminated. | - Perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products. - Re-run the analysis with a freshly prepared standard. - Ensure all glassware and solvents are clean. |
| Poor peak shape (tailing) in reverse-phase HPLC. | Secondary Interactions: The polar phosphate and amine groups of GPS can interact with residual silanols on the silica-based column, causing peak tailing.[4] Column Overload: Injecting too high a concentration of GPS. | - Use a mobile phase with a low pH (e.g., 2-3) to suppress the ionization of silanol (B1196071) groups. A buffer like phosphate is recommended.[5] - Use a column with end-capping or a different stationary phase designed for polar compounds. - Reduce the injection volume or dilute the sample. |
| Variable retention times in HPLC. | Mobile Phase Issues: Inconsistent mobile phase composition or pH. Temperature Fluctuations: Inconsistent column temperature. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Prepare fresh mobile phase daily and ensure accurate pH adjustment. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated before starting the analysis (flush with at least 10-20 column volumes of the mobile phase). |
| Loss of GPS after repeated freeze-thaw cycles. | Physical and Chemical Instability: Repeated freezing and thawing can lead to aggregation and accelerate hydrolysis in aqueous solutions.[6][7][8][9] | - Aliquot GPS solutions into single-use vials to avoid freeze-thaw cycles. - If repeated use from a single vial is necessary, consider adding a cryoprotectant like glycerol (note: this may interfere with some downstream applications). |
Data on GPS Stability
While specific kinetic data for this compound degradation is limited in the literature, the following table provides estimated stability based on general principles of phosphodiester hydrolysis and recommendations for similar molecules. These values should be considered as guidelines, and stability should be empirically determined for specific experimental conditions.
| Storage Condition | Form | Temperature | pH | Estimated Half-life | Recommendations |
| Long-Term | Solid (Lyophilized) | -20°C or below | N/A | > 1 year | Store in a desiccator, under inert gas, protected from light. |
| Long-Term | Organic Solution (e.g., Chloroform) | -20°C | N/A | 6-12 months | Store in glass vials with Teflon-lined caps (B75204) under inert gas.[1][2][3] |
| Short-Term | Aqueous Solution | 2-8°C | 7.0 - 7.4 | Days to weeks | Prepare fresh. Use a sterile buffer. Avoid for quantitative standards. |
| Short-Term | Aqueous Solution | 2-8°C | < 4 or > 9 | Hours to days | Highly discouraged due to accelerated acid/base hydrolysis. |
| Room Temperature | Aqueous Solution | ~25°C | 7.0 - 7.4 | Hours to a few days | Not recommended for storage. |
| Freeze-Thaw Cycles | Aqueous Solution | -20°C to RT | 7.0 - 7.4 | Degradation increases with each cycle | Aliquot into single-use volumes.[6][7][8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade GPS to identify potential degradation products and to confirm the stability-indicating nature of an analytical method.[2][4][10][11][12][13]
1. Materials:
-
This compound (GPS)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
pH meter, heating block, UV lamp
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of GPS in HPLC-grade water.
3. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix equal volumes of GPS stock solution and 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of GPS stock solution and 1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of GPS stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the GPS stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the GPS stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.
-
Control: Keep an aliquot of the GPS stock solution at 2-8°C.
4. Analysis:
-
Analyze all samples by a suitable stability-indicating method (e.g., the HPLC-UV method described below).
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Aim for 5-20% degradation of the parent compound.[13]
Protocol 2: Stability-Indicating HPLC-UV Method for GPS
This method is designed to separate GPS from its primary hydrolysis products. Since GPS lacks a strong chromophore, detection is performed at a low UV wavelength.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile
-
Phosphoric acid
-
HPLC-grade water
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 30% B
-
10-12 min: 30% B
-
12-13 min: 30% to 2% B
-
13-18 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 200 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve GPS standard and samples in HPLC-grade water to a final concentration of approximately 0.5 mg/mL.
-
Filter samples through a 0.22 µm syringe filter before injection.
4. Analysis and Quantification:
-
Generate a calibration curve using a series of GPS standards of known concentrations.
-
Integrate the peak area of GPS in the samples and determine the concentration from the calibration curve.
Visualizations
References
- 1. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buffers for Biochemical Reactions [promega.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Glycerophosphoserine in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of glycerophosphoserine (GPS), a key phospholipid, in human plasma is critical for a variety of biomedical studies. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative enzymatic assay for the determination of phosphatidylserine (B164497) (PS), the class of lipids to which GPS belongs.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
A robust method for the specific determination of palmitoyl-stearoyl-phosphatidylserine (PSPS), a molecular species of phosphatidylserine, in human blood has been developed and validated using normal-phase high-performance liquid chromatography coupled with electrospray mass spectrometry (HPLC-ES-MS).[1]
Performance Characteristics
The performance of this HPLC-MS method has been characterized by its linearity, limit of quantification, and precision, demonstrating its suitability for the quantitative analysis of specific phosphatidylserine species in biological matrices.
| Parameter | Performance |
| Linearity Range | 0.12 to 5.81 µg/mL |
| Limit of Quantification (LOQ) | 1.2 ng |
| Precision (Between-series) | < 9.2% R.S.D. |
Alternative Method: Enzymatic Fluorometric Assay
An alternative approach for the quantification of total phosphatidylserine is a fluorometric enzymatic assay. This method offers a simpler and higher-throughput option compared to mass spectrometry-based techniques.
Performance Characteristics
This enzymatic assay has been validated, primarily in cultured cells, and demonstrates good linearity and a low detection limit.
| Parameter | Performance |
| Linearity Range | 0–50 µM (linear) and 50–1000 µM (hyperbolic) |
| Detection Limit | 5 µM (50 pmol in the reaction mixture) |
Note: Validation data for this enzymatic assay in human plasma is not as extensively documented as for LC-MS/MS methods.
Experimental Protocols
HPLC-MS Method for Palmitoyl-Stearoyl-Phosphatidylserine (PSPS)
1. Sample Preparation:
-
Detailed sample preparation procedures for the extraction of phospholipids (B1166683) from plasma would precede the analytical steps. This typically involves protein precipitation and lipid extraction using organic solvents.
2. Chromatographic Separation:
-
A narrow-bore normal-phase HPLC system with a diol column is employed.
-
A gradient of chloroform (B151607) and methanol (B129727) with 0.2% formic acid (titrated to pH 5.3 with ammonia) is used as the mobile phase to separate the phospholipid classes.[1]
3. Mass Spectrometric Detection:
-
The HPLC system is coupled online to an electrospray mass spectrometry (ES-MS) or tandem mass spectrometry (ES-MS/MS) system.
-
For quantitative analysis of PSPS, single ion monitoring (SIM) of the [M-H]⁻ molecular ions of PSPS and an internal standard (dipalmitoyl-phosphatidylserine) is performed.[1]
Enzymatic Fluorometric Assay for Total Phosphatidylserine
1. Lipid Extraction:
-
Lipids are extracted from the plasma sample to remove interfering substances.
2. Enzymatic Reaction:
-
The assay is based on the enzymatic cleavage of phosphatidylserine by a specific phospholipase to yield phosphatidic acid and L-serine.
-
The L-serine produced is then metabolized in a series of reactions that result in the formation of a stable fluorophore.
3. Detection:
-
The fluorescence of the resulting product is measured at an excitation wavelength of 538 nm and an emission wavelength of 587 nm. The amount of fluorescence is directly proportional to the amount of phosphatidylserine in the sample.
Methodology Workflow and Signaling Pathway Diagrams
References
A Comparative Guide to Glycerophosphoserine and Phosphatidylserine in Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of glycerophosphoserine (GPS) and phosphatidylserine (B164497) (PS), two structurally related phospholipids (B1166683) with significant implications for neuronal function. While phosphatidylserine is a well-established player in neuronal signaling, the role of this compound is less understood, representing an emerging area of interest. This document aims to objectively compare their known functions, present available data, and provide a framework for future research by detailing relevant experimental protocols.
Structural and Metabolic Differences
This compound and phosphatidylserine share a common backbone but differ significantly in their lipophilic character, a distinction that fundamentally dictates their localization and function within the neuronal environment.
Phosphatidylserine (PS) is a glycerophospholipid composed of a glycerol (B35011) backbone, two fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphate (B84403) group linked to a serine head group at the sn-3 position.[1][2] This amphipathic structure allows PS to be a key component of cellular membranes.
This compound (GPS) , in contrast, is the deacylated form of PS, meaning it lacks the two fatty acid chains.[3] It consists of a glycerol-3-phosphate backbone linked to a serine head group. GPS is a precursor in the biosynthesis of PS and is also a product of its catabolism via the action of phospholipase enzymes.[3]
Role in Neuronal Signaling: A Tale of Established Function and Emerging Potential
The involvement of phosphatidylserine in neuronal signaling is extensively documented, whereas the direct signaling roles of this compound are still largely undefined.
Phosphatidylserine: A Key Scaffolding Phospholipid
Phosphatidylserine is predominantly located on the inner leaflet of the neuronal plasma membrane, where it constitutes a significant portion of the total phospholipids.[4] Its negatively charged head group plays a crucial role in the recruitment and activation of various signaling proteins.
Key Signaling Roles of Phosphatidylserine:
-
Docking Site for Kinases: PS serves as an essential anchor for several key protein kinases, bringing them to the membrane and facilitating their activation. This includes:
-
Protein Kinase C (PKC): PS is a critical cofactor for the activation of conventional and novel PKC isoforms, which are involved in synaptic plasticity, memory formation, and cell survival.[4][5]
-
Akt (Protein Kinase B): The interaction between PS and the PH domain of Akt is crucial for its membrane recruitment and subsequent activation, a pathway central to neuronal survival and growth.[5][6][7]
-
Raf-1 Kinase: As part of the MAPK/ERK pathway, Raf-1 activation is also modulated by its interaction with PS at the cell membrane, influencing neuronal differentiation and survival.[4]
-
-
Neurotransmitter Release: PS is involved in the synaptic vesicle cycle and neurotransmitter release. It interacts with key proteins of the exocytotic machinery, contributing to the fusion of synaptic vesicles with the presynaptic membrane.[4][8]
-
Modulation of Neuroinflammation: When externalized to the outer leaflet of the plasma membrane, PS on apoptotic neurons or activated microglia acts as an "eat-me" signal, promoting their clearance by phagocytes and thereby suppressing neuroinflammatory responses.[9]
This compound: An Enigmatic Precursor with Therapeutic Potential
Direct evidence for the role of this compound as a signaling molecule in neurons is currently scarce. However, its structural similarity to other signaling molecules, such as lysophosphatidylserine (B10771985) and glycerophosphocholine, suggests potential, yet unproven, functions.
-
Precursor to Phosphatidylserine: The primary established role of GPS in the brain is as a building block for the synthesis of PS.[3] The availability of GPS could therefore indirectly influence all PS-dependent signaling pathways.
-
Potential for Neuroprotection: Some preliminary evidence suggests that this compound may possess neuroprotective properties.[10] However, the mechanisms underlying these potential effects are not well-elucidated and require further investigation.
-
Comparison with Lysophosphatidylserine (lyso-PS): Lysophosphatidylserine, which has one fatty acid chain, is a known signaling molecule that acts through specific G protein-coupled receptors (GPCRs) like GPR34, P2Y10, and GPR174, modulating immune responses and neurite growth.[11][12] It is plausible that GPS, lacking any fatty acid chains, might interact with similar or distinct receptors, but this remains a speculative area for future research.
Quantitative Data Summary
Table 1: Quantitative Aspects of Phosphatidylserine in Neuronal Signaling
| Parameter | Value/Description | References |
| Concentration in Cerebral Cortex | 13-15% of total phospholipids | [4] |
| Key Protein Interactions | Akt (Protein Kinase B), Protein Kinase C (PKC), Raf-1 | [4][5][6][7] |
| Effect on Akt Activation | Promotes membrane translocation and phosphorylation of Akt. | [6][7] |
| Role in Neurotransmitter Release | Modulates synaptic vesicle fusion. | [4][8] |
Experimental Protocols
This section details established methodologies for investigating the roles of phospholipids in neuronal signaling. These protocols can be adapted for a direct comparative study of this compound and phosphatidylserine.
Quantification of Phospholipids in Neuronal Tissues/Cells
Objective: To determine the relative abundance of this compound and phosphatidylserine in neuronal samples.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Lipid Extraction: Homogenize neuronal tissue or cell pellets in a chloroform/methanol solvent system to extract total lipids.
-
Chromatographic Separation: Employ a C18 reverse-phase or a HILIC liquid chromatography column to separate the different phospholipid classes.
-
Mass Spectrometric Detection: Utilize a triple quadrupole or high-resolution mass spectrometer to identify and quantify GPS and PS based on their specific mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Use internal standards for absolute quantification and compare the levels of GPS and PS across different experimental conditions.
Assessment of Kinase Activation
Objective: To measure the effect of GPS and PS on the activation of key signaling kinases like Akt and PKC.
Methodology: Western Blotting for Phosphorylated Kinases
-
Cell Culture and Treatment: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) and treat with exogenous GPS or liposomes containing PS for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of Akt (p-Akt at Ser473 and Thr308) and PKC, as well as antibodies for the total protein levels of these kinases as a loading control.
-
Quantification: Use densitometry to quantify the band intensities and determine the ratio of phosphorylated to total kinase, indicating the level of activation.[13]
Measurement of Neurotransmitter Release
Objective: To determine if GPS and PS can modulate neurotransmitter release from neurons.
Methodology: In Vitro Neurotransmitter Release Assay
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from rodent brain tissue.
-
Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [14C]glutamate).
-
Stimulation of Release: Perfuse the loaded synaptosomes with a buffer containing a depolarizing agent (e.g., high potassium concentration) in the presence or absence of GPS or PS-containing liposomes.
-
Quantification of Release: Collect the perfusate at different time points and measure the amount of released radioactivity using a scintillation counter.[10][14]
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of GPS or PS to the control conditions.
Mandatory Visualizations
Signaling Pathways
Caption: Phosphatidylserine's role as a membrane anchor for key signaling proteins.
Experimental Workflow
References
- 1. Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylserine: A Signaling Lipid with Implications in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Glycerophospholipid - Wikipedia [en.wikipedia.org]
- 5. Phosphatidylserine in the Nervous System: Cytoplasmic Regulator of the AKT and PKC Signaling Pathways and Extracellular "Eat-Me" Signal in Microglial Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine is a critical modulator for Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging roles for lysophosphatidylserine in resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Characterization of Neuronal Mitogen-activated Protein Kinase Substrates Using a Specific Phosphomotif Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Framework for Cross-Validation of Glycerophosphoserine Quantification by Different Mass Spectrometers
For Researchers, Scientists, and Drug Development Professionals
Key Performance Parameters for Cross-Validation
A robust cross-validation study should assess several key analytical performance parameters to ensure data reliability and comparability across different instruments. The following table outlines these parameters and provides a template for summarizing quantitative data.
Table 1: Hypothetical Performance Comparison of Different Mass Spectrometers for Glycerophosphoserine Quantification
| Performance Parameter | Mass Spectrometer A (e.g., Triple Quadrupole) | Mass Spectrometer B (e.g., Q-TOF) | Mass Spectrometer C (e.g., Orbitrap) | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 | R² > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.8 ng/mL | 0.3 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 2.5 ng/mL | 1.0 ng/mL | Within linear range |
| Accuracy (% Recovery) | 95-105% | 92-108% | 98-102% | 85-115% |
| Precision (RSD%) | ||||
| - Intra-day (n=6) | < 5% | < 7% | < 4% | < 15% |
| - Inter-day (n=6, 3 days) | < 8% | < 10% | < 6% | < 20% |
| Matrix Effect (%) | 90-110% | 85-115% | 95-105% | 80-120% |
| Recovery (%) | > 90% | > 85% | > 92% | > 80% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing variability and ensuring the reproducibility of results across different mass spectrometry platforms.
Sample Preparation: Lipid Extraction
The Folch or Bligh-Dyer methods are commonly used for the extraction of lipids from biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (IS): A stable isotope-labeled GPS (e.g., GPS-d5)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample, add a known amount of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile, 1:1, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a. Chromatographic Conditions (Example for a Reversed-Phase C18 column):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glycerophospholipids.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for each instrument.
-
MRM Transitions (Hypothetical for a common GPS species):
-
Analyte (GPS 18:1/18:1): Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard (GPS-d5): Precursor ion (Q1) -> Product ion (Q3)
-
Mandatory Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of GPS quantification.
Signaling Pathway Context (Hypothetical)
While the focus is on analytical cross-validation, understanding the biological context of GPS is important. The following diagram illustrates a simplified hypothetical signaling pathway involving GPS.
Caption: Simplified hypothetical signaling pathway involving GPS.
By following this guide, researchers can systematically evaluate and compare the performance of different mass spectrometers for the quantification of this compound. This will lead to more reliable and reproducible data, ultimately advancing our understanding of the roles of this important lipid in health and disease.
References
A Researcher's Guide to Validating Antibody Specificity for Glycerophosphoserine
For Researchers, Scientists, and Drug Development Professionals
The specific detection of glycerophosphoserine, a key phospholipid in cellular membranes and signaling, is crucial for advancing research in areas such as neurobiology and cell signaling. However, a significant challenge in this field is the lack of commercially available and rigorously validated antibodies specifically targeting this lipid. Often, antibodies marketed for "phosphoserine" are designed to detect the phosphorylated amino acid residue in proteins, not the distinct this compound lipid.
This guide provides a comprehensive framework for validating the specificity of any putative anti-glycerophosphoserine antibody. It outlines key experimental protocols, data interpretation, and visual workflows to ensure the reliability and accuracy of your research findings.
Distinguishing this compound from Phosphoserine
Before delving into validation protocols, it is critical to understand the structural differences between the intended target, this compound, and the common off-target molecule, phosphoserine.
-
This compound is a glycerophospholipid with a glycerol (B35011) backbone linked to a phosphate (B84403) group, which is then esterified to the amino acid serine. It is a fundamental component of cell membranes.[1][2][3]
-
Phosphoserine is an amino acid (serine) that has been post-translationally modified by the addition of a phosphate group to its hydroxyl side chain.[4][5][6][7]
An antibody specific to this compound should recognize the entire molecular structure, including the glycerol backbone, and should not cross-react with phosphoserine residues on proteins or free phosphoserine.
Recommended Validation Workflow
A multi-tiered approach is essential to rigorously validate the specificity of an anti-glycerophosphoserine antibody. The following diagram illustrates a recommended experimental workflow.
Caption: A stepwise workflow for the validation of an anti-glycerophosphoserine antibody.
Key Experimental Protocols and Data Interpretation
Here, we detail the core experimental protocols for validating a putative anti-glycerophosphoserine antibody.
Dot Blot / Lipid-Protein Overlay Assay
This initial screening method assesses the antibody's ability to bind to this compound spotted on a membrane and evaluates its cross-reactivity with other lipids.[8][9][10][11]
Experimental Protocol:
-
Lipid Preparation: Dissolve this compound and a panel of other lipids (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphoserine) in an appropriate solvent (e.g., chloroform/methanol).
-
Membrane Spotting: Carefully spot serial dilutions of each lipid onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3-5% fatty acid-free BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the putative anti-glycerophosphoserine antibody at an optimized dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane extensively with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding using a chemiluminescent substrate.
Data Presentation:
| Lipid Spotted | Antibody Signal (Relative Intensity) |
| This compound | ++++ |
| Phosphatidylcholine | - |
| Phosphatidylethanolamine | - |
| Phosphatidylinositol | - |
| Phosphoserine | - |
| Blank (Solvent only) | - |
Interpretation: A specific antibody will show a strong signal only for this compound and no signal for other lipids, especially phosphoserine.
Competitive ELISA
A competitive ELISA provides a more quantitative measure of antibody specificity by assessing how well free this compound competes with plate-bound this compound for antibody binding.[12][13][14][15]
Experimental Protocol:
-
Plate Coating: Coat a high-binding 96-well plate with this compound.
-
Blocking: Block the wells with a suitable blocking buffer.
-
Competition: In a separate plate, pre-incubate the anti-glycerophosphoserine antibody with serial dilutions of free this compound (competitor) or other lipids.
-
Transfer: Transfer the antibody-competitor mixtures to the this compound-coated plate and incubate.
-
Washing and Detection: Wash the plate and add an HRP-conjugated secondary antibody. After another wash, add a substrate and measure the absorbance.
Data Presentation:
| Competitor Lipid | IC50 (Concentration for 50% Inhibition) |
| This compound | Low (e.g., nM range) |
| Phosphatidylcholine | High / No inhibition |
| Phosphatidylethanolamine | High / No inhibition |
| Phosphoserine | High / No inhibition |
Interpretation: A highly specific antibody will be effectively competed off by free this compound (low IC50), while other lipids will not compete effectively (high or no IC50).
Caption: Competitive ELISA demonstrates specificity by inhibition of binding to plate-bound antigen.
Liposome Binding Assay
This assay assesses the antibody's ability to bind to this compound in a more biologically relevant context—a lipid bilayer.[16][17][18][19]
Experimental Protocol:
-
Liposome Preparation: Prepare liposomes with varying compositions:
-
Control liposomes (e.g., 100% phosphatidylcholine).
-
Test liposomes (e.g., 90% phosphatidylcholine, 10% this compound).
-
Cross-reactivity liposomes (e.g., 90% phosphatidylcholine, 10% phosphoserine-containing lipid).
-
-
Incubation: Incubate the antibody with each liposome preparation.
-
Separation: Pellet the liposomes by centrifugation.
-
Analysis: Analyze the supernatant (unbound antibody) and the pellet (liposome-bound antibody) by Western blot.
Data Presentation:
| Liposome Composition | Antibody in Pellet (Bound) | Antibody in Supernatant (Unbound) |
| 100% PC | - | +++ |
| 90% PC / 10% GPS | +++ | - |
| 90% PC / 10% Other Lipid | - | +++ |
Interpretation: A specific antibody will co-sediment with liposomes containing this compound, indicating binding. No binding should be observed with control liposomes or those containing other lipids.
Conclusion
Given the current landscape of commercially available antibodies, it is imperative for researchers to independently validate the specificity of any antibody intended for the detection of this compound. The multi-step validation process outlined in this guide, incorporating dot blot/lipid-protein overlay assays, competitive ELISA, and liposome binding assays, provides a robust framework for ensuring the accuracy and reliability of your experimental results. By adhering to these rigorous validation standards, the scientific community can build a more solid foundation for understanding the critical roles of this compound in health and disease.
References
- 1. This compound (26289-09-8) for sale [vulcanchem.com]
- 2. Buy this compound | 26289-09-8 [smolecule.com]
- 3. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-L-serine | C3H8NO6P | CID 68841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Phosphoserine - Wikipedia [en.wikipedia.org]
- 8. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Protein Lipid Overlay (PLO) Assay - Creative Proteomics [iaanalysis.com]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposome-Based Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.wur.nl [research.wur.nl]
A Comparative Analysis of Glycerophosphoserine and Lysophosphatidylserine on Mast Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Glycerophosphoserine (GPS) and Lysophosphatidylserine (B10771985) (LPS) on mast cell activity, supported by experimental data. The information presented herein is intended to inform research and development efforts in immunology and drug discovery.
Executive Summary
Lysophosphatidylserine (LPS) is a potent activator of mast cells, inducing degranulation and the release of inflammatory mediators such as histamine (B1213489). In stark contrast, this compound (GPS) demonstrates little to no activity in stimulating mast cells. This fundamental difference in their effects is attributed to the specific recognition of LPS by G protein-coupled receptors on the mast cell surface, initiating a downstream signaling cascade that leads to cellular activation. GPS lacks the structural requirements to engage these receptors and therefore does not trigger a similar response.
Data Presentation: Comparative Effects on Mast Cell Degranulation
The following table summarizes the quantitative data on the effects of GPS and LPS on mast cell degranulation, as measured by histamine release.
| Compound | Concentration | Mast Cell Type | Percent Histamine Release (%) | Reference |
| This compound (GPS) | Not specified | Mouse | Little to no activity | [1] |
| Lysophosphatidylserine (LPS) | 2.5 - 25 mg/kg (in vivo) | Mouse | Increased blood histamine | [1] |
| 0.1 - 1 µM | Mouse Peritoneal | Elicits histamine release | [2] | |
| 0.2 - 8 µM | Mouse and Gerbil Peritoneal | Induces non-cytotoxic histamine release | [3] | |
| Apparent Km: 0.26 µM | Rat Peritoneal (immunological release) | Enhances histamine release | [4] |
Signaling Pathways
The differential effects of GPS and LPS on mast cells are a direct result of their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling pathways.
Lysophosphatidylserine (LPS) Signaling Pathway
LPS-induced mast cell activation is primarily mediated through the G protein-coupled receptor GPR34.[5] The binding of LPS to GPR34 initiates a signaling cascade involving the activation of phosphoinositidase C (PIC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium stores, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of pre-formed mediators like histamine (degranulation).[2][6] There is also evidence suggesting a potential role for GPR55 in mediating LPS-induced cytokine synthesis.[7][8]
This compound (GPS)
GPS does not activate the signaling pathways that lead to mast cell degranulation. It is hypothesized that the structural difference, specifically the presence of a glycerol (B35011) backbone instead of a lysoglycerol backbone, prevents GPS from binding to GPR34 or other activating receptors on the mast cell surface.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon activation.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a widely used mast cell line, are cultured in appropriate media.
-
Sensitization (for IgE-mediated activation): Cells can be sensitized overnight with antigen-specific IgE.
-
Stimulation:
-
Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
The cells are then incubated with varying concentrations of the test compounds (LPS or GPS).
-
A positive control (e.g., a calcium ionophore like A23187 or an appropriate antigen if cells are sensitized) and a negative control (buffer alone) are included.
-
For total mediator release, a separate set of cells is lysed with a detergent like Triton X-100.
-
-
Measurement of β-Hexosaminidase Activity:
-
After incubation, the cells are centrifuged, and the supernatant is collected.
-
The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
The enzymatic reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.
-
-
Calculation: The percentage of β-hexosaminidase release is calculated as follows: % Release = [(OD_sample - OD_blank) / (OD_total_lysate - OD_blank)] * 100
Conclusion
The available evidence clearly indicates that Lysophosphatidylserine is a potent activator of mast cells, leading to degranulation and the release of inflammatory mediators. This activity is mediated through specific G protein-coupled receptors and a well-defined intracellular signaling pathway. In contrast, this compound is largely inactive and does not induce mast cell degranulation. These findings have significant implications for understanding the roles of these lipids in inflammatory processes and for the development of targeted therapeutics for mast cell-mediated diseases.
References
- 1. Lysophosphatidylserine-induced activation of mast cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling mechanism in the lysophosphatidylserine-induced activation of mouse mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different responses of rodent mast cells to lysophosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lysophosphatidylserine on immunological histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a lysophosphatidylserine receptor on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ influx, phosphoinositide hydrolysis, and histamine release induced by lysophosphatidylserine in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylinositol Promotes Chemotaxis and Cytokine Synthesis in Mast Cells with Differential Participation of GPR55 and CB2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Mast Cell Reactivity by Lipids: The Neglected Side of Allergic Diseases [frontiersin.org]
Validating a Glycerophosphoserine Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a putative Glycerophosphoserine (GPS) knockout mouse model. Given the absence of a commercially available, validated GPS knockout model, this document outlines a systematic approach to characterizing a hypothetical model where a key enzyme in GPS synthesis, provisionally named "this compound Synthase" (GPSS), has been targeted. The methodologies and comparisons presented are based on established protocols for validating knockout mouse models in the broader field of glycerophospholipid metabolism.
Introduction to this compound and Its Putative Role
This compound is a member of the glycerophospholipid family, which are essential components of cellular membranes and play critical roles in cell signaling.[1][2] While the precise functions of GPS are still under investigation, its structural similarity to other crucial glycerophospholipids, such as phosphatidylserine (B164497) (PS), suggests potential involvement in neurological processes, membrane dynamics, and signaling cascades.[3] The generation and validation of a reliable knockout mouse model are therefore critical steps in elucidating the in vivo functions of GPS and identifying its potential as a therapeutic target.
The Hypothetical "this compound Synthase" (GPSS) Knockout Model
For the purpose of this guide, we will consider a conditional knockout mouse model for a hypothetical "this compound Synthase" (GPSS). A conditional model is proposed due to the high likelihood of embryonic lethality with a constitutive knockout, a phenomenon observed in knockout models of other key enzymes in glycerophospholipid synthesis, such as phosphatidylserine decarboxylase (PISD).[4] This strategy allows for tissue-specific and temporal control of gene deletion, enabling a more detailed investigation of GPS function in specific physiological contexts.
Validation Workflow
A rigorous validation process is essential to confirm the successful generation of a knockout model and to accurately characterize its phenotype. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the validation of a knockout mouse model.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the expected outcomes from key validation experiments, comparing the hypothetical GPSS knockout (KO) mice with wild-type (WT) littermate controls.
| Parameter | Wild-Type (WT) | GPSS Knockout (KO) | Method | Purpose |
| Genomic DNA | GPSS allele present | GPSS allele absent/modified | PCR, Southern Blot | Confirm gene targeting |
| GPSS mRNA Expression | Detectable levels | Undetectable/significantly reduced | qRT-PCR | Confirm loss of transcription |
| GPSS Protein Level | Detectable levels | Undetectable | Western Blot | Confirm loss of protein translation |
| GPSS Enzyme Activity | Normal activity | No/significantly reduced activity | In vitro enzyme assay | Confirm loss of function |
| This compound Level | Baseline level | Significantly reduced/absent | Mass Spectrometry-based Lipidomics | Confirm biochemical phenotype |
| Phosphatidylserine Level | Baseline level | Potentially altered | Mass Spectrometry-based Lipidomics | Assess precursor accumulation |
| Other Glycerophospholipids | Baseline levels | Potentially altered | Mass Spectrometry-based Lipidomics | Assess compensatory changes |
| Brain Histology | Normal morphology | Potential abnormalities (e.g., myelination defects, neuronal loss) | H&E, Immunohistochemistry | Evaluate tissue-specific effects |
| Metabolic Parameters | Normal | Potential alterations in glucose homeostasis, lipid profiles | Glucose/Insulin Tolerance Tests, Plasma lipid analysis | Assess systemic metabolic function |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation. Below are protocols for key experiments.
Genotyping by PCR
-
Objective: To confirm the genetic modification at the DNA level.
-
Protocol:
-
Isolate genomic DNA from tail biopsies of pups.
-
Design three primers: a forward primer upstream of the targeted region, a reverse primer within the targeted region (for the wild-type allele), and a second reverse primer within the knockout construct (for the knockout allele).
-
Perform PCR amplification using a three-primer mix.
-
Analyze PCR products by agarose (B213101) gel electrophoresis. Expected band sizes will differentiate between wild-type, heterozygous, and homozygous knockout genotypes.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the expression level of GPSS mRNA.
-
Protocol:
-
Isolate total RNA from relevant tissues (e.g., brain, liver) of WT and KO mice.
-
Synthesize cDNA using reverse transcriptase.
-
Perform real-time PCR using primers specific for the GPSS transcript and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative expression of GPSS mRNA in KO tissues compared to WT tissues using the ΔΔCt method.
-
Western Blot Analysis
-
Objective: To detect the presence or absence of the GPSS protein.
-
Protocol:
-
Prepare protein lysates from tissues of interest.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with a primary antibody specific to the GPSS protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
-
Lipidomics Analysis by Mass Spectrometry
-
Objective: To quantitatively profile glycerophospholipids, including GPS and its precursors.
-
Protocol:
-
Extract total lipids from tissues or plasma using a modified Bligh-Dyer or Folch method.
-
Perform liquid chromatography-mass spectrometry (LC-MS) or direct infusion mass spectrometry to separate and identify different lipid species.
-
Quantify the levels of GPS, PS, and other relevant glycerophospholipids by comparing peak intensities to internal standards.
-
Statistical analysis will be used to identify significant differences in lipid profiles between WT and KO mice.
-
Signaling Pathway Context: Glycerophospholipid Biosynthesis
The synthesis of glycerophospholipids is a complex and interconnected network. A knockout of a key enzyme is expected to have downstream effects on related pathways. The following diagram illustrates a simplified overview of glycerophospholipid biosynthesis, highlighting the central role of phosphatidic acid and the divergence to major phospholipid classes.
Caption: Simplified overview of glycerophospholipid biosynthesis pathways.
Alternative Models and Techniques
While the knockout mouse model is a powerful tool, it is important to consider alternative and complementary approaches to study GPS function.
| Alternative Method | Description | Advantages | Limitations |
| RNA interference (RNAi) | Using shRNA or siRNA to knockdown GPSS expression in cell culture or in vivo. | Rapid and cost-effective for initial screening. | Incomplete knockdown; potential off-target effects. |
| CRISPR/Cas9-mediated gene editing in cell lines | Creating GPSS knockout cell lines (e.g., in primary neurons or hepatocytes). | High degree of specificity; allows for detailed in vitro mechanistic studies. | Does not fully recapitulate the complexity of a whole organism. |
| Pharmacological Inhibition | Using small molecule inhibitors to block the activity of GPSS. | Temporal control of inhibition; potential for therapeutic development. | Potential for off-target effects; inhibitor specificity needs to be validated. |
| Lipidomics Profiling of Human Diseases | Analyzing GPS levels in patient samples from various neurological or metabolic disorders. | Direct relevance to human health. | Correlative data; does not establish causality. |
Conclusion
The validation of a this compound knockout mouse model requires a multi-faceted approach, combining rigorous molecular and biochemical confirmation with comprehensive phenotypic analysis. By following the structured workflow and experimental protocols outlined in this guide, researchers can confidently characterize their model and pave the way for a deeper understanding of this compound's role in health and disease. The use of a conditional knockout strategy is highly recommended to circumvent potential embryonic lethality and to enable a more nuanced investigation of GPS function in a tissue-specific manner. Comparing the findings from the knockout model with data from alternative techniques will provide a more complete and robust picture of this compound biology.
References
- 1. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A set of gene knockouts as a resource for global lipidomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes involved in glycerophospholipid synthesis [mpmp.huji.ac.il]
A Guide to Inter-Laboratory Comparison of Glycerophosphoserine Measurement
This guide provides a framework for conducting an inter-laboratory comparison of glycerophosphoserine quantification. It is intended for researchers, scientists, and drug development professionals who are involved in lipidomics and biomarker analysis. The guide outlines a standardized analytical method, presents hypothetical comparative data, and includes detailed experimental protocols to facilitate the harmonization of this compound measurements across different laboratories.
Introduction
This compound is a member of the glycerophospholipid family, playing roles as a metabolic intermediate and a constituent of cellular membranes. Accurate and reproducible measurement of this compound is critical for understanding its physiological functions and its potential role as a biomarker in various diseases. Inter-laboratory comparison studies, also known as proficiency testing or round-robin tests, are essential for evaluating and harmonizing the performance of analytical methods across different laboratories.[1] Such studies help to identify potential sources of variability and ensure that data generated from different sites can be reliably compared and combined.[2][3]
This guide proposes a protocol for an inter-laboratory comparison of this compound measurement in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for lipid analysis due to its high sensitivity and specificity.[4][5][6]
Hypothetical Study Design
Objective: To assess the accuracy, precision, and inter-laboratory variability of this compound quantification in human plasma using a common analytical protocol.
Participants: A group of (hypothetical) participating laboratories with experience in LC-MS/MS analysis.
Test Materials:
-
Calibration Standards: A set of solutions of known this compound concentrations.
-
Quality Control (QC) Samples: Human plasma samples spiked with low, medium, and high concentrations of this compound.
-
Reference Material: A well-characterized, pooled human plasma sample, such as the commercially available NIST Standard Reference Material (SRM) 1950, which has been used in lipidomics inter-laboratory studies.[7]
Experimental Protocols
A detailed, standardized experimental protocol is crucial for minimizing analytical variability.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d3
-
LC-MS grade water, methanol (B129727), acetonitrile, chloroform (B151607), and isopropanol
-
Formic acid and ammonium (B1175870) formate
-
Human plasma (for calibration curve and QCs)
Sample Preparation (Lipid Extraction)
The following protocol is based on a modified Bligh and Dyer extraction method, which ensures good recovery of anionic lipids like this compound.[4]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 1 mL of ice-cold methanol and vortex for 30 seconds.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Add 600 µL of water, vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic layer into a clean tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Reversed-phase chromatography is commonly used for separating glycerophospholipids.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is effective for this compound analysis.[5] Quantification is performed using Multiple Reaction Monitoring (MRM).
Data Presentation and Visualization
Quantitative data from the inter-laboratory comparison should be summarized in clear, structured tables.
Table 1: Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (GPS) | To be determined empirically (e.g., m/z 258 -> 153) |
| MRM Transition (IS) | To be determined empirically (e.g., m/z 261 -> 153) |
Table 2: Hypothetical Inter-Laboratory Linearity Results
| Laboratory | Linear Range (ng/mL) | R² Value |
| Lab A | 1 - 1000 | 0.998 |
| Lab B | 1 - 1000 | 0.997 |
| Lab C | 1 - 1000 | 0.999 |
Table 3: Hypothetical Accuracy and Precision Data for QC Samples
| QC Level | Lab A (%RE, %CV) | Lab B (%RE, %CV) | Lab C (%RE, %CV) |
| Low QC | 5.2, 8.5 | 6.1, 9.2 | 4.8, 7.9 |
| Mid QC | 3.1, 6.4 | 4.5, 7.1 | 2.9, 6.0 |
| High QC | 2.5, 5.1 | 3.8, 6.5 | 2.2, 4.8 |
| %RE: Relative Error; %CV: Coefficient of Variation |
Table 4: Hypothetical Inter-Laboratory Comparison for NIST SRM 1950
| Laboratory | Measured Concentration (ng/mL) |
| Lab A | 155.4 |
| Lab B | 162.1 |
| Lab C | 151.9 |
| Mean | 156.5 |
| Std. Dev. | 5.1 |
| %CV | 3.3% |
Mandatory Visualizations
Caption: Experimental workflow for this compound measurement.
References
- 1. The expert in proficiency testing - Qlip (EN) [qlip.com]
- 2. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory comparison study of immunosuppressant analysis using a fully automated LC-MS/MS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidomicssociety.org [lipidomicssociety.org]
A Comparative Guide to Assessing the Purity of Synthetic Glycerophosphoserine Standards
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of experimental results in research and drug development hinge on the quality of the reagents used. Synthetic glycerophosphoserine, a crucial component in studies of cell signaling, membrane structure, and as a potential therapeutic agent, is no exception. Ensuring the high purity of this compound standards is paramount to obtaining accurate and meaningful data. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthetic this compound standards, complete with experimental protocols and data presentation to aid in the selection of high-quality materials.
The Importance of Purity in this compound Standards
Impurities in synthetic this compound can arise from several sources, including the starting materials, side reactions during synthesis, and degradation during storage. Common impurities may include:
-
Regioisomers: Such as sn-glycero-1-phosphoserine if the synthesis is not stereospecific.
-
Hydrolysis Products: Including glycerol, serine, and glycerophosphate.
-
Residual Solvents and Reagents: Left over from the synthesis and purification process.
-
Oxidized Species: Degradation products that can affect biological activity.
The presence of these impurities, even in trace amounts, can lead to erroneous experimental results, misinterpretation of biological data, and potential safety concerns in therapeutic applications. Therefore, rigorous analytical characterization of this compound standards is essential.
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques are employed to determine the purity of synthetic this compound. The choice of method depends on the specific impurities being targeted and the desired level of detail. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly used methods.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC with Charged Aerosol Detection (HPLC-CAD) | Separation based on polarity, detection of non-volatile analytes in an aerosol stream. | Quantitative purity, detection of non-chromophoric impurities. | High sensitivity for a wide range of compounds, independent of optical properties.[1][2][3] | Non-linear response may require curve fitting for quantification.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Identification and quantification of impurities, structural elucidation. | High sensitivity and specificity, allows for identification of unknown impurities.[4][5][6][7] | Ion suppression effects can complicate quantification. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy | Measures the magnetic properties of the ³¹P nucleus. | Identification and quantification of phosphorus-containing compounds and their isomers. | Highly specific for phospholipids (B1166683), provides structural information, and is inherently quantitative.[8][9][10][11][12] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of ¹H nuclei. | Structural confirmation, identification of non-phosphorylated impurities. | Provides detailed structural information. | Can have complex spectra, may require deuterated solvents. |
Leading suppliers of high-purity lipids, such as Avanti Polar Lipids (distributed by Sigma-Aldrich), typically guarantee a purity of >99% for their synthetic glycerophospholipid products.[13][14][15] This high level of purity is achieved through rigorous synthesis and purification protocols, followed by comprehensive quality control testing using the analytical techniques described above. While specific batch-to-batch purity data for different commercial standards is not always publicly available in a comparative format, users can request certificates of analysis from suppliers, which will provide details on the purity and the methods used for its determination.
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the purity of synthetic this compound.
HPLC with Charged Aerosol Detection (HPLC-CAD) for Quantitative Purity Analysis
This method is ideal for quantifying the main this compound component and detecting non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Charged Aerosol Detector
-
Diol or HILIC (Hydrophilic Interaction Liquid Chromatography) column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium formate
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Diol column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile/Water (95:5) with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Water (50:50) with 0.1% formic acid
-
Gradient: A linear gradient from 100% A to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas: Nitrogen at 60 psi
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying and structurally characterizing impurities.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the this compound standard in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
-
-
Data Analysis: Identify the main this compound peak by its accurate mass. Analyze the mass spectra of minor peaks to identify potential impurities by comparing their fragmentation patterns with known databases or predicting fragmentation pathways.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Isomeric Purity
³¹P NMR is highly effective for identifying and quantifying phosphorus-containing impurities, including regioisomers.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a phosphorus probe
Reagents:
-
Deuterated methanol (CD₃OD)
-
Chloroform-d (CDCl₃)
-
EDTA solution
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in a mixture of CD₃OD and CDCl₃ (2:1 v/v) containing a small amount of EDTA to chelate any paramagnetic ions.
-
NMR Acquisition:
-
Nucleus: ³¹P
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei (typically 10-20 seconds) to ensure full relaxation for accurate quantification.
-
Reference: An external standard of 85% phosphoric acid.
-
-
Data Analysis: Integrate the signals corresponding to the main this compound species and any phosphorus-containing impurities. The relative purity is determined by the ratio of the integral of the main peak to the sum of all phosphorus-containing peak integrals.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for implementing a robust purity assessment strategy.
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Conclusion
The purity of synthetic this compound standards is a critical factor for the reliability of research and the safety of potential therapeutic applications. A multi-technique approach, combining the quantitative power of HPLC-CAD, the identification capabilities of LC-MS, and the structural and isomeric detail from ³¹P NMR, provides a comprehensive assessment of purity. While leading suppliers provide high-purity standards, it is incumbent upon the researcher to understand the methods used for quality control and to request detailed analytical data to ensure the suitability of the material for their specific application. By following rigorous analytical protocols, researchers can be confident in the quality of their this compound standards and the integrity of their scientific findings.
References
- 1. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. avantiresearch.com [avantiresearch.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Comparative Lipidomics of Cells Treated with Glycerophosphoserine vs. a Control Group: A Guide for Researchers
This guide provides a comparative analysis of the lipidomic profiles of cells treated with Glycerophosphoserine (GPS) versus a control group. The content is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to elucidate the cellular impact of GPS.
Introduction to this compound
This compound (GPS) is a glycerophospholipid that plays a role in various cellular processes. As a member of the lysophospholipid class of signaling molecules, it can influence cell signaling pathways.[1] Understanding the impact of exogenous GPS on the cellular lipidome is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide outlines the expected alterations in the cellular lipid landscape following GPS treatment, based on a hypothetical, yet representative, experimental model.
Hypothetical Quantitative Lipidomics Data
The following tables summarize the anticipated quantitative changes in major lipid classes and specific lipid species in cells treated with a hypothetical concentration of 10 µM this compound for 24 hours compared to a vehicle-treated control group. The data is presented as fold change relative to the control.
Table 1: Changes in Major Lipid Classes Following this compound Treatment
| Lipid Class | Fold Change (GPS-treated vs. Control) | Putative Biological Implication |
| Lysophosphatidylserine (LPS) | ↑ (Increased) | Direct incorporation and signaling pathway activation |
| Phosphatidylserine (PS) | ↑ (Increased) | Acylation of exogenous GPS |
| Phosphatidic Acid (PA) | ↑ (Increased) | Activation of signaling cascades |
| Diacylglycerol (DAG) | ↑ (Increased) | Activation of Protein Kinase C (PKC) pathways |
| Phosphatidylcholine (PC) | ↔ (No significant change) | General membrane composition |
| Phosphatidylethanolamine (PE) | ↔ (No significant change) | General membrane composition |
| Sphingomyelin (SM) | ↓ (Decreased) | Altered membrane fluidity and signaling platforms |
Table 2: Hypothetical Changes in Specific Phosphatidylserine (PS) and Lysophosphatidylserine (LPS) Species
| Lipid Species | Fold Change (GPS-treated vs. Control) | Putative Biological Implication |
| PS 16:0/18:1 | ↑ | Increased synthesis from GPS |
| PS 18:0/18:1 | ↑ | Increased synthesis from GPS |
| PS 18:0/20:4 | ↑ | Remodeling of membrane PS |
| LPS 16:0 | ↑ | Accumulation of exogenous GPS |
| LPS 18:0 | ↑ | Accumulation of exogenous GPS |
Experimental Protocols
The following sections detail the methodologies for the key experiments that would be conducted to generate the data presented above.
Cell Culture and this compound Treatment
-
Cell Line: A human cell line, such as HEK293 or a relevant cancer cell line, would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells would be seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium would be replaced with fresh medium containing either 10 µM this compound (treatment group) or a vehicle control (e.g., PBS).
-
Incubation: Cells would be incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: After incubation, the medium would be aspirated, and the cells washed twice with ice-cold PBS. Cells would then be scraped into a microcentrifuge tube and pelleted by centrifugation.
Lipid Extraction
A modified Bligh-Dyer extraction method would be employed for total lipid extraction.[2]
-
Solvent Addition: To the cell pellet, 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture would be added, and the sample vortexed for 1 minute.
-
Phase Separation: 300 µL of chloroform would be added, followed by vortexing. Then, 300 µL of water would be added to induce phase separation, and the sample vortexed again.
-
Centrifugation: The sample would be centrifuged at 10,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: The lower organic phase, containing the lipids, would be carefully transferred to a new tube.
-
Drying and Reconstitution: The solvent would be evaporated under a stream of nitrogen, and the dried lipid extract reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Lipidomics
-
Chromatographic Separation: Lipid extracts would be analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. A C18 reversed-phase column would be used for separation.
-
Mass Spectrometry: The mass spectrometer would be operated in both positive and negative ion modes to detect a wide range of lipid species. Data would be acquired using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[3][4]
-
Data Processing and Analysis: Raw data files would be processed using specialized lipidomics software for peak picking, lipid identification, and quantification.[5] Lipid identification would be based on accurate mass, retention time, and fragmentation patterns. Statistical analysis (e.g., t-test or ANOVA) would be performed to identify significantly altered lipid species between the GPS-treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways affected by this compound and the experimental workflow for the comparative lipidomics analysis.
References
- 1. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lipidomics profiling reveals the role of glycerophospholipid metabolism in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
validating Glycerophosphoserine as a potential biomarker for a specific disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycerophosphoserine (GPS) as a potential biomarker against established alternatives in the context of Alzheimer's Disease, Non-Small Cell Lung Cancer, and Myocardial Infarction. While the biological role of phosphatidylserine (B164497) (PS), the class of lipids to which GPS belongs, is increasingly recognized in these pathologies, its validation as a standalone diagnostic biomarker with robust quantitative performance data is still emerging. This document summarizes the available experimental data, details relevant methodologies, and visualizes key signaling pathways to aid in the evaluation of GPS's biomarker potential.
Executive Summary
This compound is a critical component of cell membranes and its dysregulation has been implicated in various disease states. In Alzheimer's Disease, it is involved in synaptic pruning. In cancer, its externalization on tumor cells contributes to immune evasion. In myocardial infarction, its levels are reportedly altered, and it may play a cardioprotective role. However, a thorough review of current literature reveals a lack of comprehensive studies quantifying the diagnostic accuracy (sensitivity, specificity, AUC) of circulating this compound levels for these conditions. This guide, therefore, presents a comparison based on the established roles of phosphatidylserines and contrasts them with the performance of current, validated biomarkers.
Alzheimer's Disease
Current Biomarkers for Alzheimer's Disease
The diagnosis of Alzheimer's Disease (AD) is supported by a panel of core cerebrospinal fluid (CSF) biomarkers that reflect the key pathological hallmarks of the disease: amyloid-β (Aβ) plaque deposition and tau pathology. More recently, blood-based biomarkers have shown significant promise.
| Biomarker | Sample Type | Typical Change in AD | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Aβ42 | CSF | Decreased | 83% - 86% | 70% - 90% | ~0.85 - 0.90 |
| Total Tau (t-tau) | CSF | Increased | 82% | 67% - 90% | ~0.89 |
| Phosphorylated Tau (p-tau) | CSF | Increased | 83% | 49% - 83% | ~0.80 - 0.90 |
| Aβ42/Aβ40 Ratio | CSF | Decreased | High | High | >0.90 |
| p-tau181 / Aβ42 Ratio | CSF | Increased | 88% | 78% | ~0.89 |
| p-tau217 | Plasma/CSF | Increased | 95% | 94% | 0.99 |
Note: Sensitivity, specificity, and AUC values can vary between studies and assays.
This compound in Alzheimer's Disease Pathology
Recent research has highlighted the role of phosphatidylserine in the neurodegenerative processes of Alzheimer's Disease. Specifically, the externalization of phosphatidylserine on the surface of synapses acts as an "eat-me" signal, flagging them for removal by microglia via the TREM2 receptor. This process of synaptic pruning, when dysregulated, can contribute to the cognitive decline seen in AD.
While this mechanism positions this compound as a molecule of interest in AD pathogenesis, there is currently a lack of studies that have evaluated the diagnostic performance of CSF or plasma this compound levels in distinguishing AD patients from healthy controls.
Signaling Pathway: TREM2-Mediated Synaptic Phagocytosis
The following diagram illustrates the proposed pathway where β-amyloid oligomers induce phosphatidylserine externalization on synapses, leading to their engulfment by microglia through the TREM2 receptor.
Caption: TREM2-mediated synaptic phagocytosis in Alzheimer's Disease.
Non-Small Cell Lung Cancer (NSCLC)
Current Biomarkers for NSCLC
Biomarkers in Non-Small Cell Lung Cancer (NSCLC) are primarily used for guiding targeted therapies and immunotherapies rather than for initial diagnosis.
| Biomarker | Sample Type | Purpose |
| EGFR mutations | Tumor tissue, ctDNA | Predicts response to EGFR tyrosine kinase inhibitors (TKIs) |
| ALK rearrangements | Tumor tissue, ctDNA | Predicts response to ALK inhibitors |
| ROS1 rearrangements | Tumor tissue, ctDNA | Predicts response to ROS1 inhibitors |
| BRAF V600E mutation | Tumor tissue, ctDNA | Predicts response to BRAF/MEK inhibitors |
| PD-L1 expression | Tumor tissue | Predicts response to immune checkpoint inhibitors |
| Carcinoembryonic Antigen (CEA) | Serum | Monitoring disease progression and recurrence |
A study on a combination of serum biomarkers (PRL, CEA, and CYFRA21) for NSCLC diagnosis reported an AUC of 0.960, with a sensitivity of 90.9% and a specificity of 95.5%[1]. Another study found that the serum biomarker MMP11 had an AUC of 0.9896 with 94.53% sensitivity and 94.97% specificity for NSCLC diagnosis[2].
This compound in NSCLC Pathology
In the tumor microenvironment, cancer cells, including NSCLC cells, can externalize phosphatidylserine on their outer cell membrane. This exposed PS acts as a potent immunosuppressive signal, inhibiting the function of immune cells such as T cells and natural killer (NK) cells, and promoting the polarization of macrophages to a tumor-promoting M2 phenotype. This immune evasion mechanism is crucial for tumor growth and metastasis.
While targeting externalized PS is being explored as a therapeutic strategy, there is a lack of studies that have validated the diagnostic accuracy of measuring circulating levels of this compound to detect NSCLC.
Signaling Pathway: PS-Mediated Immunosuppression in Cancer
The diagram below illustrates how phosphatidylserine exposed on the surface of a tumor cell can lead to an immunosuppressive tumor microenvironment.
Caption: PS-mediated immunosuppression in the tumor microenvironment.
Myocardial Infarction
Current Biomarkers for Myocardial Infarction
The diagnosis of acute myocardial infarction (AMI) relies heavily on the measurement of cardiac biomarkers that indicate myocardial injury.
| Biomarker | Sample Type | Key Characteristics |
| Cardiac Troponin I (cTnI) & T (cTnT) | Serum/Plasma | Highly sensitive and specific for myocardial injury. The gold standard for AMI diagnosis. |
| Creatine Kinase-MB (CK-MB) | Serum/Plasma | Rises and falls more quickly than troponins, useful for detecting re-infarction. |
| Myoglobin | Serum/Plasma | Early marker of muscle injury, but lacks cardiac specificity. |
| NT-proBNP | Serum/Plasma | A study on its predictive value for heart failure after AMI reported an AUC of 0.82.[3] |
This compound in Myocardial Infarction
Studies in animal models have suggested a cardioprotective role for phosphatidylserine in the context of myocardial ischemia. Oral supplementation with PS has been shown to reduce infarct size and improve heart function, a mechanism thought to be mediated by the up-regulation of protein kinase C epsilon (PKC-ε)[4]. Furthermore, one study reported the presence of anti-phosphatidylserine antibodies in patients with AMI, suggesting an autoimmune component to the disease. However, there is a lack of studies that have evaluated the diagnostic accuracy of plasma or serum this compound levels for acute myocardial infarction in human subjects.
Signaling Pathway: PKC-ε Mediated Cardioprotection
The following diagram depicts the proposed signaling cascade where phosphatidylserine may activate PKC-ε, leading to a cardioprotective effect.
Caption: PS-mediated cardioprotection in myocardial ischemia.
Experimental Protocols
Quantification of Phosphatidylserine using ELISA
The following is a general protocol for a competitive ELISA for the quantification of phosphatidylserine in biological samples. Researchers should always refer to the specific manufacturer's instructions for the kit being used.
1. Reagent Preparation:
-
Bring all kit components and samples to room temperature before use.
-
Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution.
-
Prepare a dilution series of the standard according to the kit's instructions to generate a standard curve.
-
Prepare working solutions of detection reagents A and B by diluting the concentrated stocks with their respective diluents.
-
Dilute the concentrated wash buffer with deionized water.
2. Sample Preparation:
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.
-
Cell Culture Supernatants: Centrifuge at 1500 rpm for 20 minutes at 4°C to remove any debris.
-
Samples should be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
3. Assay Procedure:
-
Add 50 µL of standard, blank (sample diluent), or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the working solution of Detection Reagent A to each well.
-
Cover the plate with a sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three to five times with the diluted wash buffer. Ensure complete removal of the wash buffer after the final wash.
-
Add 100 µL of the working solution of Detection Reagent B to each well.
-
Cover the plate and incubate for 30-45 minutes at 37°C.
-
Repeat the wash step as in step 4.
-
Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C, protected from light.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Immediately read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve by plotting the absorbance of each standard against its concentration.
-
Use the standard curve to determine the concentration of phosphatidylserine in the samples. The concentration is inversely proportional to the measured absorbance.
Conclusion and Future Directions
This compound and the broader class of phosphatidylserines are clearly implicated in the pathophysiology of Alzheimer's Disease, Non-Small Cell Lung Cancer, and Myocardial Infarction. Their roles in synaptic pruning, immune modulation, and cardioprotection make them intriguing candidates for novel biomarkers.
However, this comprehensive review underscores a critical gap in the current research landscape: the absence of robust clinical studies designed to validate the diagnostic accuracy of circulating this compound levels for these diseases. While established biomarkers for AD, NSCLC, and MI have well-defined performance characteristics, GPS lacks the quantitative data (sensitivity, specificity, and AUC) necessary for a direct and meaningful comparison.
Future research should prioritize prospective cohort studies to:
-
Establish reference ranges for plasma and CSF this compound levels in healthy populations.
-
Quantify the levels of specific this compound species in well-characterized patient cohorts for each of the discussed diseases.
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity, specificity, and AUC of this compound as a diagnostic biomarker.
-
Investigate the potential of this compound in combination with existing biomarkers to improve diagnostic accuracy.
By addressing these research questions, the scientific community can definitively determine the clinical utility of this compound as a valuable biomarker for these and other diseases.
References
- 1. The Evaluation of Serum Biomarkers for Non-small Cell Lung Cancer (NSCLC) Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic accuracy of serum biomarkers MMP11 and SPP1 in non-small cell lung cancer: an analysis of sensitivity, specificity, and area under the curve - Yoon - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Characterization of differentially expressed plasma proteins in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
A Comparative Guide to Glycerophosphoserine Recovery: An In-depth Analysis of Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and recovery of glycerophosphoserine (GPS), a crucial glycerophospholipid involved in various cellular processes, is paramount for advancing research in cell signaling, neurochemistry, and drug development. The choice of extraction method significantly impacts the yield and purity of GPS, directly influencing the reliability of downstream analytical applications. This guide provides an objective comparison of prevalent lipid extraction techniques for GPS recovery, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Extraction Methods
The recovery of this compound, and closely related glycerophospholipids like phosphatidylserine (B164497) (PS), is highly dependent on the chosen extraction solvent and protocol. The most commonly employed methods include the traditional Folch and Bligh & Dyer techniques, the more recent Methyl-tert-butyl ether (MTBE) method, and Solid-Phase Extraction (SPE) for purification and class separation.
While direct quantitative comparisons for GPS recovery are not extensively documented, studies on phosphatidylserine, a structurally analogous glycerophospholipid, provide valuable insights. Research comparing the Folch, Bligh & Dyer, and MTBE methods has shown that all three can effectively extract PS.[1][2] However, the MTBE method is often favored for its reduced use of hazardous chlorinated solvents and its compatibility with high-throughput automated workflows.[1][2] The Folch and acidified Bligh & Dyer methods have been reported to yield a higher total lipid content in some sample types.[3] Solid-phase extraction (SPE) using aminopropyl-bonded silica (B1680970) columns has demonstrated high recovery rates for various phospholipid classes, including phosphatidylserine.[4][5]
The following table summarizes the key performance aspects of these extraction methods for glycerophospholipid recovery, with a focus on parameters relevant to GPS.
| Extraction Method | Principle | Reported Recovery/Efficiency | Advantages | Disadvantages | Primary Application |
| Folch | Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) mixture to create a biphasic system, partitioning lipids into the lower organic phase. | High total lipid yield.[3] | Well-established and widely used "gold standard". | Use of hazardous chlorinated solvent (chloroform); labor-intensive.[1][2] | General-purpose total lipid extraction from tissues and cells. |
| Bligh & Dyer | A modified liquid-liquid extraction with a lower solvent-to-sample ratio compared to Folch, also using chloroform and methanol. | High total lipid yield, particularly with acidification for anionic lipids like PS.[3] | Reduced solvent consumption compared to Folch. | Still relies on chloroform; may underestimate lipid content in high-fat samples.[6][7] | Total lipid extraction from a wide range of biological samples. |
| Methyl-tert-butyl ether (MTBE) | Liquid-liquid extraction where MTBE replaces chloroform, forming an upper lipid-rich organic phase. | Similar or better recovery for most major lipid classes compared to Folch and Bligh & Dyer.[1][2] | Safer solvent profile (no chloroform); upper organic phase simplifies collection and automation.[1][2] | May have slightly lower extraction efficiency for some very polar lipids compared to acidified methods.[8] | High-throughput lipidomics and general lipid extraction. |
| Solid-Phase Extraction (SPE) | Chromatographic separation where lipids are retained on a solid sorbent and selectively eluted based on polarity. | High recovery for specific lipid classes, including phosphatidylserine.[4][5] | Excellent for fractionation and purification of specific lipid classes; can remove interfering compounds. | Not a primary extraction method for total lipids; requires a prior liquid extraction step. | Purification and class-specific isolation of glycerophospholipids. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods and can be adapted for specific sample types and downstream analytical requirements.
Folch Method (Modified)
This protocol is a widely accepted method for total lipid extraction.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
Procedure:
-
Homogenize the sample (e.g., tissue, cell pellet) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the sample volume.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate at a low speed (e.g., 2000 x g) for 10 minutes to pellet the solid material.
-
Transfer the supernatant to a clean glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant.
-
Vortex the mixture thoroughly and centrifuge at a low speed to facilitate phase separation.
-
The lower phase contains the total lipid extract. Carefully collect the lower organic phase, avoiding the upper aqueous phase and the protein interface.
-
The collected lipid extract can be dried under a stream of nitrogen and reconstituted in an appropriate solvent for analysis.
Bligh & Dyer Method
This method is a modification of the Folch method that uses a smaller volume of solvent.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Chloroform
-
Methanol
-
Deionized water
Procedure:
-
For a 1 g sample, add 1 mL of deionized water, 2 mL of methanol, and 1 mL of chloroform.
-
Homogenize the mixture for 2 minutes.
-
Add an additional 1 mL of chloroform and homogenize for 30 seconds.
-
Add 1 mL of deionized water and homogenize for another 30 seconds.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully collect the lower phase for further analysis.
Methyl-tert-butyl ether (MTBE) Method
This method offers a safer alternative to chloroform-based extractions.
Materials:
-
Vortex mixer
-
Centrifuge
-
Glass or polypropylene (B1209903) tubes
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
Procedure:
-
To the sample (e.g., 100 µL of plasma), add 1.5 mL of methanol.
-
Add 5 mL of MTBE.
-
Vortex for 1 minute and incubate for 1 hour at room temperature on a shaker.
-
Add 1.25 mL of deionized water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.
-
The upper organic phase contains the lipids. Carefully collect the upper phase.
-
The collected lipid extract can be dried under nitrogen and reconstituted for analysis.
Solid-Phase Extraction (SPE) for Glycerophospholipid Purification
This protocol is suitable for the purification of glycerophospholipids from a total lipid extract.
Materials:
-
Aminopropyl-bonded silica SPE cartridges
-
SPE manifold
-
2-Propanol
-
Methanol
-
Chloroform
-
Ammonium acetate (B1210297) solution
Procedure:
-
Condition the aminopropyl SPE cartridge by washing with hexane.
-
Dissolve the dried total lipid extract in a small volume of chloroform.
-
Load the lipid extract onto the SPE cartridge.
-
Wash the cartridge with hexane to elute neutral lipids.
-
Elute the glycerophospholipid fraction with a mixture of chloroform and methanol (e.g., 1:1 v/v). Specific elution solvents can be optimized for better separation of different phospholipid classes. For acidic phospholipids (B1166683) like GPS, an acidified elution solvent may improve recovery.[4]
-
Collect the eluate containing the purified glycerophospholipids.
Visualizing the Metabolic Context of this compound
To understand the significance of accurate GPS recovery, it is essential to visualize its position within the broader glycerophospholipid metabolic pathway. The following diagram illustrates the key biosynthetic routes leading to and from this compound.
Caption: Biosynthesis pathway of major glycerophospholipids including this compound.
Experimental Workflow for GPS Recovery and Analysis
The following diagram outlines a typical experimental workflow from sample collection to the analysis of this compound.
Caption: A generalized workflow for the extraction and analysis of this compound.
Conclusion
The selection of an appropriate extraction method is a critical step in the reliable quantification of this compound. While traditional methods like Folch and Bligh & Dyer remain effective, the MTBE method presents a safer and more automatable alternative with comparable recovery rates for glycerophospholipids. For studies requiring high purity or class-specific analysis, solid-phase extraction is an invaluable purification tool. Researchers should carefully consider the specific requirements of their study, including sample type, throughput needs, and available instrumentation, when choosing an extraction protocol. The detailed methodologies and comparative data presented in this guide aim to facilitate this decision-making process and contribute to more accurate and reproducible research outcomes in the field of lipidomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of lipid classes by solid phase extraction [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vliz.be [vliz.be]
- 7. researchgate.net [researchgate.net]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
A Head-to-Head Comparison of HILIC and Reversed-Phase Chromatography for Glycerophosphoserine Separation
For researchers, scientists, and drug development professionals, the effective separation and analysis of polar molecules like glycerophosphoserine is a critical challenge. The choice of chromatographic technique is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of two common methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC), to aid in the selection of the optimal approach for this compound analysis.
This compound is a polar lysophospholipid that plays a role in various biological processes. Its amphipathic nature, with a polar head group and a single acyl chain, presents a challenge for chromatographic retention and separation. While reversed-phase liquid chromatography is a workhorse in many labs, its efficacy for highly polar compounds can be limited.[1] HILIC has emerged as a powerful alternative for such analytes.[2] This guide explores the fundamental differences between these two techniques and provides supporting data for the analysis of this compound and related compounds.
Fundamental Principles: HILIC vs. Reversed-Phase
Reversed-phase and HILIC are complementary techniques that separate analytes based on different retention mechanisms.[1] In RPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is largely aqueous. Nonpolar compounds are retained more strongly, while polar compounds elute earlier.[2] Conversely, HILIC employs a polar stationary phase (e.g., silica (B1680970), amide) and a mobile phase rich in organic solvent, typically acetonitrile.[3] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[4] In HILIC, water is the strong eluting solvent, meaning that increasing the aqueous content of the mobile phase will decrease the retention time of polar analytes.[5]
This fundamental difference in separation mechanisms makes HILIC particularly well-suited for polar and hydrophilic compounds that show poor retention in reversed-phase systems.[2]
Comparative Performance for this compound Separation
HILIC offers superior retention for polar head groups, enabling class-based separation of phospholipids.[6] For acidic lipids like this compound (and LPS), HILIC has been shown to provide good peak shapes and separation from other lipid classes when the mobile phase conditions, such as pH and buffer concentration, are carefully optimized.[7][8]
Reversed-phase LC, on the other hand, separates lipids primarily based on the length and degree of unsaturation of their fatty acyl chains.[9] While it can be used for lysophospholipids, highly polar species like this compound may have limited retention, potentially eluting near the void volume, which can lead to interference from other matrix components.[10][11]
Below is a summary of the expected performance characteristics of each technique for the separation of this compound.
| Feature | HILIC | Reversed-Phase (RPLC) |
| Stationary Phase | Polar (e.g., silica, diol, amide)[1] | Nonpolar (e.g., C18, C8)[1] |
| Mobile Phase | High organic (typically >70% acetonitrile)[3] | High aqueous |
| Elution Order | Nonpolar compounds elute first, polar compounds are retained[5] | Polar compounds elute first, nonpolar compounds are retained[2] |
| Retention of GPS | Strong retention based on the polar head group[8] | Weak retention, may require ion-pairing agents or specialized columns[1] |
| Selectivity | Primarily separates based on the polarity of the head group[6] | Primarily separates based on the length and saturation of the acyl chain[9] |
| MS Compatibility | Excellent, high organic mobile phase enhances ESI efficiency[3] | Good, but high aqueous content can reduce ionization efficiency |
| Sensitivity | Generally higher for polar analytes due to enhanced MS signal[2] | Potentially lower due to poor retention and ionization suppression |
Experimental Protocols
Detailed methodologies for both HILIC and reversed-phase separation of lysophospholipids are presented below. These serve as a starting point for method development for this compound analysis.
HILIC Experimental Protocol for Lysophosphatidylserine (B10771985)
This method is adapted from a systematic optimization study for the separation of acidic lipid classes.[7]
-
Column: Hydride silica column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 40 mmol/L aqueous ammonium (B1175870) formate, pH 4 (adjusted with formic acid).
-
Gradient: A gradient from high organic to a higher aqueous concentration.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS).
Reversed-Phase Experimental Protocol for Lysophospholipids
This protocol is based on a method developed for the quantification of lysophosphatidic acid, another class of lysophospholipids.[10]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water, methanol, and isopropanol.[12]
-
Internal Standard: A labeled lipid standard, such as [(13)C(16)] labeled 16:0 LPA, can be used for quantification.[10]
-
Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[10]
Visualization of Method Selection Workflow
The decision to use HILIC or reversed-phase chromatography for this compound analysis can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates this process.
References
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. lcms.cz [lcms.cz]
- 6. Separation of phospholipid classes by hydrophilic interaction chromatography detected by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversed phase LC/MS/MS method for targeted quantification of glycerophospholipid molecular species in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Glycerophosphoserine Isomers: A Comparative Fragmentation Analysis
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the comparative fragmentation analysis of glycerophosphoserine and its stereoisomers. This guide provides an objective comparison of fragmentation patterns, supported by experimental data, to aid in the identification and characterization of these critical lipid molecules.
Glycerophosphoserines (PS) are a class of phospholipids (B1166683) vital to cellular function, particularly in signaling pathways and membrane structure. The specific positioning of fatty acyl chains on the glycerol (B35011) backbone, known as sn-positional isomerism, can significantly impact their biological activity. Distinguishing between these isomers is a common challenge in lipidomics. This guide outlines the principles of their differentiation using tandem mass spectrometry and provides the necessary experimental framework for this analysis.
Comparative Analysis of Fragmentation Patterns
Collision-Induced Dissociation (CID) tandem mass spectrometry is a powerful technique for elucidating the structure of glycerophosphoserines, including the identification of sn-positional isomers. The fragmentation patterns of PS precursor ions, whether in positive or negative ionization mode, yield diagnostic ions that reveal the composition and position of the fatty acyl chains.
In negative ion mode, the deprotonated molecule [M-H]⁻ primarily loses the serine headgroup (87 Da). Further fragmentation of the resulting phosphatidic acid-like ion can reveal the fatty acyl chains. More informative for isomer differentiation is the fragmentation of alkali metal adducts. For instance, the fragmentation of [M−2H+Alk]⁻ ions shows a preferential loss of the fatty acid from the sn-2 position.
Conversely, in the positive ion mode, the fragmentation of [M−H+2Alk]⁺ ions results in a more abundant loss of the fatty acid from the sn-1 position. By comparing the relative intensities of the fragment ions corresponding to the loss of each fatty acyl chain, the position of these chains on the glycerol backbone can be determined.
Quantitative Fragmentation Data
The following table summarizes the characteristic fragmentation patterns and expected relative abundances of key fragment ions for a pair of sn-positional isomers of this compound, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS, 16:0/18:1) and 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoserine (OPPS, 18:1/16:0).
| Precursor Ion | Isomer | Key Fragment Ion | Description | Expected Relative Abundance |
| [M-H]⁻ | Both | [M-H-87]⁻ | Neutral loss of the serine headgroup | High |
| R₁COO⁻ | Carboxylate anion from sn-1 position | Variable | ||
| R₂COO⁻ | Carboxylate anion from sn-2 position | Variable | ||
| [M-2H+Alk]⁻ | PS 16:0/18:1 | [M-2H+Alk-C₁₈H₃₄O₂]⁻ | Loss of oleic acid (sn-2) | High |
| PS 16:0/18:1 | [M-2H+Alk-C₁₆H₃₂O₂]⁻ | Loss of palmitic acid (sn-1) | Low | |
| PS 18:1/16:0 | [M-2H+Alk-C₁₆H₃₂O₂]⁻ | Loss of palmitic acid (sn-2) | High | |
| PS 18:1/16:0 | [M-2H+Alk-C₁₈H₃₄O₂]⁻ | Loss of oleic acid (sn-1) | Low | |
| [M+H]⁺ | Both | [M+H-185]⁺ | Neutral loss of the phosphoserine headgroup | High |
| [M+Alk]⁺ | Both | [M+Alk-185]⁺ | Neutral loss of the phosphoserine headgroup | High |
| [M-H+2Alk]⁺ | PS 16:0/18:1 | [M-H+2Alk-C₁₆H₃₂O₂]⁺ | Loss of palmitic acid (sn-1) | High |
| PS 16:0/18:1 | [M-H+2Alk-C₁₈H₃₄O₂]⁺ | Loss of oleic acid (sn-2) | Low | |
| PS 18:1/16:0 | [M-H+2Alk-C₁₈H₃₄O₂]⁺ | Loss of oleic acid (sn-1) | High | |
| PS 18:1/16:0 | [M-H+2Alk-C₁₆H₃₂O₂]⁺ | Loss of palmitic acid (sn-2) | Low |
Note: "Alk" refers to an alkali metal such as Li⁺ or Na⁺. The relative abundances are qualitative (High/Low) and the exact ratios can depend on instrumental conditions. For precise quantification, calibration with standards is recommended.
Experimental Protocols
A detailed methodology for the comparative fragmentation analysis of this compound isomers is provided below.
Sample Preparation
-
Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh and Dyer method with a chloroform:methanol:water (2:2:1.8, v/v/v) solvent system.
-
Standard Preparation: Prepare stock solutions of this compound isomers (e.g., PS 16:0/18:1 and PS 18:1/16:0) in a suitable organic solvent such as chloroform:methanol (1:1, v/v). Prepare serial dilutions for calibration curves if quantitative analysis is intended.
-
Sample Resuspension: Dry down the lipid extract under a stream of nitrogen and reconstitute in the mobile phase for analysis. For positive ion mode analysis with alkali metal adduction, the addition of a low concentration of the corresponding alkali salt (e.g
Safety Operating Guide
Essential Safety and Operational Guide for Handling Glycerophosphoserine
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Glycerophosphoserine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety. The required level of PPE depends on the nature of the handling activity.
Recommended Personal Protective Equipment for this compound
| Activity | Required PPE | Rationale |
| Low-Concentration Solution Handling (e.g., buffer preparation, aliquoting) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To protect against accidental splashes and minimal skin contact. |
| High-Concentration Solution or Powder Handling | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or apron | To provide enhanced protection against significant splashes and direct contact with concentrated material.[1] |
| Aerosol-Generating Procedures (e.g., sonicating, vortexing, weighing powder) | - All PPE from "High-Concentration" tier- N95 or higher-rated respirator | To prevent the inhalation of aerosolized particles.[1] |
| Spill Cleanup | - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if aerosols are generated | To ensure protection during the cleanup of potentially hazardous material.[2] |
II. Experimental Protocol: Donning and Doffing of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Step-by-Step PPE Protocol
| Step | Donning (Putting On) | Doffing (Taking Off) |
| 1. Hand Hygiene | Wash hands thoroughly with soap and water. | |
| 2. Body Protection | Put on the laboratory coat, ensuring it is fully buttoned. | Unbutton the laboratory coat and remove it by rolling it down from the shoulders, turning it inside out. |
| 3. Respiratory Protection | If required, perform a fit check for the respirator. | Remove the respirator from the back of the head. |
| 4. Eye/Face Protection | Put on safety goggles and, if necessary, a face shield. | Remove the face shield and goggles from the back of your head. |
| 5. Hand Protection | Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the laboratory coat. If double gloving, don the second pair over the first. | Remove the outer pair of gloves first, peeling them off away from your body. Then remove the inner pair using a glove-to-glove and then skin-to-skin technique. |
| 6. Final Hand Hygiene | Wash hands thoroughly with soap and water.[1] |
III. Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]
-
Hygroscopic Nature: Be aware that some glycerophospholipids can be hygroscopic. For weighing, especially of powders, consider using a dry box to prevent moisture absorption.
-
Storage: Store in a tightly sealed container in a cool, dry place.
IV. Spill Management and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Handling and Disposal Workflow
Caption: Workflow for handling, disposal, and spill management of this compound.
Spill Management Protocol
-
Evacuate: Immediately clear the area of all personnel.[1]
-
Ventilate: Increase ventilation to the spill area, if it is safe to do so.[1]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Clean: While wearing the appropriate PPE as outlined in the table above, carefully clean the spill area according to your institution's hazardous material cleanup protocol.
-
Dispose: All contaminated materials, including absorbent material and PPE, must be collected in a suitable, closed container and disposed of as hazardous waste.[1][4]
Disposal Plan
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Contaminated Materials: Any labware (e.g., pipette tips, tubes) or PPE that has come into contact with this compound should be placed in a designated hazardous waste container.[2]
-
Containers: Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label before disposing of the container according to institutional guidelines.[2]
-
Regulations: Always follow all local, state, and federal regulations for hazardous waste disposal.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
